Diammonium adipate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Adipates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
diazanium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.2H3N/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSKSQHEOZFGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[NH4+].[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-04-9 (Parent) | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30889466 | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3385-41-9, 19090-60-9 | |
| Record name | Diammonium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adipic acid, ammonium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019090609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, ammonium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30889466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adipic acid, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Diammonium adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIAMMONIUM ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH76YE3HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Characteristics of Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium adipate, the diammonium salt of adipic acid, is a white crystalline solid with applications in various fields, including as a food additive (E number E359) and in chemical synthesis.[1][2] In the pharmaceutical industry, understanding the physicochemical properties of such salt forms is crucial for drug development, as these characteristics can significantly influence a drug product's stability, solubility, and bioavailability. This guide provides an in-depth overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of its synthesis and characterization workflow.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are critical for its handling, formulation, and application in research and development.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | diazanium;hexanedioate | [3] |
| Synonyms | Ammonium adipate, Adipic acid diammonium salt | [3][4] |
| Molecular Formula | C₆H₁₆N₂O₄ | [2] |
| Molecular Weight | 180.20 g/mol | [2] |
| Appearance | White crystalline powder | [4] |
| Melting Point | Approximately 151-154 °C | [5] |
| Density | 1.25 g/cm³ | [BOC Sciences] |
| Solubility | Soluble in water, practically insoluble in alcohol. | [Muby Chemicals] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Peaks/Shifts (ppm or cm⁻¹) | Reference |
| ¹H NMR (D₂O) | δ ~2.20 (m, 4H, -CH₂-C=O), δ ~1.55 (m, 4H, -CH₂-CH₂-) | [ChemicalBook] |
| FTIR (Transmission) | The spectrum is available for review. Key expected absorptions include N-H stretching of the ammonium ion, C=O stretching of the carboxylate, and C-H stretching of the alkyl chain. | [1][6] |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base neutralization reaction between adipic acid and ammonium hydroxide.[7]
Materials and Equipment:
-
Adipic acid (≥99%)
-
Ammonium hydroxide solution (28-30% NH₃ basis)
-
Deionized water
-
Ethanol (95%)
-
Magnetic stirrer with hotplate
-
250 mL round-bottom flask
-
Dropping funnel
-
pH meter or pH indicator strips
-
Büchner funnel and flask
-
Vacuum pump
-
Drying oven
Procedure:
-
Dissolution of Adipic Acid: In the 250 mL round-bottom flask, dissolve 14.61 g (0.1 mol) of adipic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be applied to facilitate dissolution.
-
Neutralization: While stirring the adipic acid solution, slowly add concentrated ammonium hydroxide solution dropwise from the dropping funnel.
-
pH Monitoring: Continuously monitor the pH of the reaction mixture. The target pH for the formation of this compound is approximately 7.0-7.5.
-
Reaction Completion: After reaching the target pH, continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction is complete.
-
Crystallization: Cool the solution in an ice bath to induce the crystallization of this compound. The salt is less soluble in cold water.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified this compound crystals in a vacuum oven at a temperature below its melting point (e.g., 60-70 °C) until a constant weight is achieved.
Physicochemical Characterization
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.
Apparatus:
-
Differential Scanning Calorimeter
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried this compound sample into an aluminum DSC pan.
-
Encapsulation: Seal the pan with a lid using a crimper.
-
Instrument Setup: Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: Record the heat flow versus temperature. The temperature at the peak of the endothermic event corresponds to the melting point (Tm).
Principle: The equilibrium solubility is determined by measuring the concentration of a saturated solution of the compound in a specific solvent at a given temperature.
Apparatus:
-
Scintillation vials or flasks
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water) in a vial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Sampling and Filtration: Withdraw an aliquot of the suspension and immediately filter it through a syringe filter to remove undissolved solids.
-
Quantification: Dilute the filtrate to a suitable concentration and analyze it using a calibrated analytical method (e.g., UV-Vis spectrophotometry if the compound has a chromophore, or HPLC) to determine the concentration of this compound.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.
Apparatus:
-
FTIR spectrometer
-
Agate mortar and pestle
-
KBr press
Procedure (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Principle: ¹H NMR spectroscopy provides information about the structure of a molecule by observing the magnetic properties of the hydrogen nuclei.
Apparatus:
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.
-
Spectral Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.
-
Data Analysis: Process the spectrum to identify the chemical shifts (δ), integration, and multiplicity of the signals, which correspond to the different types of protons in the molecule.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
References
- 1. AMMONIUM ADIPATE(3385-41-9) IR Spectrum [chemicalbook.com]
- 2. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 3. Ammonium adipate | C6H16N2O4 | CID 167786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 19090-60-9: Ammonium adipate | CymitQuimica [cymitquimica.com]
- 5. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diammonium adipate, the salt formed from the neutralization of adipic acid with ammonia, is a compound of significant interest, primarily as a precursor in the synthesis of Nylon 6,6. Its solid-state structure, governed by a network of hydrogen bonds, is crucial for understanding its physical properties and reactivity. This technical guide provides a comprehensive overview of the analytical techniques used to characterize the crystal structure of this compound and its analogs. While a complete, publicly available single-crystal X-ray diffraction dataset for this compound is not readily found in the surveyed literature, this guide details the established methodologies for its analysis, presents crystallographic data for homologous compounds, and outlines the key experimental protocols.
Introduction
The salt formation between a dicarboxylic acid and a diamine is a fundamental process in the production of polyamides. This compound ((NH₄)₂(C₆H₈O₄)) serves as a primary building block in this context. The arrangement of the ammonium and adipate ions in the crystal lattice, dictated by strong and directional hydrogen bonds, influences properties such as solubility, thermal stability, and ultimately, its performance in polymerization reactions. The analysis of its crystal structure provides invaluable insights into these characteristics.
The primary methods for elucidating the crystal structure of organic salts like this compound are single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD).[1][2] These techniques are complemented by thermal analysis methods such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to probe the material's thermal stability and phase transitions.[3][4]
Synthesis and Crystallization
The synthesis of this compound is a straightforward acid-base neutralization reaction between adipic acid and ammonia, typically carried out in an aqueous solution.[5]
Reaction: HOOC-(CH₂)₄-COOH + 2NH₃ → (NH₄)⁺OOC-(CH₂)₄-COO⁻(NH₄)⁺
Obtaining single crystals suitable for X-ray diffraction is a critical step.[6] Common crystallization techniques for organic salts include:
-
Slow Evaporation: A saturated solution of this compound is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered single crystals.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the salt and inducing crystallization. The rate of cooling is a critical parameter for controlling crystal size and quality.
-
Antisolvent Vapor Diffusion: A solution of the salt is placed in a sealed container with a vial of a miscible "antisolvent" in which the salt is insoluble. Slow diffusion of the antisolvent vapor into the salt solution reduces its solubility, leading to crystal growth.
Crystallographic Analysis
While specific crystallographic data for this compound is not available in the public domain based on the conducted search, the analysis of homologous polymethylenediammonium adipates provides significant insight into the expected structural features. A study on a series of such compounds revealed that they crystallize in the monoclinic system.
Table 1: Crystallographic Data for Polymethylenediammonium Adipates
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| Ethylenethis compound | C₈H₁₈N₂O₄ | Monoclinic | P2₁/n | 5.55 | 10.82 | 11.86 | 129 |
| Tetramethylenethis compound | C₁₀H₂₂N₂O₄ | Monoclinic | P2₁/c | 7.68 | 5.97 | 17.21 | 125.5 |
| Hexamethylenethis compound | C₁₂H₂₆N₂O₄ | Monoclinic | P2₁/n | 5.57 | 15.48 | 9.07 | 114 |
| Octamethylenethis compound | C₁₄H₃₀N₂O₄ | Monoclinic | P2₁/c | 5.40 | 6.72 | 20.97 | 94 |
Data sourced from Hirokawa, S., Ohashi, T., & Nitta, I. (1954). The crystal structure of some polymethylenediammonium adipates. I. Hexamethylenethis compound. Acta Crystallographica, 7(1), 87-91.
The crystal structures of these adipate salts are dominated by an extensive network of N—H···O hydrogen bonds between the ammonium groups of the cation and the carboxylate groups of the adipate anion.[7] These interactions are the primary drivers for the self-assembly of the ions into a defined three-dimensional supramolecular architecture.[8]
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
This is the most powerful technique for determining the precise atomic arrangement in a crystalline solid.[1]
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope. The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal. The crystal is rotated, and a series of diffraction patterns are collected on a detector (e.g., a CCD or CMOS detector) at different orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Powder X-ray Diffraction (PXRD)
PXRD is used for phase identification of a crystalline material and can also be used for structure determination when single crystals are not available.[2]
Methodology:
-
Sample Preparation: A finely ground powder of the crystalline material is prepared to ensure random orientation of the crystallites. The powder is typically packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. The positions and intensities of the diffraction peaks can be used to identify the substance by comparison with a database of known patterns. For structure determination, the pattern is indexed to determine the unit cell parameters, and then methods like Rietveld refinement are used to refine the crystal structure.
Thermal Analysis (TGA/DSC)
TGA and DSC provide information about the thermal stability, decomposition, and phase transitions of a material.[3][4]
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed and placed in a sample pan (e.g., aluminum or platinum).
-
TGA Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as a function of temperature. A plot of mass versus temperature reveals mass loss events corresponding to decomposition or dehydration.
-
DSC Analysis: The sample is subjected to a controlled temperature program (heating or cooling at a constant rate). The heat flow to or from the sample is measured relative to a reference. Endothermic or exothermic peaks in the DSC curve indicate phase transitions such as melting, crystallization, or solid-solid transitions.
Visualizations
The following diagrams illustrate the workflow and logical relationships in the crystal structure analysis of this compound.
References
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. researchgate.net [researchgate.net]
- 3. Thermal decomposition of ammonium perchlorate-based molecular perovskite from TG-DSC-FTIR-MS and ab initio molecular dynamics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 6. Synthesis, growth, and characterization studies of pure diphenylamine adipate crystal (DPA) | springerprofessional.de [springerprofessional.de]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide to the Thermal Decomposition Pathway of Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diammonium adipate, a dicarboxylic acid salt, serves as a versatile intermediate in various chemical syntheses. Understanding its thermal decomposition pathway is critical for controlling reaction outcomes and ensuring process safety. This technical guide provides a comprehensive overview of the thermal degradation of this compound, detailing the sequential reaction steps, intermediate products, and gaseous species evolved. The guide synthesizes available data to present a clear, multi-stage decomposition mechanism, supported by quantitative analysis and detailed experimental protocols. Visualization of the decomposition pathway and experimental workflows is provided through logical diagrams to facilitate a deeper understanding of the process.
Introduction
The thermal decomposition of this compound is a process of significant industrial relevance, particularly in the synthesis of polyamides and other valuable chemical intermediates. The controlled heating of this salt initiates a series of chemical transformations, beginning with the formation of adipamide and culminating in the breakdown of the carbon backbone. This guide elucidates the step-by-step thermal degradation process, providing a foundational understanding for researchers and professionals in the field.
The Multi-Stage Thermal Decomposition Pathway
The thermal decomposition of this compound occurs in distinct stages, each characterized by specific chemical transformations and the evolution of gaseous byproducts.
Stage 1: Formation of Adipamide
The initial stage of decomposition involves an intramolecular dehydration and deammoniation to form adipamide. This reaction is a classic example of amide synthesis from an ammonium carboxylate salt. Upon heating, this compound loses two molecules of water and two molecules of ammonia to yield the more thermally stable adipamide.
Stage 2: Decomposition of Adipamide
Further heating of the resulting adipamide leads to the breakdown of its structure. While the precise mechanism can be complex, a plausible pathway involves the cyclization of the adipamide intermediate to form 5-cyanopentanoic acid, which can then undergo further reactions.
Stage 3: Fragmentation of the Carbon Backbone
At higher temperatures, the adipate backbone undergoes fragmentation. A key product from the degradation of adipic acid and its derivatives is cyclopentanone, formed via decarboxylation. The decomposition also releases carbon dioxide and other small gaseous molecules.
A proposed overall thermal decomposition pathway is illustrated below:
A Technical Guide to the Solubility of Diammonium Adipate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diammonium adipate, the ammonium salt of adipic acid, is a compound with relevance in various chemical and pharmaceutical applications. A critical physicochemical parameter for its use in these fields is its solubility in organic solvents, which dictates its behavior in solution and is fundamental for process design, including reaction, crystallization, and formulation. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and presents detailed experimental protocols for its quantitative determination. While publicly available quantitative solubility data in organic solvents is scarce, this guide equips researchers with the necessary methodologies to generate this crucial data in-house.
Solubility Profile of this compound
Currently, there is a significant lack of specific quantitative data in peer-reviewed literature and chemical databases regarding the solubility of this compound in a wide range of organic solvents. The available information is largely qualitative.
Qualitative Solubility
This compound is well-documented as being soluble in water. One source indicates its aqueous solubility to be approximately 200 g/L at 25°C[1]. Conversely, it is reported to be "practically insoluble in alcohol"[2]. This low solubility in certain organic solvents makes them suitable as anti-solvents to induce crystallization from aqueous solutions[3].
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The following table summarizes the available qualitative information and highlights the need for experimental determination.
| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility ( g/100g solvent) at 25°C |
| Water | Polar Protic | Soluble | ~20 |
| Ethanol | Polar Protic | Practically Insoluble | Data Not Available |
| Methanol | Polar Protic | Likely Low | Data Not Available |
| Acetone | Polar Aprotic | Likely Low | Data Not Available |
| Ethyl Acetate | Polar Aprotic | Likely Very Low | Data Not Available |
| Toluene | Non-polar | Likely Very Low | Data Not Available |
| Heptane | Non-polar | Likely Very Low | Data Not Available |
Note: The lack of quantitative data necessitates experimental determination for any application requiring precise solubility values.
Experimental Protocols for Solubility Determination
To address the gap in available data, this section provides detailed methodologies for the experimental determination of this compound solubility in organic solvents.
Gravimetric Method
The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.
3.1.1 Principle
An excess of the solid solute (this compound) is equilibrated with a known amount of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated, and the amount of dissolved solute in a known amount of the saturated solution is determined by evaporating the solvent and weighing the residue.
3.1.2 Apparatus
-
Thermostatic shaker or magnetic stirrer with a hot plate
-
Analytical balance (accurate to ±0.1 mg)
-
Temperature-controlled oven or vacuum oven
-
Glass vials or flasks with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and weighing dishes
3.1.3 Procedure
-
Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume or mass of the desired organic solvent.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature. Immediately filter the solution through a syringe filter into a pre-weighed weighing dish.
-
Solvent Evaporation: Place the weighing dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate evaporation at a lower temperature.
-
Mass Determination: Once the solvent is completely evaporated, cool the weighing dish in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation: The solubility (S) is calculated using the following formula:
S ( g/100 g solvent) = [(mass of dish + residue) - (mass of empty dish)] / [(mass of dish + solution) - (mass of dish + residue)] * 100
High-Performance Liquid Chromatography (HPLC) Method
For solvents in which this compound has very low solubility, or for complex matrices, an HPLC method can provide higher sensitivity and selectivity for quantification.
3.2.1 Principle
A saturated solution of this compound is prepared and then diluted. The concentration of the diluted solution is determined by HPLC with a suitable detector (e.g., UV-Vis or a universal detector like a Charged Aerosol Detector, CAD, as adipates lack a strong chromophore). The solubility is then calculated by back-calculating to the original undiluted saturated solution.
3.2.2 Apparatus
-
HPLC system with a pump, autosampler, column oven, and detector.
-
A suitable HPLC column (e.g., a C18 reversed-phase column for analysis of the adipate anion, or an ion-exchange column).
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters.
3.2.3 Procedure
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a mobile phase mixture). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area response for each concentration. Construct a calibration curve by plotting peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent of interest following the equilibration and phase separation steps described in the gravimetric method (Section 3.1.3, steps 1-3).
-
Sample Preparation for Analysis: Withdraw a known volume of the clear, saturated supernatant and dilute it with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its application in research and industry, yet quantitative data is largely unavailable. This guide has summarized the existing qualitative knowledge and provided detailed, actionable experimental protocols for the gravimetric and HPLC methods to enable researchers to determine these values. The provided workflow diagram offers a clear visual representation of the necessary steps. Accurate and reproducible solubility data generated through these methods will facilitate the development of robust and efficient processes involving this compound.
References
Diammonium Adipate as a Precursor for Nylon 6,6 Synthesis: A Technical Guide
Introduction
Nylon 6,6, a prominent member of the polyamide family, is a high-performance engineering thermoplastic renowned for its exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] First synthesized in the 1930s by Wallace Carothers at DuPont, it has since found widespread application in industries ranging from textiles and carpets to automotive components and consumer goods.[3][4] The synthesis of high-quality Nylon 6,6 is critically dependent on the purity and precise stoichiometry of its monomeric precursors. The most direct and industrially favored precursor is hexamethylenediammonium adipate, commonly referred to as "nylon salt" or this compound.[1][4][5] This salt is formed through the acid-base neutralization of its two constituent monomers: hexamethylenediamine (a diamine) and adipic acid (a dicarboxylic acid), each contributing six carbon atoms to the polymer backbone, hence the "6,6" designation.[2][6]
This technical guide provides an in-depth overview of the synthesis of Nylon 6,6 using this compound, targeting researchers and chemical engineers. It covers the synthesis of the nylon salt precursor, its subsequent polycondensation into the polymer, detailed experimental protocols, and key characterization data.
Part 1: Synthesis of this compound (Nylon Salt)
The formation of this compound is a crucial first step that ensures the exact 1:1 molar ratio of the amine and carboxylic acid functional groups required for high molecular weight polymer formation.[1] This stoichiometric precision is achieved by isolating the crystalline salt before the polymerization stage.[7]
1.1 Reaction Chemistry
The synthesis is a straightforward acid-base neutralization reaction. Hexamethylenediamine acts as the base, and adipic acid provides the acidic protons. The reaction is typically carried out in a solvent, such as water or ethanol, in which the resulting salt precipitates.[1][7]
-
Hexamethylenediamine: H₂N-(CH₂)₆-NH₂
-
Adipic Acid: HOOC-(CH₂)₄-COOH
The reaction forms the hexamethylenethis compound salt, a zwitterionic compound.[8]
1.2 Industrial and Laboratory Preparation
Industrially, solutions of adipic acid and hexamethylenediamine are mixed in a reactor.[5][8] The resulting nylon salt solution is often decolorize with activated carbon, concentrated through evaporation, and clarified to remove any solid traces before being transferred to the polymerization plant.[8] For certain processes, the solid salt is isolated, washed, and dried.[7][8]
In a laboratory setting, ethanol is a common solvent for the preparation, as the nylon salt is less soluble in it, facilitating precipitation and collection.[7] The purity of the reactants is paramount; industrial targets often exceed 99.5%, as even trace impurities can discolor the final polymer or disrupt the chain uniformity, leading to inferior mechanical properties.[1]
Table 1: Reactant Specifications and Salt Formation Conditions
| Parameter | Specification/Value | Source(s) |
| Reactants | ||
| Adipic Acid Purity | > 99.5% | [1] |
| Hexamethylenediamine Purity | > 99.5% | [1] |
| Molar Ratio (Acid:Diamine) | 1:1 (Equimolar) | [1][6] |
| Reaction Conditions (Lab Scale) | ||
| Solvent | Ethanol or Water | [7] |
| Temperature | Gentle heating (e.g., low heat for 10 min) | [7] |
| Industrial Process | ||
| Solvent | Water or Methanol | [8][9] |
| Initial Concentration | ~48-52% aqueous solution | [8][10] |
| Post-Evaporation Concentration | 65% to 84% aqueous solution | [8][10] |
Part 2: Polycondensation of this compound to Nylon 6,6
The conversion of the this compound salt into Nylon 6,6 is achieved through a process called polycondensation, a type of step-growth polymerization.[6][11] This reaction involves heating the salt to high temperatures, which drives off water and forms repeating amide linkages, creating the long polymer chains.[2][6]
2.1 Reaction Chemistry and Mechanism
The polymerization is an equilibrium reaction. To achieve a high degree of polymerization, the water formed as a byproduct must be continuously removed, shifting the equilibrium toward the product side in accordance with Le Chatelier's principle.[6][11] The reaction proceeds by the nucleophilic attack of the amine group on the carbonyl carbon of the carboxylic acid, leading to the formation of an amide bond and the elimination of a water molecule.[11]
The process begins by forming dimers, trimers, and other short-chain oligomers, which then continue to react until a high molecular weight polymer is formed.[11][12]
2.2 Industrial Polymerization Process
The industrial production of Nylon 6,6 is typically carried out in a multi-stage process:[9][10][13]
-
Evaporation: The aqueous nylon salt solution is first concentrated by heating in an evaporator to remove excess water.[9][10]
-
Pressurized Heating: The concentrated solution is transferred to an autoclave. The temperature is raised significantly (e.g., to 250°C), and the pressure is allowed to build (e.g., to 18 bar) to keep the remaining water in the liquid phase and control the reaction rate.[10][14]
-
Pressure Reduction: The pressure is then gradually reduced to atmospheric pressure, allowing the removal of water vapor and driving the polymerization to completion.[10]
-
Extrusion: The resulting molten polymer is then extruded, cooled, and pelletized or spun into fibers.[9][15]
Table 2: Typical Polycondensation Parameters for Nylon 6,6 Synthesis
| Parameter | Value/Range | Source(s) |
| Polymerization Temperature | 250°C - 280°C | [10][16][17] |
| Autoclave Pressure | Up to 18 bar (~260 psi) | [10] |
| Reaction Duration | ~60 minutes (pressure phase) | [10] |
| Environment | Inert atmosphere (e.g., Nitrogen) | [18] |
| Melting Point of Nylon Salt | ~197°C | [18] |
| Melting Point of Nylon 6,6 | ~264-265°C | [2][19] |
Part 3: Visualized Workflows and Mechanisms
To better illustrate the synthesis process, the following diagrams outline the key stages and chemical transformations.
Caption: Overall workflow for Nylon 6,6 synthesis from raw materials.
Caption: The polycondensation reaction forming the amide linkage.
Part 4: Detailed Experimental Protocols
The following protocols provide standardized procedures for the laboratory synthesis of this compound and its subsequent polymerization.
4.1 Protocol 1: Laboratory Synthesis of Hexamethylenethis compound
This protocol is adapted from standard laboratory procedures for preparing nylon salt.[7]
-
Materials:
-
Adipic Acid (10.00 g)
-
Hexamethylenediamine (70% v/v aqueous solution, ~12 mL)
-
Ethanol (95%, ~130 mL)
-
250 mL Beaker
-
Büchner funnel and filter paper
-
Heating plate
-
-
Procedure:
-
Weigh 10.00 g of adipic acid and dissolve it in 100 mL of ethanol in a 250 mL beaker. Gentle heating may be required to fully dissolve the acid.
-
To this solution, slowly add 12 mL of the 70% aqueous hexamethylenediamine solution while stirring.
-
Gently heat the mixture on a low-heat setting for approximately 10 minutes. A white precipitate of hexamethylene this compound (nylon salt) will form.[7]
-
Allow the mixture to cool to room temperature to maximize precipitation.
-
Collect the white solid product using a Büchner funnel under vacuum.
-
Wash the collected salt cake with three successive 10 mL portions of cold ethanol to remove any unreacted monomers.[7]
-
Air dry the product completely until no odor of ethanol remains.
-
Weigh the final dry product to calculate the percentage yield. The melting point can be determined as an optional characterization step (literature value: ~197°C).[18]
-
4.2 Protocol 2: Laboratory Polycondensation of Nylon Salt to Nylon 6,6
This protocol describes the conversion of the prepared salt into the polymer via melt polymerization.[7]
-
Materials:
-
Dried Hexamethylenethis compound (from Protocol 1)
-
Large ignition tube or similar heat-resistant reaction vessel
-
High-temperature heating apparatus (e.g., silicone oil bath or heating mantle)
-
Thermometer (-20°C to 350°C)
-
System for inert gas purge (e.g., Nitrogen)
-
-
Procedure:
-
Place a known quantity of the dried nylon salt into the ignition tube.
-
Set up the heating apparatus and place the tube inside. Begin purging the system with an inert gas like nitrogen to prevent oxidative degradation.
-
Heat the salt gradually. As the temperature approaches its melting point (~197°C), the salt will begin to melt and water vapor will be evolved.
-
Continue to increase the temperature to above the melting point of Nylon 6,6 (i.e., >265°C, typically around 280°C) while maintaining the inert atmosphere.
-
Hold the molten mass at this temperature to allow the polymerization to proceed. The viscosity of the melt will noticeably increase as the polymer chains grow. The removal of water is critical at this stage.
-
After the desired reaction time, cool the vessel. The molten polymer will solidify upon cooling.
-
The solid Nylon 6,6 can be removed from the tube (this may require breaking the glass if a specialized reactor is not used). The polymer can be drawn into a fiber from the melt using a glass rod to demonstrate its properties.
-
Part 5: Characterization and Properties
The final Nylon 6,6 polymer is characterized to confirm its structure, thermal properties, and purity.
5.1 Characterization Techniques
-
Thermogravimetric Analysis (TGA): Used to study the thermal stability and decomposition profile of the polymer.[20]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of characteristic functional groups, such as N-H and C=O in the amide linkages.[20][21]
-
Differential Scanning Calorimetry (DSC): Determines key thermal transitions, including the melting point (Tm) and glass transition temperature (Tg).[8]
-
X-Ray Diffraction (XRD): Assesses the crystalline structure of the polymer.[21]
Table 3: Physicochemical Properties of Nylon 6,6
| Property | Value | Source(s) |
| Chemical Formula | (C₁₂H₂₂N₂O₂)n | [2] |
| Density | ~1.14 g/mL | [2] |
| Melting Point (Tm) | 264 °C | [2] |
| Glass Transition Temp (Tg) | ~47 °C | [6] |
| Appearance | Amorphous solid | [22] |
| Solubility | Slightly soluble in boiling water | [22] |
The synthesis of Nylon 6,6 via the this compound (nylon salt) precursor route is a robust and highly controlled industrial process. The initial formation and isolation of the salt ensure the precise equimolar stoichiometry of the diamine and diacid monomers, which is essential for achieving high molecular weight and desirable mechanical properties in the final polymer. The subsequent polycondensation reaction, driven by heat and the efficient removal of water, yields a versatile thermoplastic that remains a cornerstone of the polymer industry. The detailed protocols and data presented in this guide offer a comprehensive framework for the synthesis and understanding of this critical engineering material.
References
- 1. News - Nylon 66 Salt Preparation via Neutralization [lonnmeter.com]
- 2. Nylon 66 - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 5. cdn.intratec.us [cdn.intratec.us]
- 6. quora.com [quora.com]
- 7. terrificscience.org [terrificscience.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. EP3487908A1 - Polyamide pa 6-6 synthesis process - Google Patents [patents.google.com]
- 11. pslc.ws [pslc.ws]
- 12. shura.shu.ac.uk [shura.shu.ac.uk]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. tainstruments.com [tainstruments.com]
- 21. mdpi.com [mdpi.com]
- 22. How is Nylon 66 obtained Give reaction class 12 chemistry CBSE [vedantu.com]
Spectroscopic Analysis of Diammonium Adipate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of diammonium adipate, a compound of interest in various chemical and pharmaceutical applications. The focus is on two core analytical techniques: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document details experimental protocols, presents quantitative data, and offers visual workflows to aid in the structural elucidation and characterization of this molecule.
Introduction to this compound
This compound is the ammonium salt of adipic acid, a dicarboxylic acid. Its structure consists of an adipate dianion and two ammonium cations. Spectroscopic techniques are crucial for confirming the identity, purity, and structural integrity of this compound. FTIR spectroscopy provides information about the functional groups present, while NMR spectroscopy offers detailed insights into the molecular structure and the chemical environment of individual atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In this compound, the key functional groups are the ammonium ion (NH₄⁺) and the carboxylate group (COO⁻).
Experimental Protocol: FTIR Analysis
A common and effective method for analyzing solid samples like this compound is the Potassium Bromide (KBr) pellet method.
Instrumentation:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press for pelletizing
-
KBr powder (spectroscopic grade)
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture, which can interfere with the IR spectrum.
-
Weigh out approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr powder.
-
Grind the this compound sample to a fine powder in an agate mortar.
-
Add the KBr powder to the mortar and mix thoroughly with the sample by gentle grinding to ensure a homogenous mixture.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
Data Presentation: Characteristic FTIR Bands for this compound
The FTIR spectrum of this compound is characterized by the vibrational modes of the ammonium and carboxylate ions, as well as the methylene groups of the adipate backbone.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Characteristics |
| ~3200-2800 | N-H stretching | Ammonium (NH₄⁺) | Broad and strong absorption. |
| ~2950-2850 | C-H stretching (asymmetric & symmetric) | Methylene (-CH₂-) | Sharp, medium to strong absorptions. |
| ~1630-1550 | N-H bending | Ammonium (NH₄⁺) | Strong absorption. |
| ~1600-1550 | C=O stretching (asymmetric) | Carboxylate (COO⁻) | Very strong absorption. |
| ~1450-1400 | C-H bending (scissoring) | Methylene (-CH₂-) | Medium intensity. |
| ~1420-1300 | C=O stretching (symmetric) | Carboxylate (COO⁻) | Strong absorption. |
Note: The exact peak positions can vary slightly due to sample preparation and instrument variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For this compound, both ¹H (proton) and ¹³C NMR are used to elucidate the structure. Due to the symmetry of the adipate anion, the NMR spectra are relatively simple.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 43 mg of this compound.
-
Dissolve the sample in 0.5 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering signal from solvent protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure the solution is homogeneous.
Data Acquisition:
-
¹H NMR:
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
-
The spectra are referenced to an internal or external standard. For D₂O, the residual HDO peak can be used as a reference for ¹H NMR.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The symmetry of the this compound molecule leads to a simplified NMR spectrum.
¹H NMR Data (in D₂O): [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.20 | Multiplet | 4H | -CH₂-COO⁻ (alpha-methylene protons) |
| ~1.55 | Multiplet | 4H | -CH₂-CH₂-COO⁻ (beta-methylene protons) |
Note: The ammonium protons (NH₄⁺) are often not observed in D₂O due to rapid exchange with deuterium.
Typical ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~180-175 | -COO⁻ (carboxylate carbon) |
| ~35-30 | -CH₂-COO⁻ (alpha-carbon) |
| ~30-25 | -CH₂-CH₂-COO⁻ (beta-carbon) |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for FTIR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The combined application of FTIR and NMR spectroscopy provides a robust and comprehensive characterization of this compound. FTIR is highly effective for the rapid identification of the key ammonium and carboxylate functional groups, confirming the salt formation. NMR spectroscopy, through both ¹H and ¹³C analysis, provides definitive structural elucidation of the adipate backbone and confirms the high degree of symmetry in the molecule. The detailed protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries for the quality control and structural verification of this compound.
References
Environmental Fate and Biodegradability of Diammonium Adipate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diammonium adipate, the ammonium salt of adipic acid, is a compound of interest in various industrial applications. Understanding its environmental fate and biodegradability is crucial for assessing its ecological impact. This technical guide synthesizes available data on the environmental behavior of this compound, focusing on its constituent components: the adipate anion and the ammonium cation. While direct experimental data on the biodegradability of the this compound salt is limited, extensive information on adipic acid demonstrates that it is readily biodegradable. The ammonium ion's fate is governed by the well-understood nitrification process. This document provides a comprehensive overview of these processes, including experimental protocols and quantitative data, to support environmental risk assessments.
Introduction
This compound ((NH₄)₂(C₆H₈O₄)) is a water-soluble organic salt.[1] In aqueous environments, it dissociates into two ammonium ions (2 NH₄⁺) and an adipate anion (C₆H₈O₄²⁻). Therefore, its environmental fate is determined by the individual behavior of these two components. This guide will address the biodegradability of the adipate moiety and the transformation and transport of the ammonium ion in various environmental compartments.
Biodegradability of the Adipate Anion
The biodegradability of the adipate component of this compound is best understood by examining the extensive data available for adipic acid. Adipic acid is consistently shown to be readily biodegradable in standard screening tests.
Aerobic Biodegradation
Multiple studies utilizing standardized OECD (Organisation for Economic Co-operation and Development) protocols have demonstrated the rapid and extensive aerobic biodegradation of adipic acid.[2][3][4][5] These tests introduce the chemical to a mixed population of microorganisms, typically from activated sludge, and measure its degradation over time.
Table 1: Summary of Aerobic Biodegradability Data for Adipic Acid
| Test Guideline | Method | Degradation | Duration | Result | Source |
| OECD 301 E | DOC Die-Away | > 86% (avg. 96.6%) | 19 days | Readily Biodegradable | [2] |
| OECD 301 C (MITI-I) | BOD | 92% | 14 days | Readily Biodegradable | [2] |
| OECD 301 B | CO₂ Evolution | 91% | 28 days | Readily Biodegradable | [2][3] |
| OECD 301 D | Closed Bottle | 83% | 30 days | Readily Biodegradable | [2] |
| River Die-Away | Not specified | 50% in 3.5 days, 90% in 7 days | 7 days | Rapidly Degraded | [6] |
| Soil Flask Test | CO₂ Evolution | 84% | 30 days | Readily Biodegradable | [6] |
Note: "Readily biodegradable" classification according to OECD requires passing a threshold (e.g., >60% ThOD/ThCO₂ or >70% DOC removal) within a 10-day window during the 28-day test.[7][8][9]
Anaerobic Biodegradation
Information on the anaerobic biodegradation of adipic acid is less prevalent in the reviewed literature. However, the aerobic biodegradability of related compounds, such as adipate esters, suggests that the adipate structure is susceptible to microbial attack under various conditions.
Environmental Fate of the Ammonium Cation
The ammonium ion (NH₄⁺) is a key component of the global nitrogen cycle. Its fate in the environment is primarily driven by microbial processes, particularly nitrification.
Nitrification
Nitrification is a two-step aerobic process carried out by distinct groups of microorganisms in soil and water.[10][11][12]
-
Ammonia Oxidation: Ammonia-oxidizing bacteria and archaea convert ammonium (NH₄⁺) to nitrite (NO₂⁻).[11]
-
Nitrite Oxidation: Nitrite-oxidizing bacteria then rapidly oxidize nitrite (NO₂⁻) to nitrate (NO₃⁻).[12]
Nitrate is highly mobile in soil and can be taken up by plants as a nutrient or be subject to leaching into groundwater.[10] The rate of nitrification is influenced by factors such as temperature, pH, oxygen availability, and the presence of organic matter.[10]
Figure 1. The two-step microbial process of nitrification.
Soil Sorption and Mobility
The ammonium ion (NH₄⁺) is a cation and can be adsorbed to negatively charged soil particles, such as clay and organic matter, through cation exchange.[13][14] This process can retard its movement through the soil profile. However, its subsequent conversion to the highly soluble nitrate anion (NO₃⁻) increases its mobility and potential for leaching.[10]
Other Environmental Fate Parameters
Hydrolysis
Given its structure as a salt of a dicarboxylic acid, this compound is not expected to undergo abiotic hydrolysis under typical environmental pH conditions.[2]
Photodegradation
Direct photolysis of this compound is not expected to be a significant environmental fate process. Indirect photodegradation of the adipate anion in the atmosphere by reaction with hydroxyl radicals may occur, but its low vapor pressure makes this a minor pathway.[2]
Bioaccumulation
The potential for bioaccumulation of adipic acid is considered to be low.[6] This is based on its low octanol-water partition coefficient (log Kow = 0.08) and its rapid biodegradability.[3][6] The ammonium ion is a nutrient and is not expected to bioaccumulate.
Soil Sorption of Adipate
The soil organic carbon-water partitioning coefficient (Koc) for adipic acid has been estimated to be low (around 24-26), suggesting very high mobility in soil.[2][6] As adipic acid has pKa values of 4.44 and 5.44, it will exist predominantly in its anionic (adipate) form in most environmental soils and waters. Anions generally exhibit low adsorption to soils.[6][15]
Table 2: Physicochemical Properties and Environmental Fate Parameters of Adipic Acid
| Parameter | Value | Interpretation | Source |
| Water Solubility | Soluble | High potential for dissolution in water | [4] |
| Vapor Pressure | 3.02 x 10⁻⁵ Pa at 25°C | Not volatile from water or soil | [6] |
| log Kow | 0.08 | Low bioaccumulation potential | [3][6] |
| Koc | 24 - 26 (estimated) | Very high mobility in soil | [2][6] |
| pKa₁, pKa₂ | 4.41, 5.41 | Exists as anion in typical environmental pH | [16] |
Ecotoxicity
Limited direct ecotoxicity data for this compound is available.[1] However, data for adipic acid indicate low toxicity to aquatic organisms.[3][4] The ammonium ion can be toxic to aquatic life, particularly in its un-ionized form (NH₃), the concentration of which increases with higher pH and temperature.[14][17]
Table 3: Ecotoxicity of Adipic Acid
| Organism | Endpoint | Value | Exposure | Source |
| Fish (Pimephales promelas) | LC₅₀ | 97 mg/L | 96 hours | [3] |
| Daphnia (Daphnia magna) | EC₅₀ | 46 mg/L | 48 hours | [3] |
| Algae (Pseudokirchneriella subcapitata) | ErC₅₀ | 59 mg/L | 72 hours | [3] |
| Bacteria (Pseudomonas putida) | EC₅₀ | 92 mg/L | 17 hours | [3] |
Experimental Protocols
The assessment of ready biodegradability for the adipate component is based on the OECD 301 series of tests. A general workflow for these tests is outlined below.
Figure 2. Generalized workflow for OECD 301 ready biodegradability tests.
Principle of OECD 301 Tests
A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days.[7] The degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen consumption.[7][18] Blank controls with inoculum but no test substance are run in parallel to account for endogenous activity.[7] A reference compound known to be readily biodegradable is also tested for procedural validation.[7]
Conclusion
Based on the available scientific data, the environmental fate of this compound can be predicted with a high degree of confidence by considering its constituent ions.
-
Adipate: The adipate anion is expected to be readily biodegradable in both aquatic and terrestrial environments. It has low potential for bioaccumulation and is highly mobile in soil.
-
Ammonium: The ammonium cation will enter the natural nitrogen cycle, primarily undergoing nitrification to form nitrate. While it can be sorbed to soil particles, its transformation to nitrate increases its mobility.
Overall, this compound is not expected to persist in the environment. Its degradation pathways are well-understood biological processes. The primary environmental considerations would be related to the nutrient-loading potential of the ammonium and subsequent nitrate, and the potential for ammonia toxicity in aquatic systems under conditions of high pH and temperature.
References
- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. lanxess.com [lanxess.com]
- 5. ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com [ascendmaterials-files.sfo2.cdn.digitaloceanspaces.com]
- 6. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 10. Nitrogen in the Environment: Nitrification | MU Extension [extension.missouri.edu]
- 11. Nitrification - Wikipedia [en.wikipedia.org]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 14. Ecological Effects of Ammonia | Minnesota Department of Agriculture [mda.state.mn.us]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Adipic acid - Wikipedia [en.wikipedia.org]
- 17. epa.gov [epa.gov]
- 18. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
"history and discovery of diammonium adipate"
An In-depth Technical Guide on the History and Discovery of Diammonium Adipate
Abstract
This compound, with the IUPAC name Bis(azanium) hexanedioate, is an ammonium salt of the dicarboxylic acid, adipic acid.[1] While not as widely known as its precursor, its history is intrinsically linked to the development of modern polymers, specifically Nylon 6,6. Initially a laboratory chemical, its significance has evolved, positioning it as a key intermediate in emerging bio-based manufacturing routes for adipic acid. This guide provides a comprehensive overview of the history, synthesis, properties, and experimental protocols associated with this compound, tailored for researchers in chemistry and drug development.
Historical Context and Discovery
The research trajectory of this compound is closely tied to the commercialization of adipic acid. The primary driver for adipic acid production was the invention of Nylon 6,6 by Wallace Carothers at DuPont in the 1930s.[2] Nylon 6,6 is a polyamide synthesized from two six-carbon monomers: adipic acid and hexamethylenediamine.[3][4]
The direct precursor salt for this polymerization is hexamethylenethis compound, often called "nylon salt".[1][2][3] This salt is formed through the acid-base neutralization of adipic acid and hexamethylenediamine. This compound is the simpler analogue, formed from adipic acid and ammonia. Its study and synthesis are rooted in the fundamental acid-base chemistry that underpins the formation of these "nylon salts," which proved crucial for achieving the precise 1:1 stoichiometric ratio required for high molecular weight polymer synthesis.[2]
While the initial focus was on petrochemical routes, modern research has shifted towards sustainability. In this context, this compound has gained new importance as a central intermediate in processes for producing and recovering adipic acid from fermentation broths, bridging the gap between biotechnology and industrial chemistry.[1][3]
Synthesis Pathways
The synthesis of this compound is fundamentally an acid-base reaction. However, its formation is best understood in the context of the production of its precursor, adipic acid, which has followed two major historical pathways.
Petrochemical Route to Adipic Acid
The traditional and still dominant industrial method for producing adipic acid relies on petroleum-derived feedstocks.[5] The process begins with cyclohexane, which undergoes a two-step oxidation.
-
Cyclohexane Oxidation : In the first step, cyclohexane is oxidized using air to produce a mixture of cyclohexanol and cyclohexanone, known as KA oil (Ketone-Alcohol oil).[6][7]
-
Nitric Acid Oxidation : The KA oil is then oxidized with concentrated nitric acid, which cleaves the cyclohexane ring to form adipic acid.[6][7]
This method, while efficient, is a significant source of industrial emissions of nitrous oxide (N₂O), a potent greenhouse gas.[6][8] Once pure adipic acid is isolated, it can be used to synthesize this compound.
References
- 1. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 2. paci.com.au [paci.com.au]
- 3. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 4. High-purity adipic acid for industrial manufacturing processes [penpet.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Understanding the Production Process of Adipic Acid [chemanalyst.com]
- 7. Adipic acid - Wikipedia [en.wikipedia.org]
- 8. Sustainable nylon production made possible by bacteria discovery | Biological Sciences | Biology [biology.ed.ac.uk]
Methodological & Application
Application Note: Synthesis of Nylon 6,6 from Diammonium Adipate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for the laboratory synthesis of nylon 6,6 via the formation of diammonium adipate (nylon salt), including methods for its subsequent polymerization. This document outlines the required materials, step-by-step procedures, and expected outcomes.
Introduction
Nylon 6,6 is a polyamide synthesized through the polycondensation of hexamethylenediamine and adipic acid.[1][2] The process typically involves an initial acid-base reaction to form a 1:1 salt, hexamethylene this compound, commonly referred to as "nylon salt".[3][4] This salt is then heated under pressure to drive off water and form the amide bonds that constitute the polymer backbone.[1] The precise equimolar ratio of the diamine and diacid is crucial for achieving a high molecular weight polymer, and the isolation of the nylon salt helps ensure this stoichiometry.[3][4] Nylon 6,6 exhibits high mechanical strength, rigidity, and thermal stability, making it a valuable polymer in various industrial applications.[2]
Experimental Overview
The synthesis is a two-stage process:
-
Salt Formation: Hexamethylenediamine and adipic acid are reacted in a solvent to precipitate the this compound salt.
-
Polymerization: The isolated and dried salt is heated in a controlled environment to induce condensation polymerization.
Quantitative Data Summary
The following table summarizes the typical quantities and conditions for the laboratory-scale synthesis of nylon 6,6 from this compound.
| Parameter | Value | Unit | Notes |
| Salt Formation Stage | |||
| Adipic Acid | 10.00 | g | |
| Hexamethylenediamine (70% v/v aq.) | 12 | mL | |
| Ethanol (solvent) | 100 | mL | |
| Heating Time | 10 | minutes | Low heat |
| Polymerization Stage | |||
| This compound Salt | ~10 | g | Use the product from the salt formation stage |
| Polymerization Temperature | 267 | °C | In a silicone oil bath |
| Polymerization Time | 1 | hour | Under vacuum |
Experimental Protocols
4.1. Materials and Equipment
-
Adipic acid (hexanedioic acid)
-
Hexamethylenediamine (1,6-diaminohexane), 70% v/v aqueous solution
-
Ethanol
-
Silicone oil
-
250 mL Beaker
-
100 mL Graduated cylinder
-
Büchner funnel and filter paper
-
Heating mantle or hot plate
-
Large ignition tube
-
Stopper with vacuum attachment
-
Vacuum pump
-
High-temperature thermometer
-
Analytical balance
4.2. Protocol 1: Preparation of this compound (Nylon Salt)
-
Weigh 10.00 g of adipic acid and transfer it to a 250 mL beaker.
-
Add 100 mL of ethanol to the beaker and dissolve the adipic acid, with gentle heating if necessary.
-
Carefully add 12 mL of a 70% v/v aqueous solution of hexamethylenediamine to the adipic acid solution.
-
Heat the resulting mixture gently for approximately 10 minutes. A white precipitate of this compound will form.[3]
-
Allow the mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected salt with three 10 mL portions of cold ethanol to remove any unreacted monomers.[3]
-
Air-dry the salt completely. Weigh the dry product to determine the yield.
4.3. Protocol 2: Condensation Polymerization of this compound
-
Place approximately 10 g of the dried this compound salt into a large ignition tube.
-
Prepare a high-temperature bath using silicone oil in a 600 mL beaker, equipped with a thermometer. Heat the oil bath to 267 °C.
-
Insert a stopper with a vacuum line attachment into the ignition tube.
-
Turn on the vacuum pump to reduce the pressure inside the tube.
-
Carefully place the ignition tube into the preheated oil bath.
-
Heat the salt under vacuum for one hour. During this time, water will be eliminated, and the molten nylon 6,6 polymer will form.
-
After one hour, turn off the heat but maintain the vacuum while the apparatus cools.
-
Once cooled, turn off the vacuum and carefully remove the solid nylon 6,6 plug from the ignition tube.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Nylon 6,6.
References
Application Notes and Protocols: Diammonium Adipate as a pH Buffer in Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective pH control is a critical parameter in a vast array of scientific experiments, ensuring the stability, activity, and optimal performance of biological and chemical systems. While standard buffers like phosphate and Tris are widely used, they can present limitations, such as chelation of metal ions or interference with certain enzymatic assays. Diammonium adipate, the salt of the dicarboxylic acid adipic acid, offers a potential alternative for pH control in the acidic to neutral range. Adipic acid's two pKa values allow for two distinct buffering regions, providing versatility for various applications.[1][2][3]
This document provides a comprehensive guide to the theoretical and practical aspects of using this compound as a pH buffer, including its physicochemical properties, detailed preparation protocols, and potential applications in research and drug development.
Physicochemical Properties and Buffering Range
This compound is formed from the neutralization of adipic acid with ammonia. The buffering capacity of this system is dictated by the pKa values of adipic acid.
Table 1: Physicochemical and Buffering Properties of this compound
| Property | Value | Reference |
| Chemical Name | Diammonium hexanedioate | N/A |
| Molecular Formula | C₆H₁₆N₂O₄ | N/A |
| Molecular Weight | 180.20 g/mol | N/A |
| pKa₁ of Adipic Acid | ~4.41 | [1][2][3] |
| pKa₂ of Adipic Acid | ~5.41 | [1][2][3] |
| Theoretical Buffering Range 1 | pH 3.4 - 5.4 | N/A |
| Theoretical Buffering Range 2 | pH 4.4 - 6.4 | N/A |
The two pKa values of adipic acid provide two useful buffering ranges.[1][2][3] The first range, centered around pH 4.4, is suitable for experiments requiring acidic conditions. The second range, around pH 5.4, is effective in the slightly acidic to near-neutral range. The general principle is that a buffer is most effective within a range of approximately one pH unit above and below its pKa.
Experimental Protocols
The following protocols describe the preparation of this compound buffer solutions. These are based on standard laboratory procedures for buffer preparation. It is recommended to use high-purity water and reagents to avoid contamination.
Protocol 1: Preparation of 0.1 M this compound Buffer Solution
This protocol details the preparation of a 0.1 M this compound buffer to a specific pH by titrating a solution of adipic acid with ammonium hydroxide.
Materials:
-
Adipic acid (MW: 146.14 g/mol )
-
Ammonium hydroxide solution (e.g., 28-30% w/w NH₃ in H₂O)
-
High-purity water (e.g., deionized, distilled)
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Beakers and graduated cylinders
Procedure:
-
Calculate the required mass of adipic acid: For 1 L of a 0.1 M solution, you will need: Mass = Molarity × Volume × Molecular Weight Mass = 0.1 mol/L × 1 L × 146.14 g/mol = 14.61 g
-
Dissolve the adipic acid: Weigh out 14.61 g of adipic acid and transfer it to a beaker containing approximately 800 mL of high-purity water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the adipic acid is completely dissolved.
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Immerse the pH electrode in the adipic acid solution.
-
Slowly add ammonium hydroxide solution dropwise while continuously monitoring the pH.
-
Continue adding ammonium hydroxide until the pH of the solution reaches the desired value (e.g., pH 5.0). Be cautious as the pH can change rapidly near the pKa values.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer components are transferred.
-
Add high-purity water to the volumetric flask until the meniscus reaches the 1 L mark.
-
-
Final Mixing and Storage:
-
Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.
-
Transfer the buffer to a clean, labeled storage bottle.
-
Store at room temperature or as required for your specific application. For long-term storage, refrigeration at 4°C is recommended.
-
Protocol 2: Hypothetical Application in an Enzyme Assay
This protocol outlines a theoretical application of a this compound buffer for determining the activity of an enzyme that functions under slightly acidic conditions, such as a fictional "Acidase."
Objective: To measure the enzymatic activity of "Acidase" at pH 5.0 using a this compound buffer.
Materials:
-
"Acidase" enzyme solution
-
Substrate for "Acidase"
-
0.1 M this compound Buffer, pH 5.0 (prepared as in Protocol 1)
-
Quenching solution (e.g., a strong acid or base to stop the reaction)
-
Spectrophotometer or other appropriate detection instrument
-
96-well microplate or appropriate reaction vessels
Procedure:
-
Assay Preparation:
-
Prepare a stock solution of the "Acidase" enzyme in the 0.1 M this compound buffer, pH 5.0.
-
Prepare a stock solution of the substrate in the same buffer.
-
Set up a 96-well microplate.
-
-
Enzyme Reaction:
-
To each well, add 50 µL of the 0.1 M this compound buffer, pH 5.0.
-
Add 20 µL of the enzyme solution to the test wells. For a negative control, add 20 µL of buffer instead of the enzyme.
-
Pre-incubate the plate at the optimal reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 30 µL of the substrate solution to all wells.
-
Incubate the plate at the reaction temperature for a predetermined time (e.g., 30 minutes).
-
-
Stopping the Reaction and Measurement:
-
Stop the reaction by adding 25 µL of the quenching solution to each well.
-
Measure the absorbance or fluorescence of each well at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Subtract the signal from the negative control wells from the signal of the test wells.
-
Calculate the enzyme activity based on a standard curve or the extinction coefficient of the product.
-
Potential Applications and Considerations
This compound buffers can be considered for a variety of applications where a pH between 3.4 and 6.4 is required.
Potential Applications:
-
Enzyme Assays: For enzymes with optimal activity in the acidic to slightly acidic range.
-
Protein Purification: As a component of the mobile phase in chromatography techniques like ion exchange or size exclusion chromatography, provided it does not interfere with the separation process.
-
Formulation Studies: In the early stages of drug formulation to maintain the pH of a solution containing a drug substance, especially if common buffers are found to be incompatible.
-
Cell Culture: While less common, it could be explored in specific cell culture applications where a non-phosphate, non-Tris buffer in this pH range is needed. However, the potential effects of adipate and ammonium ions on cell viability and metabolism would need to be thoroughly investigated.
Considerations and Limitations:
-
Ammonia Volatility: Ammonium hydroxide is volatile, which could lead to a slight shift in pH over time if the buffer is not stored in a tightly sealed container.
-
Interaction with Assays: The ammonium and adipate ions could potentially interact with assay components. For instance, ammonium ions can compete with other cations in binding studies.
-
Microbial Growth: As with many buffers, this compound solutions can support microbial growth. For long-term storage or use in sterile applications, filter sterilization is recommended.
-
Lack of Precedent: The use of this compound as a biological buffer is not widely documented in the scientific literature. Therefore, its suitability for any specific application must be empirically validated.
Signaling Pathway Consideration
While no specific signaling pathways are directly modulated by this compound, maintaining a stable extracellular and intracellular pH is crucial for the proper functioning of virtually all signaling pathways. For example, fluctuations in pH can alter the ionization state of amino acid residues in receptors and signaling proteins, thereby affecting their conformation and activity. When studying pH-sensitive signaling events, the choice of buffer is critical.
Conclusion
This compound, based on the pKa values of adipic acid, presents a theoretically viable option as a buffering agent for experimental systems requiring pH control in the acidic to near-neutral range (pH 3.4-6.4). Its primary advantage may lie in applications where traditional buffers like phosphate or Tris are unsuitable. However, due to the limited published data on its use as a biological buffer, thorough validation for any specific application is essential. The protocols and information provided herein serve as a foundational guide for researchers interested in exploring this alternative buffer system.
References
Application Notes and Protocols: Diammonium Adipate as an Electrolyte in Capacitor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium adipate, the ammonium salt of adipic acid, has been utilized as a component in electrolytes for aluminum electrolytic capacitors. Its role is often as a solute or a stabilizing agent, typically in a non-aqueous solvent system such as ethylene glycol. The electrolyte is a critical component of a capacitor, acting as the cathode and facilitating the repair of the dielectric aluminum oxide layer, which is crucial for the capacitor's reliability and longevity.[1] This document provides detailed application notes and synthesized protocols for the use of this compound in capacitor manufacturing, targeting research and development applications.
Data Presentation
Quantitative data on the specific performance of electrolytes containing this compound is not extensively available in recent scientific literature. The following table summarizes a key electrical property mentioned in patent literature for a specific electrolyte formulation.
Table 1: Electrical Resistivity of a this compound-Based Electrolyte
| Electrolyte Composition | Resistivity (ohm-cm) |
| 87 wt.% Ethylene Glycol, 9 wt.% this compound, 4 wt.% Ammonium Formate | 180 |
Note: Conductivity is the reciprocal of resistivity.
Experimental Protocols
The following protocols are synthesized from general knowledge of electrolytic capacitor manufacturing and specific mentions of this compound in patents and technical literature.
Protocol 1: Preparation of this compound-Based Electrolyte
This protocol describes the preparation of a non-aqueous electrolyte using this compound.
Materials:
-
This compound (reagent grade)
-
Ammonium formate (reagent grade)
-
Ethylene glycol (anhydrous, <0.2% water content)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating plate (optional, for gentle heating)
-
Inert atmosphere glovebox or dry room (recommended)
Procedure:
-
Environment: Perform all steps in a low-humidity environment, such as a glovebox or a dry room, to minimize water contamination of the electrolyte.
-
Solvent Preparation: Dispense the required amount of anhydrous ethylene glycol into a clean, dry glass beaker.
-
Dissolution of Solutes:
-
While stirring the ethylene glycol, slowly add the specified amount of ammonium formate.
-
Continue stirring until the ammonium formate is completely dissolved.
-
Slowly add the this compound to the solution.
-
-
Mixing: Continue stirring the mixture until all components are fully dissolved, resulting in a clear, homogeneous solution. Gentle heating (not exceeding 50°C) can be applied to aid dissolution.
-
Storage: Store the prepared electrolyte in a tightly sealed, moisture-proof container in a dry environment.
Protocol 2: Laboratory-Scale Aluminum Electrolytic Capacitor Assembly
This protocol outlines the steps for assembling a wound-type aluminum electrolytic capacitor for research purposes.
Materials and Equipment:
-
Etched and formed high-purity aluminum anode foil
-
High-purity aluminum cathode foil
-
Separator paper (e.g., manila paper)
-
This compound-based electrolyte (from Protocol 1)
-
Aluminum tabs
-
Ultrasonic welder or riveting machine
-
Winding machine
-
Vacuum chamber for impregnation
-
Aluminum can and rubber seal
-
Crimping/sealing machine
Procedure:
-
Foil Cutting: Cut the anode foil, cathode foil, and separator paper to the desired dimensions for the target capacitance and voltage rating.
-
Tab Attachment: Attach aluminum tabs to the anode and cathode foils using ultrasonic welding or riveting. These tabs will serve as the external electrical connections.
-
Winding: Place the anode foil and cathode foil on either side of two layers of separator paper and wind them together into a cylindrical element using a winding machine. The separator paper prevents direct contact between the anode and cathode.
-
Electrolyte Impregnation:
-
Place the wound capacitor element into a vacuum chamber.
-
Evacuate the chamber to remove air and moisture from the element.
-
Introduce the this compound-based electrolyte into the chamber to fully immerse the element.
-
Release the vacuum to allow the electrolyte to penetrate and impregnate the separator paper and the pores of the etched foils.
-
-
Assembly and Sealing:
-
Remove the impregnated element and insert it into an aluminum can.
-
Place a rubber seal, through which the terminal tabs protrude, onto the can opening.
-
Crimp the top of the aluminum can to securely seal the capacitor.
-
-
Aging (Post-Forming): Apply a DC voltage to the sealed capacitor at an elevated temperature. This process, known as aging, helps to repair any defects in the aluminum oxide dielectric layer that may have occurred during slitting and winding.
Protocol 3: Electrochemical Testing of the Assembled Capacitor
This protocol details the standard electrochemical tests to characterize the performance of the fabricated capacitor.
Equipment:
-
LCR meter or impedance analyzer
-
DC power supply
-
Galvanostat/Potentiostat
-
Temperature-controlled chamber
Procedures:
-
Capacitance and Equivalent Series Resistance (ESR) Measurement:
-
Use an LCR meter to measure the capacitance and ESR at a standard frequency (e.g., 120 Hz or 1 kHz).
-
Perform measurements at different temperatures to evaluate thermal stability.
-
-
Leakage Current Measurement:
-
Apply the rated DC voltage to the capacitor through a series resistor (e.g., 1 kΩ).
-
Measure the current flowing through the capacitor after a specified time (e.g., 2 to 5 minutes). This steady-state current is the leakage current.
-
-
Voltage Window Determination:
-
Use a galvanostat/potentiostat to perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) on the electrolyte using aluminum electrodes.
-
The voltage window is the range where the electrolyte remains stable without significant decomposition (indicated by a sharp increase in current).
-
-
Cycle Life Testing:
-
Repeatedly charge and discharge the capacitor between its rated voltage and 0 V using a galvanostat.
-
Monitor the capacitance and ESR at regular intervals. The cycle life is often defined as the number of cycles until the capacitance fades to a certain percentage of its initial value (e.g., 80%) or the ESR increases significantly.
-
Mandatory Visualizations
Caption: Experimental workflow for capacitor manufacturing and testing.
Caption: Key electrolyte properties and their impact on capacitor performance.
References
Application of Diammonium Adipate in Food as an Acidity Regulator: Application Notes and Protocols
For Researchers, Scientists, and Food Development Professionals
Version: 1.0
Introduction
Diammonium adipate, the ammonium salt of adipic acid, is a food additive utilized primarily as an acidity regulator.[1][2] It is designated with the E number E359 in the European Union.[1] This document provides detailed application notes and experimental protocols for the use of this compound in food systems. It is intended for researchers, scientists, and food development professionals to understand its properties, regulatory status, and practical applications.
This compound is a white crystalline powder that is soluble in water.[2] Its function as an acidity regulator is attributed to its buffering capacity, which allows it to stabilize the pH of food products. This is crucial for controlling microbial growth, enhancing flavor, and maintaining the desired texture and appearance of the final product.
Regulatory Status
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a group Acceptable Daily Intake (ADI) of 0-5 mg/kg body weight for adipic acid and its potassium, sodium, and ammonium salts.[3] In the European Union, this compound is listed as a food additive E359, and like many food additives approved before 2009, it is subject to re-evaluation by the European Food Safety Authority (EFSA).[4][5] In the United States, while there is no specific listing for this compound as Generally Recognized as Safe (GRAS), its parent compound, adipic acid, is affirmed as GRAS under 21 CFR 184.1009.[6]
Applications in Food Products
This compound can be used in a variety of food products where pH control is essential. Its application is particularly relevant in:
-
Beverages: To maintain a stable pH, which is crucial for flavor consistency and inhibition of microbial growth.
-
Confectionery: In products like candies and jellies, it can help in achieving the desired tartness and texture.
-
Baked Goods: Where it can act as a leavening agent and help in controlling the pH of the dough.
-
Processed Meats: To enhance flavor and texture.
The use of an ammonium salt as an acidity regulator can also provide a nitrogen source for yeast in fermented products.[7]
Mechanism of Action
This compound functions as a buffering agent. In solution, it dissociates into ammonium ions (NH₄⁺) and adipate ions ((CH₂)₄(COO)₂²⁻). The adipate ion is the conjugate base of the weak acid, adipic acid. This conjugate acid-base pair can neutralize both added acids and bases, thus resisting significant changes in pH. This buffering action is key to its function as an acidity regulator in food systems.
Advantages of Use
The use of this compound as an acidity regulator offers several potential advantages:
-
Effective pH Control: Its buffering capacity allows for the maintenance of a stable pH environment in food products.
-
Flavor Enhancement: It can impart a specific tangy and salty taste that can be desirable in certain savory snacks and other products.[8]
-
Improved Shelf Life: By controlling pH, it helps to inhibit the growth of spoilage microorganisms, thereby extending the shelf life of food products.[8]
-
Texture Modification: In some applications, it can contribute to the desired texture of the food product.[7]
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | This compound; Diammonium hexanedioate | [1] |
| E Number | E359 | [1] |
| CAS Number | 3385-41-9 | [1] |
| Molecular Formula | C₆H₁₆N₂O₄ | [1] |
| Molecular Weight | 180.20 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
| pH (1% solution) | 6.5 - 7.5 | [9] |
Table 2: Typical Specifications for Food Grade this compound
| Parameter | Specification | Reference |
| Assay | ≥ 99% | [9] |
| Moisture | ≤ 1.0% | [9] |
| Chloride (Cl⁻) | ≤ 1 ppm | [9] |
| Sulfate (SO₄²⁻) | ≤ 5 ppm | [9] |
| Iron (Fe²⁺) | ≤ 2 ppm | [9] |
| Lead (Pb²⁺) | ≤ 2 ppm | [9] |
| Water Insoluble | ≤ 0.003% | [9] |
Table 3: Illustrative Usage Levels of this compound
| Food Category | Typical Concentration Range | Notes |
| Beverages | 0.05% - 0.2% | To be determined based on the initial pH and desired final pH of the beverage. |
| Confectionery | 0.1% - 0.5% | Dependent on the desired level of tartness and textural effects. |
| Baked Goods | 0.1% - 0.3% | Used to control dough pH and as a leavening acid. |
| Processed Meats | 0.2% - 0.5% | To enhance flavor and improve texture. |
Note: The usage levels provided are for illustrative purposes. The optimal concentration of this compound must be determined experimentally for each specific food application, adhering to Good Manufacturing Practices (GMP) and regulatory limits.
Experimental Protocols
Protocol 1: Determination of the Buffering Capacity of this compound
Objective: To quantify the buffering capacity of this compound in an aqueous solution.
Materials:
-
This compound (food grade)
-
Deionized water
-
0.1 M Hydrochloric acid (HCl) solution, standardized
-
0.1 M Sodium hydroxide (NaOH) solution, standardized
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Burettes (50 mL)
-
Beakers (250 mL)
-
Volumetric flasks
Procedure:
-
Preparation of this compound Solution: Accurately weigh 1.802 g of this compound and dissolve it in deionized water in a 100 mL volumetric flask to prepare a 0.1 M solution.
-
Titration with Acid: a. Pipette 50 mL of the 0.1 M this compound solution into a 250 mL beaker. b. Place the beaker on a magnetic stirrer and add a stir bar. c. Immerse the calibrated pH electrode into the solution. d. Record the initial pH. e. Titrate with 0.1 M HCl, adding 0.5 mL increments. Record the pH after each addition, allowing the reading to stabilize. f. Continue the titration until the pH drops significantly and then stabilizes at a low value (e.g., pH 2).
-
Titration with Base: a. Repeat step 2a-d with a fresh 50 mL sample of the this compound solution. b. Titrate with 0.1 M NaOH, adding 0.5 mL increments and recording the pH after each addition. c. Continue the titration until the pH rises significantly and then stabilizes at a high value (e.g., pH 12).
-
Data Analysis: a. Plot the pH versus the volume of HCl and NaOH added. b. Calculate the buffer capacity (β) using the formula: β = dC/dpH, where dC is the moles of added acid or base per liter and dpH is the change in pH. The buffer capacity is highest where the pH is equal to the pKa of the buffering species.
Protocol 2: Evaluation of this compound in a Model Beverage System
Objective: To assess the effectiveness of this compound as an acidity regulator in a model beverage system and its impact on shelf-life stability.
Materials:
-
Model beverage base (e.g., a solution of sugar, flavor, and color in water)
-
This compound (food grade)
-
Control acidity regulator (e.g., sodium citrate)
-
pH meter, calibrated
-
Colorimeter
-
Viscometer
-
Incubator or environmental chamber
-
Sterile sample containers
Procedure:
-
Sample Preparation: a. Prepare a batch of the model beverage base. b. Divide the base into three equal portions: i. Control (no added acidity regulator) ii. This compound (add a predetermined concentration, e.g., 0.1%) iii. Sodium citrate (add a molar equivalent concentration to the this compound) c. Ensure all additives are fully dissolved. d. Measure and record the initial pH of each sample. e. Package the samples in sterile containers.
-
Stability Testing (Shelf-Life Study): a. Store the samples under controlled conditions (e.g., 25°C and 35°C) for a specified period (e.g., 8 weeks). b. At regular intervals (e.g., week 0, 1, 2, 4, 8), withdraw samples for analysis. c. Chemical Analysis: Measure the pH of each sample. d. Physical Analysis: Measure the color using a colorimeter and the viscosity using a viscometer. Observe for any precipitation or phase separation. e. Microbiological Analysis: Perform total plate counts to assess microbial growth.
-
Data Analysis: a. Plot the changes in pH, color, and viscosity over time for each sample at each storage temperature. b. Compare the stability of the beverage with this compound to the control and the sodium citrate sample.
Protocol 3: Sensory Evaluation of a Beverage Containing this compound
Objective: To determine the sensory impact of this compound on a beverage product.
Materials:
-
Beverage samples prepared as in Protocol 2 (this compound and sodium citrate versions).
-
Sensory evaluation booths with controlled lighting and temperature.
-
Water and unsalted crackers for palate cleansing.
-
Randomly coded sample cups.
-
Sensory evaluation ballots.
Procedure:
-
Panelist Selection: Recruit 20-30 untrained consumer panelists who are regular consumers of similar beverages.
-
Test Method (Triangle Test): a. To determine if there is a perceivable difference between the beverage with this compound and the one with sodium citrate. b. Present each panelist with three coded samples, two of which are identical and one is different. c. Ask the panelists to identify the odd sample.
-
Test Method (Hedonic Scaling): a. To measure the degree of liking for each beverage. b. Present each panelist with a coded sample of each beverage formulation (this compound and sodium citrate). c. Ask panelists to rate their overall liking, and liking of specific attributes (e.g., tartness, aftertaste) on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).
-
Data Analysis: a. For the triangle test, use statistical tables to determine if a significant number of panelists correctly identified the odd sample. b. For the hedonic scaling, calculate the mean scores for each attribute for each sample. Use statistical analysis (e.g., ANOVA) to determine if there are significant differences in liking between the samples.
Visualizations
Caption: Buffering mechanism of this compound in a food system.
Caption: Experimental workflow for evaluating this compound.
References
- 1. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 2. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 3. Ammonium adipate | C6H16N2O4 | CID 167786 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Re-evaluation - Food Safety - European Commission [food.ec.europa.eu]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. 21 CFR Part 184 - Subpart B - Listing of Specific Substances Affirmed as GRAS | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 7. Ammonium Chloride Food Grade Food Additive Ammonium Chloride used in Food Processing Seasonings Candy Brewing Beverage | Jianghai [jianghaichemical.com]
- 8. arshinefood.com [arshinefood.com]
- 9. Industry Grade Ammonium Adipate - Diammonium Hexanedioate, Adipic Acid Ammonium | Made-in-China.com [m.made-in-china.com]
Application Notes and Protocols for the Quantification of Diammonium Adipate in Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of diammonium adipate in solution. The following protocols for High-Performance Liquid Chromatography (HPLC) and acid-base titration offer robust and reliable approaches for accurate quantification in various research and development settings.
Introduction
This compound, the ammonium salt of adipic acid, is a key intermediate in various industrial processes, including the production of polymers and as a component in certain formulations. Accurate quantification of this compound in solution is crucial for process monitoring, quality control, and research applications. This document outlines validated analytical methods to ensure precise and reproducible measurements.
Analytical Methods Overview
Two primary methods are detailed for the quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and selective method ideal for the separation and quantification of the adipate anion.
-
Acid-Base Titration: A classic, cost-effective, and accurate method for determining the concentration of the ammonium salt.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for the analysis of non-volatile organic compounds. For this compound, a reversed-phase HPLC method with UV detection is recommended, focusing on the quantification of the adipate component.
Experimental Protocol: HPLC
1. Objective: To quantify the concentration of this compound in an aqueous solution by measuring the adipate anion using reversed-phase HPLC with UV detection.
2. Materials and Reagents:
-
This compound reference standard (Purity ≥ 98%)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄)
-
0.45 µm syringe filters
3. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
4. Preparation of Solutions:
-
Mobile Phase: Prepare an isocratic mobile phase of an acidic aqueous buffer and an organic solvent (e.g., 97:3 v/v 10 mM sulfuric acid:acetonitrile).[1] The mobile phase should be filtered and degassed before use.
-
Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1000 µg/mL) by accurately weighing the reference standard and dissolving it in HPLC grade water.
-
Prepare a series of calibration standards by serially diluting the stock solution with HPLC grade water to cover the expected concentration range of the samples (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
Sample Preparation:
-
Dilute the sample solution containing this compound with HPLC grade water to fall within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
5. HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Isocratic mixture of an acidic aqueous buffer (e.g., 10 mM sulfuric acid) and acetonitrile (e.g., 97:3 v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detector Wavelength: 210 nm
-
Run Time: Approximately 10-15 minutes
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the adipate anion against the concentration of the this compound standards.
-
Determine the concentration of this compound in the prepared samples by interpolating their peak areas from the calibration curve.
-
Apply the dilution factor to calculate the concentration in the original sample.
Quantitative Data: HPLC Method Performance
The following table summarizes typical performance characteristics for the HPLC analysis of organic acids, which are analogous to the adipate analysis.
| Parameter | Typical Value |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98-102% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
Experimental Workflow: HPLC Analysis
HPLC analysis workflow for this compound.
Acid-Base Titration Method
Acid-base titration provides a direct and accurate method for determining the concentration of this compound by neutralizing the acidic and basic components of the salt.
Experimental Protocol: Acid-Base Titration
1. Objective: To determine the concentration of this compound in solution via acid-base titration.
2. Principle: The method involves two main steps. First, the ammonium ions (NH₄⁺) are reacted with formaldehyde (HCHO) to form hexamethylenetetramine ((CH₂)₆N₄) and liberate an equivalent amount of protons (H⁺). The liberated acid is then titrated with a standardized strong base.
3. Materials and Reagents:
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Formaldehyde solution (37%), neutralized to phenolphthalein endpoint with dilute NaOH.
-
Phenolphthalein indicator solution
-
Deionized water
-
Buret (50 mL)
-
Erlenmeyer flasks (250 mL)
-
Pipettes
4. Procedure:
-
Pipette a known volume of the this compound solution into a 250 mL Erlenmeyer flask.
-
Add a sufficient volume of deionized water to ensure the electrode of a pH meter (if used) is submerged, or to a total volume of approximately 50-100 mL.
-
Add a measured excess of neutralized formaldehyde solution. Allow the reaction to proceed for a few minutes.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized sodium hydroxide solution from the buret until the endpoint is reached, indicated by a persistent faint pink color.
-
Record the volume of NaOH solution used.
-
Perform a blank titration using deionized water and the same amount of formaldehyde to account for any acidity in the reagents.
5. Calculations: The concentration of this compound can be calculated using the following formula:
Concentration (mol/L) = [(V_sample - V_blank) * M_NaOH] / V_sample_initial
Where:
-
V_sample = Volume of NaOH used for the sample (L)
-
V_blank = Volume of NaOH used for the blank (L)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
V_sample_initial = Initial volume of the this compound sample (L)
Quantitative Data: Titration Method Performance
| Parameter | Typical Value |
| Accuracy (Recovery) | 99-101% |
| Precision (%RSD) | < 1% |
Experimental Workflow: Titration Analysis
References
Application Note: Analysis of Adipates Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Adipates, esters of adipic acid, are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly in polyvinyl chloride (PVC) and polyvinylidene chloride (PVDC) based plastics. These compounds can be found in a variety of consumer products, including food packaging materials, medical devices, and toys. Due to their potential to migrate from these materials into food, beverages, or biological systems, sensitive and reliable analytical methods for their detection and quantification are crucial.[1][2] Adipic acid itself is a dicarboxylic acid that can be a biomarker for certain metabolic disorders.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and extensively utilized technique for the analysis of semi-volatile organic compounds like adipate esters and, with appropriate derivatization, for non-volatile compounds like adipic acid, offering high-resolution separation and definitive identification.[2][4]
This application note provides detailed protocols for the analysis of adipates in various matrices using GC-MS.
Experimental Protocols
Protocol 1: Analysis of Adipate Plasticizers in Food Samples (e.g., Ham Sausage)
This protocol is adapted from a validated method for determining adipate plasticizers that have migrated from food packaging.[5][6]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Homogenization: Weigh a representative portion of the food sample (e.g., ham sausage) and homogenize it.[7]
-
Liquid Extraction: Add a suitable volume of hexane to the homogenized sample and vortex or shake vigorously to extract the adipate esters into the organic solvent.[7]
-
Centrifugation: Centrifuge the mixture to separate the hexane layer from the solid food matrix.[7]
-
SPE Cleanup:
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 45 °C.[6]
-
Reconstitution: Reconstitute the residue in 1 mL of acetonitrile with 3 minutes of vortexing. The sample is now ready for GC-MS analysis.[6]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Thermo Trace GC 2000 or equivalent.[6]
-
Mass Spectrometer: DSQII mass spectrometer or equivalent.[6]
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm), is suitable.[8]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]
-
Injector Temperature: 250°C.[8]
-
Injection Mode: Splitless.[8]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: Increase to 155°C at 4°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.[8]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.
-
Protocol 2: Analysis of Adipic Acid in Biological Samples (e.g., Urine, Plasma)
Direct analysis of the polar and non-volatile adipic acid by GC is challenging.[4] Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.[4]
1. Sample Preparation and Derivatization
Two common derivatization methods are silylation and alkylation/esterification.[4]
A. Silylation using BSTFA
-
Sample Preparation: Transfer a known amount of the sample or standard solution to a reaction vial and evaporate the solvent to dryness under a gentle stream of nitrogen.[4]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) and 100 µL of BSTFA + 1% TMCS to the dried sample.[4]
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 70°C for 60 minutes.[4]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.[4]
B. Alkylation/Esterification using BF3-Methanol
-
Sample Preparation: Transfer a known amount of the sample or standard solution to a reaction vial and evaporate the solvent to dryness.[4]
-
Reagent Addition: Add 200 µL of anhydrous methanol and 100 µL of 14% BF3-Methanol solution to the dried sample.[4]
-
Reaction: Tightly cap the vial, vortex for 30 seconds, and heat at 80°C for 30 minutes.[4]
-
Extraction: After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously for 1 minute.[4]
-
Sample Collection: Allow the layers to separate and carefully transfer the upper hexane layer containing the dimethyl adipate to a clean vial for GC-MS analysis.[4]
2. GC-MS Instrumentation and Conditions
The GC-MS conditions are generally similar to those in Protocol 1, with potential adjustments to the temperature program based on the specific derivative being analyzed.
Data Presentation
The following tables summarize the quantitative performance data for adipate analysis by GC-MS from various studies.
Table 1: Quantitative Performance for Adipate Plasticizer Analysis
| Analyte(s) | Matrix | Linearity Range | Correlation Coefficient (r²) | Recovery | %RSD / %CV | Limit of Detection (LOD) | Reference |
| 5 Adipate Plasticizers | Ham Sausage | 5 - 1000 ng/g | > 0.998 | 85.7% - 106% (SPE efficiency) | Intraday: 2.5% - 11.3%, Interday: 2.8% - 15.6% | Not specified | [5][6] |
| Di(2-ethylhexyl) adipate (DEHA) and 8 Phthalates | Human Milk | Not specified | Not specified | Not specified | Not specified | Levels from 30.4-237 ng/g detected | [10] |
| Phthalates and Adipates | Human Serum | Not specified | > 0.98 | Intra-day: 91.4% - 108.4%, Inter-day: 91.0% - 110.2% | Intra-day: 4.9% - 13.3%, Inter-day: 5.2% - 13.4% | 0.7 - 4.5 ng/mL | [11] |
Table 2: Quantitative Performance for Adipic Acid Analysis (with Derivatization)
| Derivatization Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Recovery | %RSD / %CV | Limit of Detection (LOD) | Reference |
| Silylation | Not specified | 2.0 - 100.0 µg/mL | > 0.995 | 82.97% - 114.96% | 0.32% - 13.76% | 0.04 - 0.42 µmol/L | [8] |
| Hexamethyl disilazane (HMDS) | Air and Water | 2 - 100 µg/mL | Not specified | Not specified | Not specified | Air: 7 µg/m³, Water: 1 µg/L | [12][13] |
| Trimethylsilyl derivatives | Urine | Not specified | Not specified | 57% - 106% (SPE efficiency) | Not specified | Not specified | [14] |
Visualizations
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ift.onlinelibrary.wiley.com [ift.onlinelibrary.wiley.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The determination of adipic acid in the working place air and water by GC method | Semantic Scholar [semanticscholar.org]
- 14. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Extraction of Adipate Compounds from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipate compounds, primarily used as plasticizers to enhance the flexibility of polymers like PVC, are prevalent in a wide array of materials, including food packaging, medical devices, and consumer goods. The potential for these compounds to migrate into food, biological systems, and the environment has led to a growing need for sensitive and reliable analytical methods for their detection and quantification. Solid-Phase Extraction (SPE) is a powerful and widely adopted sample preparation technique that offers selective extraction and concentration of adipates from complex matrices, leading to cleaner extracts and improved analytical results.
This document provides detailed application notes and experimental protocols for the solid-phase extraction of common adipate compounds from food, biological, and environmental samples, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
Principles of Adipate Extraction via SPE
The solid-phase extraction of adipate esters typically employs a reversed-phase mechanism. A pre-treated sample is loaded onto a hydrophobic SPE sorbent, such as C18 or a polymeric sorbent like Oasis MAX (a mixed-mode anion exchanger). Due to their nonpolar nature, adipate compounds are retained on the sorbent material, while more polar and interfering matrix components are washed away. A nonpolar organic solvent is then used to elute the retained adipates, which are subsequently collected, concentrated, and prepared for instrumental analysis.[1]
Experimental Workflow for Adipate SPE
Caption: General workflow for the solid-phase extraction and analysis of adipate compounds.
Quantitative Data Summary
The following tables summarize the performance data for the SPE of various adipate compounds from different matrices.
Table 1: Adipate Plasticizers in Food Matrices
| Compound | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Di-n-butyl adipate (DBA) | Ham Sausage | Oasis MAX | GC-MS | 85.7 - 106 (Extraction Efficiency) | - | - | [2][3] |
| Di(2-ethylhexyl) adipate (DEHA) | Ham Sausage | Oasis MAX | GC-MS | 85.4 - 114.6 (Intraday) | - | - | [2][3] |
| Diisobutyl adipate (DIBA) | Food (general) | C18 or HLB | GC-MS | High | - | - | [1] |
| DEHA | Composite Food Samples | - | GC-MS | - | - | 1.4 - 6010 ng/g (Detected Levels) | [3] |
Table 2: Adipate Compounds in Biological Matrices
| Compound | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Diethyl adipate (DEA) | Human Serum | Dimethylbutyl-amine | GC-MS | >88 (Extraction Efficiency) | 0.7 - 4.5 | - | [2] |
| Dibutyl adipate (DBA) | Human Serum | Dimethylbutyl-amine | GC-MS | >88 (Extraction Efficiency) | 0.7 - 4.5 | - | [2] |
| Diisobutyl adipate (DIBA) | Human Serum | Dimethylbutyl-amine | GC-MS | >88 (Extraction Efficiency) | 0.7 - 4.5 | - | [2] |
| Bis(2-butoxyethyl) adipate (BBEA) | Human Serum | Dimethylbutyl-amine | GC-MS | >88 (Extraction Efficiency) | 0.7 - 4.5 | - | [2] |
| Di(2-ethylhexyl) adipate (DEHA) | Human Serum | Dimethylbutyl-amine | GC-MS | >88 (Extraction Efficiency) | 0.7 - 4.5 | - | [2] |
| DEHA | Human Milk | Dispersive SPE | GC-MS | - | 30.4 (Detected Level) | - | [4] |
| DEHA | Medical Infusion Sets | - | GC-MS/MS | 91.8 - 122 | - | 54.1 - 76.3 ng/g | [5] |
Table 3: Adipic Acid in Environmental Matrices
| Compound | Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD | LOQ | Reference |
| Organic Acids | Wastewater | C18 or other polymeric | GC-MS / LC-MS | - | - | - | [6][7] |
Note: Detailed quantitative data for adipic acid in environmental water samples using a specific, validated SPE protocol was limited in the search results. EPA Method 3535A provides a general framework for such extractions.[6][7]
Detailed Experimental Protocols
Protocol 1: Extraction of Adipate Plasticizers from Fatty Food Matrices (e.g., Ham Sausage)
This protocol is adapted from methods developed for the extraction of adipate plasticizers from complex food matrices.[1][2]
1. Sample Pre-Treatment
-
Weigh 5 g of the homogenized food sample into a centrifuge tube.
-
Add 10 mL of acetonitrile (or a hexane/acetone mixture).
-
Vortex vigorously for 2 minutes to extract the adipates into the solvent.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant for SPE cleanup.
2. Solid-Phase Extraction (Oasis MAX Cartridge)
-
Conditioning: Sequentially pass 5 mL of methanol, followed by 5 mL of ultrapure water through the Oasis MAX SPE cartridge. Ensure the sorbent does not go dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 90:10 (v/v) water/methanol mixture to elute polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or under vacuum for 10-20 minutes to remove residual water.
-
Elution: Elute the retained adipate plasticizers with 10 mL of ethyl acetate or acetonitrile into a clean collection tube.
3. Post-SPE Processing
-
Drying: Pass the eluate through a small column containing anhydrous sodium sulfate to remove any remaining water.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of hexane or another suitable solvent for GC-MS analysis.
Protocol 2: Extraction of Adipate Compounds from Biological Fluids (e.g., Human Serum)
This protocol is based on the methodology for the simultaneous determination of phthalates and adipates in human serum.[2]
1. Sample Pre-Treatment
-
Pipette 1 mL of human serum into a glass tube.
-
If required, add an internal standard solution.
-
Dilute the sample with an equal volume of a suitable buffer to reduce viscosity and disrupt protein binding.
-
Vortex the sample for 1 minute.
2. Solid-Phase Extraction (Dimethylbutylamine-functionalized Cartridge)
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.
-
Sample Loading: Apply the pre-treated serum sample to the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove hydrophilic interferences.
-
Drying: Dry the cartridge thoroughly under vacuum for 15-20 minutes.
-
Elution: Elute the adipate compounds with 10 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and ethyl acetate).
3. Post-SPE Processing
-
Concentration: Concentrate the eluate to approximately 0.5 mL using a gentle stream of nitrogen.
-
Reconstitution: Adjust the final volume to 1 mL with the appropriate solvent for GC-MS injection.
Protocol 3: General Protocol for Adipic Acid in Environmental Water Samples
This protocol is a general guideline based on EPA Method 3535A for the extraction of organic analytes from aqueous samples.[6][7]
1. Sample Pre-Treatment
-
For a 1-liter water sample, adjust the pH to <2 with sulfuric acid to ensure adipic acid is in its protonated form.
-
If the sample contains suspended solids, filtration may be necessary prior to SPE.
2. Solid-Phase Extraction (C18 or Polymeric Cartridge)
-
Conditioning: Condition the SPE cartridge with 5-10 mL of the elution solvent (e.g., methanol or acetonitrile), followed by 5-10 mL of reagent water adjusted to the same pH as the sample. Do not allow the sorbent to dry.
-
Sample Loading: Pass the entire water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.
-
Washing (Optional): If interferences are expected, a wash step with a small volume of reagent water can be performed.
-
Drying: After the sample has passed through, draw air or nitrogen through the cartridge for 10-20 minutes to remove as much residual water as possible.
-
Elution: Elute the adipic acid from the cartridge with 2-3 aliquots of a water-miscible organic solvent like methanol or acetonitrile. The total elution volume is typically 5-10 mL.
3. Post-SPE Processing
-
Concentration: Concentrate the eluate to the desired final volume (e.g., 1 mL) using a nitrogen evaporator.
-
Solvent Exchange: If the elution solvent is not compatible with the analytical method, a solvent exchange may be necessary.
Concluding Remarks
The protocols and data presented provide a comprehensive guide for the solid-phase extraction of adipate compounds from a variety of complex matrices. The selection of the appropriate SPE sorbent and optimization of the extraction conditions are critical for achieving high recovery and sensitivity. These methods, when coupled with sensitive analytical techniques like GC-MS, enable the reliable quantification of adipates for research, monitoring, and safety assessment purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Di-(2-ethylhexyl) adipate and 20 phthalates in composite food samples from the 2013 Canadian Total Diet Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS Analysis of Phthalates and Di-(2-thylhexyl) Adipate in Canadian Human Milk for Exposure Assessment of Infant Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
Application Notes and Protocols: Diammonium Adipate in Controlled-Release Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diammonium adipate, the diammonium salt of adipic acid, is a promising excipient for the development of controlled-release oral solid dosage forms. Its utility is primarily derived from its properties as a salt of a weak acid and a weak base, which allows it to function as an effective pH-modulating agent within a drug formulation. This is particularly advantageous for active pharmaceutical ingredients (APIs) with pH-dependent solubility, as this compound can help create a stable micro-environmental pH within the dosage form, leading to a more consistent and pH-independent drug release profile as it passes through the variable pH environments of the gastrointestinal (GI) tract.[1][2][3][4][5]
These application notes provide a comprehensive framework for the utilization of this compound in the formulation of controlled-release matrix tablets. The included protocols are based on established principles for similar adipic acid salts and serve as a detailed guide for formulation development and evaluation.[6]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C6H16N2O4 | [] |
| Molecular Weight | 180.20 g/mol | [] |
| Melting Point | 152°C | [] |
| Boiling Point | 338.5°C at 760 mmHg | [] |
| Density | 1.25 g/cm³ | [] |
| Appearance | White crystalline powder | |
| pKa of Adipic Acid | 4.41 and 5.41 | [1] |
Proposed Mechanisms of Action in Controlled-Release Formulations
This compound is proposed to modulate drug release through two primary mechanisms when incorporated into a hydrophilic polymer matrix system:
-
pH Modulation for pH-Independent Release: For APIs with solubility that changes with pH, this compound acts as a buffering agent, creating a stable pH microenvironment within the tablet matrix. This localized pH control ensures consistent drug dissolution and release, mitigating the impact of the fluctuating pH of the GI tract.[6]
-
Pore Formation in Hydrophobic Matrices: As a water-soluble salt, this compound can be incorporated into insoluble polymer matrices. Upon contact with gastrointestinal fluids, it dissolves and leaches out, creating a network of pores and channels. This increases the surface area for drug dissolution and provides pathways for drug diffusion, thereby modulating the release rate.[6]
Experimental Protocols
The following protocols are adapted from established methods for monosodium adipate and provide a robust framework for the formulation and evaluation of controlled-release tablets incorporating this compound.[6]
Protocol 1: Formulation of Controlled-Release Matrix Tablets via Wet Granulation
Objective: To prepare controlled-release matrix tablets containing a model API and varying concentrations of this compound using the wet granulation method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (pH modifier/pore-former)
-
Hydroxypropyl Methylcellulose (HPMC K100M) (Rate-controlling polymer)
-
Microcrystalline Cellulose (MCC PH101) (Filler/Binder)
-
Polyvinylpyrrolidone (PVP K30) (Binder)
-
Magnesium Stearate (Lubricant)
-
Isopropyl Alcohol (Granulating fluid)
Equipment:
-
Electronic weighing balance
-
High-shear granulator or mortar and pestle
-
Sieves (e.g., 20 and 60 mesh)
-
Tray dryer or fluid bed dryer
-
Tablet compression machine
-
Hardness tester, friability tester, thickness gauge
Methodology:
-
Weighing: Accurately weigh all ingredients as per the formulation table below (Table 1).
-
Dry Mixing: Sift the API, this compound, HPMC, and MCC through a 20-mesh sieve. Mix the powders in a blender for 15 minutes for uniform distribution.
-
Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Slowly add the binder solution to the powder blend while mixing until a coherent mass is formed.
-
Wet Screening: Pass the wet mass through a 20-mesh sieve to form granules.
-
Drying: Dry the granules in a tray dryer at 50°C for 2-3 hours, or until the loss on drying (LOD) is less than 2%.
-
Dry Screening: Pass the dried granules through a 60-mesh sieve to break any aggregates.
-
Lubrication: Add sifted magnesium stearate to the granules and blend for 5 minutes.
-
Compression: Compress the final blend into tablets using a rotary tablet press to a target weight and hardness.
Protocol 2: In-Vitro Dissolution Study
Objective: To evaluate the drug release profile from the formulated tablets under different pH conditions to assess the impact of this compound.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Media:
-
0.1 N HCl (pH 1.2) for the first 2 hours
-
Phosphate Buffer (pH 6.8) for the remaining 10 hours
Parameters:
-
Rotation Speed: 50 RPM
-
Temperature: 37 ± 0.5°C
-
Volume of Medium: 900 mL
-
Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12 hours
-
Sample Volume: 5 mL (replace with an equal volume of fresh, pre-warmed medium)
Methodology:
-
Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCl.
-
Begin the test and withdraw 5 mL samples at the specified time points.
-
After 2 hours, change the dissolution medium to pH 6.8 phosphate buffer.
-
Continue sampling at the specified intervals for up to 12 hours.
-
Analyze the withdrawn samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for the previously removed samples.
Data Presentation
The following tables present hypothetical data for formulations with varying concentrations of this compound to illustrate its potential effect on tablet properties and drug release. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Hypothetical Tablet Formulations with Varying this compound Concentrations
| Ingredient (mg/tablet) | Formulation F1 (0%) | Formulation F2 (5%) | Formulation F3 (10%) | Formulation F4 (15%) |
| Model API | 100 | 100 | 100 | 100 |
| This compound | 0 | 20 | 40 | 60 |
| HPMC K100M | 120 | 120 | 120 | 120 |
| MCC PH101 | 175 | 155 | 135 | 115 |
| PVP K30 | 10 | 10 | 10 | 10 |
| Magnesium Stearate | 5 | 5 | 5 | 5 |
| Total Weight (mg) | 410 | 410 | 410 | 410 |
Table 2: Hypothetical Cumulative Drug Release Data (%)
| Time (hours) | Formulation F1 (0% DAA) | Formulation F2 (5% DAA) | Formulation F3 (10% DAA) | Formulation F4 (15% DAA) |
| 1 | 15 | 20 | 25 | 30 |
| 2 | 25 | 32 | 40 | 48 |
| 4 | 40 | 50 | 62 | 75 |
| 6 | 55 | 68 | 80 | 92 |
| 8 | 70 | 85 | 95 | 101 |
| 10 | 82 | 96 | 102 | - |
| 12 | 93 | 101 | - | - |
Interpretation of Hypothetical Data: The data in Table 2 suggests that as the concentration of this compound increases, the rate of drug release also increases. This is consistent with its proposed role as a hydrophilic pore-former, where higher concentrations would create a more porous matrix, facilitating faster drug diffusion.[6] This allows for the precise modulation of the release profile to meet specific therapeutic needs.
Visualization of Experimental Workflow
Signaling Pathways
The role of this compound in controlled-release formulations is that of a pharmaceutical excipient, where it modifies the physicochemical properties of the dosage form to control the rate of drug release. There is currently no evidence to suggest that this compound, at the concentrations used in pharmaceutical formulations, directly interacts with or modulates any biological signaling pathways. Its function is confined to the drug delivery system itself.
Conclusion
This compound presents a viable and valuable option for formulators seeking to develop robust controlled-release drug products, particularly for APIs with pH-dependent solubility. By acting as an internal pH modifier and/or a pore-former, it can be used to engineer a desired drug release profile. The protocols and data presented here provide a foundational guide for the research and development of such advanced drug delivery systems. Experimental validation of the hypothetical data is a necessary next step in harnessing the full potential of this compound in controlled-release technology.
References
- 1. Adipic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. pH-independent release of a weakly basic drug from water-insoluble and -soluble matrix tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adipic Acid - CD Formulation [formulationbio.com]
- 5. Adipic acid: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Diammonium Adipate as a Shale Swelling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Shale formations, rich in clay minerals, are notoriously sensitive to aqueous drilling fluids. The interaction between water and clay can lead to shale swelling, wellbore instability, and costly drilling delays. Shale swelling inhibitors are critical additives in water-based drilling fluids to mitigate these issues. This document provides detailed application notes and experimental protocols for evaluating the efficacy of diammonium adipate and its derivatives as shale swelling inhibitors. The information is compiled from recent studies and is intended to guide researchers in this field.
A notable derivative, AAS-8, synthesized from adipic acid and tetraethylenepentamine, has demonstrated significant potential as a shale swelling inhibitor.[1][2] The primary inhibition mechanism is believed to involve the intercalation of the inhibitor into the clay layers, where it binds the clay sheets through electrostatic adsorption and hydrogen bonding.[1][2]
Data Presentation
The performance of shale swelling inhibitors is quantified through various experimental tests. Below is a summary of the available quantitative data for a this compound derivative, AAS-8.
| Inhibitor Formulation | Concentration | Test Method | Result | Reference |
| AAS-8 | 0.1% (w/v) | Bentonite Linear Expansion Test | 59.61% linear expansion rate | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate evaluation of this compound and its derivatives as shale swelling inhibitors.
Bentonite Linear Expansion Test
This test measures the swelling of a compacted bentonite sample when exposed to a test fluid, simulating the swelling of shale downhole.
Materials and Equipment:
-
Sodium Bentonite (dried at 105°C for 4 hours)
-
Test inhibitor solutions (e.g., 0.1% w/v AAS-8 in deionized water)
-
Deionized water (as a control)
-
Hydraulic press
-
Linear swell meter
-
Beaker, spatula, and weighing balance
Procedure:
-
Weigh 10 g of dried sodium bentonite.
-
Place the bentonite powder into the core cup of the linear swell meter.
-
Compact the bentonite using a hydraulic press at 10 MPa for 5 minutes to form a pellet.
-
Assemble the core cup into the linear swell meter apparatus.
-
Gently pour the inhibitor test solution (or deionized water for the control) into the cup until the bentonite pellet is fully submerged.
-
Start the data acquisition system of the linear swell meter to record the change in the height of the bentonite pellet over time.
-
Continue the measurement for a specified period (e.g., 16-24 hours) until the swelling stabilizes.
-
The linear expansion rate is calculated as the percentage increase in the height of the pellet from its initial height.
Thermogravimetric Analysis (TGA)
TGA is used to study the thermal stability of the inhibitor and its interaction with clay, providing insights into the inhibition mechanism.
Materials and Equipment:
-
Sodium Bentonite
-
Inhibitor solution
-
Thermogravimetric Analyzer
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare a suspension of sodium bentonite in the inhibitor solution (e.g., 1 g bentonite in 100 mL of inhibitor solution).
-
Stir the suspension for a defined period (e.g., 2 hours) to ensure thorough interaction.
-
Centrifuge the suspension to separate the treated bentonite.
-
Carefully decant the supernatant and wash the bentonite pellet with deionized water.
-
Dry the treated bentonite sample in an oven at a specified temperature (e.g., 50°C).
-
Place a small amount of the dried, treated bentonite (typically 5-10 mg) into the TGA crucible.
-
Heat the sample in the TGA under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the thermal decomposition points and infer the nature of the interaction between the inhibitor and the clay.
Particle Size Distribution Analysis
This analysis helps to understand how the inhibitor affects the dispersion of clay particles in the drilling fluid.
Materials and Equipment:
-
Sodium Bentonite
-
Inhibitor solution
-
Deionized water
-
Laser diffraction particle size analyzer (e.g., Horiba LA-950 or similar)
-
Stirrer or sonicator for sample dispersion
Procedure:
-
Prepare a base slurry of sodium bentonite in deionized water (e.g., 4% w/v).
-
Add the desired concentration of the inhibitor solution to the base slurry.
-
Stir the mixture thoroughly for a set period (e.g., 24 hours) to allow for complete interaction.
-
Introduce the sample into the laser diffraction particle size analyzer.
-
Use the instrument's software to measure the particle size distribution. The software will typically provide parameters such as the mean particle size (d50) and the distribution range.
-
Compare the particle size distribution of the inhibitor-treated slurry to a control slurry (bentonite in deionized water) to assess the inhibitor's effect on clay particle agglomeration or dispersion.
Visualizations
Proposed Inhibition Mechanism of this compound
Caption: Proposed mechanism of shale inhibition by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for evaluating shale swelling inhibitors.
References
Application Notes and Protocols for the Biotechnological Production of Adipic Acid and its Conversion to Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biotechnological production of adipic acid using engineered microorganisms, followed by its conversion to diammonium adipate, a key precursor for the synthesis of nylon-6,6.
Introduction
Adipic acid is a significant platform chemical, traditionally produced from petroleum-based feedstocks through processes that raise environmental concerns.[1][2] The biotechnological production of adipic acid from renewable resources using metabolically engineered microbes, such as Escherichia coli and Saccharomyces cerevisiae, offers a sustainable alternative.[2][3][4] This document outlines the key metabolic pathways, fermentation strategies, downstream purification processes, and the subsequent synthesis of this compound.
Biotechnological Production of Adipic Acid
The microbial synthesis of adipic acid has been successfully achieved by engineering various artificial metabolic pathways in host organisms. The most promising of these is the reverse adipate degradation pathway.
Key Biosynthetic Pathways
Several artificial pathways have been designed for the biosynthesis of adipic acid, including:
-
Reverse Adipate Degradation Pathway (RADP): This pathway, identified in Thermobifida fusca, has been successfully reconstructed in E. coli.[1][5] It involves the condensation of succinyl-CoA and acetyl-CoA to form a C6 backbone, which is then converted to adipic acid through a series of reduction and dehydration steps.[6] This pathway has achieved the highest reported titers of adipic acid.[1]
-
Fatty Acid Degradation Pathway: This approach utilizes the β-oxidation of fatty acids to produce adipyl-CoA, which is then converted to adipic acid.
-
Muconic Acid Conversion Pathway: In this two-step process, muconic acid is first produced through fermentation, followed by chemical hydrogenation to yield adipic acid.[7]
-
α-Ketopimelate Pathway: This pathway involves the chain elongation of α-ketoglutarate to α-ketopimelate, which is then converted to adipic acid.
Data Presentation: Performance of Engineered Microorganisms
The following tables summarize the quantitative data from various studies on the biotechnological production of adipic acid.
Table 1: Adipic Acid Production in Engineered Escherichia coli
| Strain/Genetic Modification | Fermentation Method | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Engineered E. coli with RADP | Fed-batch | Glucose/Glycerol | 68.0 | - | - | [1][2] |
| Engineered E. coli JL12 | Fed-batch (5 L) | - | 22.3 | 0.25 | 0.31 | [8] |
| Engineered E. coli (M23-8T-L) | Fed-batch (5 L) | Cyclohexanol | ~103 | >75% (recovery) | - | |
| Engineered E. coli (M23-8T-L) | Fed-batch (5 L) | KA oil | ~110 | >75% (recovery) | - | [9] |
| Engineered E. coli with RADP | Shake flask | - | 1.51 | - | - | [8][10] |
| Engineered E. coli with RADP | Shake flask | - | 0.3 | 11.1% (theoretical) | - | [1] |
Table 2: Adipic Acid Production in Engineered Saccharomyces cerevisiae
| Strain/Genetic Modification | Fermentation Method | Titer (mg/L) | Reference |
| Engineered S. cerevisiae with RADP | Fed-batch (5 L) | 10.09 | [2][11] |
| Engineered S. cerevisiae with RADP | Shake flask | 3.83 | [2][11] |
Experimental Protocols
Protocol for Fed-Batch Fermentation of Engineered E. coli
This protocol is based on a two-stage fermentation process for high-titer adipic acid production.
3.1.1. Materials and Equipment
-
Engineered E. coli strain harboring the adipic acid biosynthesis pathway
-
5-L bioreactor with pH, temperature, and dissolved oxygen control
-
Seed culture medium (e.g., LB medium)
-
Fermentation medium (defined mineral medium with glucose)
-
Feeding solution (concentrated glucose and nutrient solution)
-
Ammonia solution for pH control
-
Antibiotics (if required for plasmid maintenance)
3.1.2. Procedure
-
Seed Culture Preparation:
-
Inoculate a single colony of the engineered E. coli strain into 50 mL of seed culture medium in a 250 mL shake flask.
-
Incubate at 37°C with shaking at 220 rpm for 12-16 hours.
-
-
Bioreactor Preparation and Inoculation:
-
Prepare and sterilize the 5-L bioreactor containing 3 L of fermentation medium.
-
Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.
-
-
Batch Phase (Cell Growth):
-
Maintain the temperature at 37°C and the pH at 7.0 (controlled by automatic addition of ammonia solution).
-
Maintain dissolved oxygen (DO) above 20% by controlling the agitation speed and aeration rate.
-
Continue the batch phase until the initial glucose is consumed, indicated by a sharp increase in DO.
-
-
Fed-Batch Phase (Adipic Acid Production):
-
Initiate the feeding of a concentrated glucose solution to maintain a low glucose concentration in the bioreactor.
-
If applicable, induce the expression of the adipic acid pathway genes at the beginning of the fed-batch phase.
-
Continue the fed-batch fermentation for 48-96 hours, monitoring cell density, glucose concentration, and adipic acid titer at regular intervals.
-
Protocol for Downstream Purification of Adipic Acid
This protocol describes the recovery and purification of adipic acid from the fermentation broth.
3.2.1. Materials and Equipment
-
Fermentation broth containing adipic acid
-
Centrifuge
-
Flocculant
-
Ultrafiltration system
-
Hydrochloric acid (HCl) or other strong acid
-
Crystallization vessel with temperature control
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
3.2.2. Procedure
-
Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells.
-
Clarification: Add a flocculant to the supernatant to precipitate any remaining cell debris and proteins, followed by another centrifugation or filtration step.
-
Ultrafiltration: Pass the clarified supernatant through an ultrafiltration membrane to remove high molecular weight impurities.
-
Acidification and Crystallization:
-
Adjust the pH of the filtrate to below 2.0 using a strong acid (e.g., HCl) to protonate the adipate to adipic acid.
-
Cool the acidified solution to induce the crystallization of adipic acid.
-
-
Recovery and Drying:
-
Collect the adipic acid crystals by filtration.
-
Wash the crystals with cold water to remove soluble impurities.
-
Dry the purified adipic acid crystals in an oven. The purity of the isolated adipic acid can exceed 98.6%.[9]
-
Protocol for Synthesis of this compound
This protocol outlines the laboratory-scale synthesis of this compound from purified bio-based adipic acid.
3.3.1. Materials and Equipment
-
Purified adipic acid
-
Ammonium hydroxide solution (concentrated)
-
Distilled water
-
Reaction vessel with stirring
-
pH meter
-
Crystallization dish
-
Filtration apparatus
-
Drying oven
3.3.2. Procedure
-
Dissolution: Dissolve a known amount of purified adipic acid in distilled water. Gentle heating may be required to facilitate dissolution.
-
Neutralization: Slowly add concentrated ammonium hydroxide solution to the adipic acid solution while stirring. Monitor the pH continuously. The target is to reach a neutral pH (approximately 7.0), indicating the complete neutralization of both carboxylic acid groups to form this compound. This is a classic acid-base reaction.[12]
-
Crystallization: Allow the resulting this compound solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Recovery and Drying:
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 75°C) to yield the final product.[13]
-
Visualization of Pathways and Workflows
Metabolic Pathway: Reverse Adipate Degradation Pathway in Engineered E. coli
Caption: Engineered Reverse Adipate Degradation Pathway in E. coli.
Experimental Workflow: Biotechnological Production of Adipic Acid
Caption: Experimental workflow for bio-adipic acid production.
Logical Relationship: Synthesis of this compound
Caption: Synthesis of this compound from adipic acid.
References
- 1. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metabolic engineering strategies to bio-adipic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering of Escherichia coli for producing adipic acid through the reverse adipate-degradation pathway-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 6. Direct biosynthesis of adipic acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. [Metabolic engineering of Escherichia coli for adipic acid production] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidimensional Engineering of Escherichia coli for Efficient Adipic Acid Synthesis From Cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Metabolic engineering of Escherichia coli for adipic acid production]. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 13. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
Troubleshooting & Optimization
"preventing impurity formation in diammonium adipate synthesis"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address impurity formation during the synthesis of diammonium adipate.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound synthesis?
A1: Impurities in this compound synthesis can originate from three main sources:
-
Raw Materials: The primary starting material, adipic acid, can contain residual catalysts and by-products from its own manufacturing process, such as succinic acid, glutaric acid, and caproic acid. The ammonia source may also contain contaminants.
-
Side Reactions: During the neutralization reaction between adipic acid and ammonia, side reactions can occur, particularly under suboptimal conditions (e.g., incorrect pH or temperature), leading to the formation of monoammonium adipate or other by-products.
-
Thermal Degradation: At elevated temperatures, especially in the solid phase or in concentrated solutions with low water content, this compound can undergo thermal degradation to form amides (adipamide) and imides (adipimide).[1]
Q2: How does reaction temperature affect the purity of this compound?
A2: Temperature is a critical parameter. While elevated temperatures (e.g., 60°C) can facilitate the dissolution of adipic acid and increase the reaction rate, excessively high temperatures can lead to thermal degradation.[2] The decomposition of adipic acid itself can begin near its melting point (152°C), forming by-products like cyclopentanone.[3][4] It is crucial to maintain a controlled temperature to ensure complete salt formation while minimizing the generation of thermal degradants.
Q3: What is the optimal pH for this compound synthesis?
A3: The synthesis of this compound is a neutralization reaction. The pH should be controlled to ensure the complete reaction of both carboxylic acid groups on the adipic acid molecule. A neutral to slightly alkaline pH is generally targeted to ensure the formation of the diammonium salt over the monoammonium salt. The pH of a 0.1 mol/L solution of pure this compound is typically between 6.5 and 7.5.
Q4: My final this compound product is discolored (yellow/brown). What are the likely causes?
A4: Discoloration in the final product can be attributed to several factors:
-
Impurities in Adipic Acid: Trace metallic impurities, such as iron, in the starting adipic acid can lead to colored complexes.
-
Thermal Degradation: Overheating during the reaction or drying process can cause the formation of colored degradation products.
-
Reaction with Equipment: If the reaction is carried out in a vessel that is not sufficiently inert (e.g., certain types of stainless steel under corrosive conditions), metallic ions can leach into the solution and cause discoloration.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Issue 1: Out-of-Specification Purity in Final Product
Your final this compound product fails to meet the required purity specifications after analysis (e.g., by HPLC).
-
Possible Cause 1: Incomplete Reaction
-
Evidence: Presence of a significant peak corresponding to adipic acid or monoammonium adipate in the HPLC chromatogram.
-
Solution:
-
Verify Stoichiometry: Ensure that a sufficient molar excess of ammonia was used to drive the reaction to completion.
-
Check pH: During the reaction, monitor the pH to ensure it remains in the target range for complete neutralization.
-
Increase Reaction Time/Temperature: If the reaction is proceeding too slowly, consider extending the reaction time or moderately increasing the temperature, while being cautious of thermal degradation.
-
-
-
Possible Cause 2: Impurities from Starting Materials
-
Evidence: Peaks corresponding to known adipic acid impurities (e.g., glutaric acid, succinic acid) are identified in the chromatogram.
-
Solution:
-
Source High-Purity Adipic Acid: Use a higher grade of adipic acid with certified low levels of organic and inorganic impurities. The purity of adipic acid is crucial for achieving high-quality downstream products like nylon.[5]
-
Purify Adipic Acid: If necessary, purify the starting adipic acid via recrystallization before use.
-
-
-
Possible Cause 3: Thermal Degradation
-
Evidence: Appearance of unidentified peaks, potentially corresponding to adipamide or adipimide, especially if the process involved high temperatures.
-
Solution:
-
Lower Reaction/Drying Temperature: Reduce the maximum temperature of the synthesis and any subsequent drying steps.
-
Maintain Adequate Water Content: During concentration steps, avoid removing water too aggressively, as by-products like adipimide and adipamide are more likely to form in low-moisture conditions.[1]
-
-
Caption: Sources and pathways of impurity formation.
General Experimental Workflow
Caption: Standard workflow for synthesis and purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Colorimetric Iron Quantification Assay [protocols.io]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Crystallization Conditions for Pure Diammonium Adipate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of pure diammonium adipate. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crystallization process.
Disclaimer on Quantitative Data
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Crystal Yield | 1. Insufficient Supersaturation: The concentration of this compound in the solution is below the supersaturation point. 2. Solution Not Saturated: Too much solvent was used initially. 3. Cooling Temperature Too High: The final cooling temperature is not low enough to significantly reduce the solubility. 4. Presence of Solubilizing Impurities: Certain impurities can increase the solubility of this compound. | 1. Increase Concentration: Evaporate some of the solvent to increase the solute concentration. 2. Reduce Solvent Volume: Start with a smaller volume of solvent when dissolving the crude this compound. 3. Lower Final Temperature: Cool the solution to a lower temperature (e.g., 0-5 °C) to maximize precipitation. 4. Purify Crude Material: Consider a pre-purification step if significant impurities are present. |
| Formation of Small, Needle-like Crystals | 1. High Degree of Supersaturation: Rapid cooling or fast addition of an anti-solvent leads to rapid nucleation. 2. Fast Cooling Rate: The solution is cooled too quickly, favoring nucleation over crystal growth. 3. High Agitation Speed: Intense mixing can lead to secondary nucleation. | 1. Slow Down Supersaturation: Employ a slower cooling rate or add anti-solvent dropwise with good mixing. 2. Controlled Cooling: Use a programmable bath to implement a gradual cooling profile. 3. Optimize Agitation: Reduce the stirring speed to a level that maintains homogeneity without excessive shear. |
| Poor Crystal Purity (Impurity Co-crystallization) | 1. Presence of Structurally Similar Impurities: Impurities like monoammonium adipate may have similar solubility profiles and can incorporate into the crystal lattice. 2. Rapid Crystal Growth: Fast growth can trap impurities within the crystal. 3. Inefficient Washing: Residual mother liquor containing impurities remains on the crystal surface. | 1. pH Adjustment: Carefully control the pH of the crystallization medium, as the solubility of adipic acid salts is pH-dependent.[1] 2. Slow Crystallization: Employ a slower cooling rate to allow for more selective crystal growth. 3. Thorough Washing: Wash the isolated crystals with a small amount of cold, pure solvent or an appropriate anti-solvent. |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. High impurity levels. | 1. Add more solvent: Re-dissolve the oil by heating and adding a small amount of additional solvent. 2. Slow down the cooling rate. 3. Perform a pre-purification step to remove impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: Water is the most common and effective solvent for dissolving this compound.[2] Its solubility is temperature-dependent, making it suitable for cooling crystallization. Alcohols, such as ethanol, are reported to be poor solvents and can be used as anti-solvents to induce precipitation from an aqueous solution.[2]
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the solution is a critical parameter that can influence the solubility of this compound and the presence of related impurities.[1][3] Adipic acid is a dicarboxylic acid, and its ionization state, along with the protonation of ammonia, is pH-dependent. It is crucial to maintain the pH in a range that ensures the stability of the diammonium salt and minimizes the presence of monoammonium adipate or free adipic acid. Experimental screening of pH is recommended to find the optimal range for purity and yield.
Q3: What is a suitable cooling profile for the cooling crystallization of this compound?
A3: While a specific optimal cooling profile for this compound is not documented, a general approach is to cool the saturated solution slowly. A linear cooling rate of 5-10 °C per hour is a good starting point. Slower cooling rates generally favor the growth of larger, purer crystals, while rapid cooling can lead to the formation of many small crystals.[4]
Q4: Can I use an anti-solvent to crystallize this compound?
A4: Yes, an anti-solvent crystallization approach can be effective. Since this compound is soluble in water and practically insoluble in alcohols like ethanol, ethanol can be used as an anti-solvent.[2][5][6] The anti-solvent should be added slowly to a stirred, concentrated aqueous solution of this compound to induce crystallization. The optimal ratio of solvent to anti-solvent should be determined experimentally.
Q5: How can I control the crystal size of this compound?
A5: Crystal size can be controlled by manipulating the rate of supersaturation.[7][8]
-
Slower cooling rates or slower addition of an anti-solvent will lead to a lower degree of supersaturation and favor the growth of larger crystals.
-
Higher agitation rates can sometimes lead to smaller crystals due to secondary nucleation.
-
Seeding the solution with a small amount of pre-existing this compound crystals at the point of supersaturation can provide nucleation sites and promote controlled crystal growth.
Q6: What are common impurities in this compound and how can I remove them?
A6: Common impurities can include monoammonium adipate, unreacted adipic acid, and residual ammonia. Amide-based impurities like adipamide and adipimide could potentially form under certain conditions, particularly at elevated temperatures.[9] Crystallization is an effective purification method. To minimize impurities:
-
Ensure the starting material has the correct stoichiometry of adipic acid and ammonia.
-
Control the pH during crystallization to favor the formation of the diammonium salt.
-
Use a slow crystallization process (slow cooling or slow anti-solvent addition) to allow for the selective exclusion of impurities from the crystal lattice.
-
Thoroughly wash the final crystals with a cold solvent.
Q7: How can I determine the purity of my this compound crystals?
A7: Several analytical techniques can be used to assess purity:[10]
-
High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of adipic acid and potentially separate this compound from monoammonium adipate.
-
Acid-base titration can be used to determine the overall salt content.
-
Ion chromatography can be used to determine the ammonium content.
-
Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and detect organic impurities.
Experimental Protocols
The following are general protocols that should be optimized for your specific experimental setup and desired crystal properties.
Protocol 1: Cooling Crystallization from Aqueous Solution
-
Dissolution: In an appropriately sized vessel equipped with a stirrer, dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 70-80 °C) to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling:
-
Natural Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the vessel can be insulated.
-
Controlled Cooling: Place the vessel in a programmable water bath and apply a slow, linear cooling rate (e.g., 5-10 °C/hour) to a final temperature of 0-5 °C.
-
-
Maturation: Once the final temperature is reached, hold the slurry at this temperature for a period (e.g., 1-2 hours) with gentle agitation to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water at room temperature to form a concentrated solution.
-
Anti-Solvent Addition: While stirring the aqueous solution, slowly add a suitable anti-solvent, such as ethanol, dropwise. The addition rate should be controlled to maintain a low level of supersaturation.
-
Precipitation and Maturation: Continue adding the anti-solvent until precipitation is complete. Allow the resulting slurry to stir for a period (e.g., 30-60 minutes) to ensure complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the anti-solvent (e.g., ethanol).
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature.
Visualizations
Caption: General experimental workflow for the crystallization of this compound.
Caption: Troubleshooting decision tree for low crystal yield.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2014040858A1 - Process for initiating an ammonium sulfate crystallization process - Google Patents [patents.google.com]
- 3. Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. researchgate.net [researchgate.net]
- 6. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 7. JPH04231322A - Increasing crystal grain size of ammonium sulfate and its device - Google Patents [patents.google.com]
- 8. Dropwise cooling crystallization of ammonium perchlorate in gas–liquid two-phase suspension systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Identity determination and purity testing [chemcon.com]
"troubleshooting diammonium adipate degradation during polymerization"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with diammonium adipate degradation during the melt polycondensation process to synthesize Polyamide 6,6 (Nylon 6,6).
Troubleshooting Guide
This guide addresses common problems observed during the polymerization of this compound (nylon salt), pinpointing potential causes and offering actionable solutions.
Question 1: Why is my final polymer yellow or discolored?
Answer: Yellowing or discoloration of Polyamide 6,6 is a common indicator of thermal degradation.[1][2] This is often caused by one or more of the following factors:
-
Excessive Polymerization Temperature: Operating above the optimal temperature range significantly accelerates thermo-oxidative degradation.[1] The recommended melt temperature for Polyamide 6,6 is typically between 270-290°C.
-
Prolonged Residence Time: Allowing the molten polymer to remain at high temperatures for an extended period can lead to degradation.[1] This is a concern if the shot size is too small relative to the cylinder capacity in an injection molding setup.[1]
-
Presence of Oxygen: Oxygen contact with the hot polymer melt causes oxidation, a primary reason for discoloration.[1] Industrial processes often use a nitrogen atmosphere to mitigate this.[3]
-
Impurities: The presence of impurities in the this compound salt can catalyze degradation reactions.
Solutions:
-
Strictly control the polymerization temperature, ensuring it does not exceed the recommended range.
-
Minimize the residence time of the polymer in the molten state.
-
If possible, conduct the polymerization under an inert atmosphere, such as nitrogen, to prevent oxidation.[3]
-
Ensure high purity of the this compound salt.
Question 2: The molecular weight of my polymer is lower than expected, or the material is brittle. What could be the cause?
Answer: A lower-than-expected molecular weight or brittleness in the final polymer often points to degradation through chain scission or an incomplete reaction.
-
Thermal Degradation: High temperatures can lead to the breaking of polymer chains (chain scission), resulting in a lower average molecular weight.[4][5] Random chain scission is a predominant decomposition mechanism in polyamides.[4]
-
Hydrolysis: this compound and Polyamide 6,6 are susceptible to hydrolysis, especially at high temperatures.[6] The presence of excess water, which is also a byproduct of the condensation reaction, can shift the equilibrium, favoring shorter polymer chains.[7]
-
Inadequate Water Removal: The polycondensation reaction that forms Polyamide 6,6 produces water as a byproduct.[8] If this water is not effectively removed, it can hinder the achievement of high molecular weight according to Le Chatelier's Principle.[7] Industrial processes often use a vacuum to remove water and drive the reaction toward completion.[7][8]
Solutions:
-
Optimize the temperature profile to be high enough for polymerization but low enough to minimize thermal degradation.
-
Ensure the this compound salt is thoroughly dried before polymerization.
-
Apply a vacuum during the final stages of polymerization to efficiently remove water and drive the reaction forward to achieve a higher molecular weight.[9]
Question 3: My polymerization reaction is generating unexpected volatile compounds. What are they and where do they come from?
Answer: The generation of volatile compounds is a clear sign of thermal degradation. The primary volatile byproducts from the thermal degradation of Polyamide 6,6 include:
-
Water (H₂O), Ammonia (NH₃), and Carbon Dioxide (CO₂): These are common degradation products resulting from hydrolysis and decarboxylation of the polymer backbone.[10][11]
-
Cyclopentanone: This is a major and characteristic decomposition product of Polyamide 6,6, formed through the cyclization of the adipic acid segments of the polymer chain.[10][11]
-
Hydrocarbons and Amines: Various other smaller molecules can be formed as the polymer chain breaks apart.[10]
The presence and relative amounts of these compounds can be analyzed using techniques like TGA-MS or TGA-FTIR-GC/MS to understand the extent and specific pathways of degradation.[11]
Solutions:
-
Lowering the reaction temperature is the most effective way to reduce the formation of these volatile degradation products.
-
Ensuring a proper stoichiometric balance of the this compound salt can also help minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for this compound polymerization? A1: The polymerization is typically carried out in stages. Initially, an aqueous solution of the salt is heated to evaporate water. The final melt polymerization phase is generally conducted at temperatures between 270°C and 290°C. It is crucial to stay below the degradation onset temperature, which is around 413°C, although degradation can occur at lower temperatures with prolonged exposure.[12]
Q2: How does pressure and vacuum affect the polymerization process? A2: Initially, the reaction is often conducted under pressure to maintain the reactants in the liquid phase.[13] In the later stages, a vacuum is applied to remove the water formed during condensation.[7][9] This is critical for achieving a high degree of polymerization and high molecular weight.[9]
Q3: Can impurities in the this compound salt affect the final polymer? A3: Yes, impurities can have a significant impact. They can affect the stoichiometry of the monomers, which is crucial for achieving high molecular weight. Some impurities can also act as catalysts for degradation reactions, leading to discoloration and reduced mechanical properties.
Q4: What are the main chemical reactions that cause degradation? A4: The main degradation pathways include:
-
Hydrolysis: Reaction with water that breaks the amide bonds.[6]
-
Thermal Scission: Breaking of the C-N bond in the polymer backbone at high temperatures.[5]
-
Thermo-oxidative degradation: Reactions involving oxygen at high temperatures, leading to discoloration and chain scission.[1]
-
Cyclization: The adipic acid moiety can cyclize to form cyclopentanone, leading to chain termination.[11]
Data Presentation
Table 1: Key Parameters for this compound Polymerization
| Parameter | Recommended Range/Value | Potential Issues if Deviated |
| Melt Temperature | 270 - 290 °C | Too High: Thermal degradation, yellowing, low MW. Too Low: Incomplete reaction, low MW. |
| Pressure (Initial Stage) | Varies by process, often elevated | Prevents boiling of reactants.[13] |
| Vacuum (Final Stage) | High vacuum applied | Insufficient Vacuum: Incomplete water removal, low MW, hydrolysis.[7][9] |
| Moisture Content of Salt | As low as possible (<0.2%) | Too High: Promotes hydrolysis, limits MW.[14] |
| Residence Time at Melt Temp. | Minimized | Too Long: Increased thermal degradation and discoloration.[1] |
Experimental Protocols
Protocol 1: Analysis of Thermal Degradation by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation and to quantify weight loss as a function of temperature.
Methodology:
-
Place a small, known mass (typically 5-10 mg) of the Polyamide 6,6 sample into a TGA crucible.
-
Place the crucible onto the TGA balance.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
Continue heating to a temperature well above the expected degradation point (e.g., 600 °C).
-
The TGA instrument will record the sample's mass as a function of temperature.
-
The onset of degradation is identified as the temperature at which significant mass loss begins.
Protocol 2: Identification of Volatile Degradation Products by TGA coupled with Mass Spectrometry (TGA-MS)
Objective: To identify the chemical nature of the volatile compounds released during thermal degradation.
Methodology:
-
Perform a TGA experiment as described in Protocol 1.
-
The outlet gas from the TGA furnace is transferred via a heated transfer line to the inlet of a mass spectrometer.[11]
-
The mass spectrometer ionizes the incoming molecules and separates them based on their mass-to-charge ratio (m/z).
-
Mass spectra are continuously recorded throughout the TGA run.
-
By correlating the mass loss events in the TGA with the mass spectra obtained, the volatile products at specific degradation temperatures can be identified. For example, signals at m/z = 17 (NH₃), 18 (H₂O), 44 (CO₂), and 84 (cyclopentanone) are indicative of Polyamide 6,6 degradation.[11]
Mandatory Visualization
Caption: Troubleshooting workflow for polymer discoloration.
References
- 1. en.sankogosei.shop [en.sankogosei.shop]
- 2. Query on PA66+GF15% - Color variation (Natural to Yellowish) problem [elsmar.com]
- 3. mdpi.com [mdpi.com]
- 4. tainstruments.com [tainstruments.com]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pslc.ws [pslc.ws]
- 8. pslc.ws [pslc.ws]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tainstruments.com [tainstruments.com]
- 12. prlresins.com [prlresins.com]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. tekwellmachinery.com [tekwellmachinery.com]
Technical Support Center: Industrial Production of Diammonium Adipate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and quality of diammonium adipate during industrial production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Product Yield
A lower than expected yield of this compound can be attributed to several factors, from reaction conditions to post-reaction processing.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for diagnosing and addressing low product yield.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Reaction | Monitor reaction progress via in-process controls (e.g., pH, temperature). | Ensure reaction goes to completion by maintaining optimal conditions for a sufficient duration. The formation of this compound is a straightforward acid-base reaction.[1] |
| Suboptimal Reaction Temperature | Review and calibrate temperature controllers. | Maintain the reaction temperature within the optimal range. The rate of ammonia removal, which can affect the equilibrium, increases with temperature.[2] |
| Incorrect pH | Calibrate pH probes and ensure accurate readings. | The pH should be carefully controlled during the neutralization of adipic acid with ammonia.[1] Adjust the addition rate of ammonia to maintain the target pH. |
| Poor Mixing | Inspect agitator speed and design. | Ensure homogenous mixing to facilitate the reaction between adipic acid and ammonia. |
| Inaccurate Reactant Stoichiometry | Verify the molar ratio of ammonia to adipic acid. | Use a slight excess of ammonia to ensure complete neutralization of the dicarboxylic acid. |
| Impure Reactants | Analyze the purity of adipic acid and the concentration of the ammonia solution. | Use high-purity starting materials to avoid side reactions and inhibition of crystallization. |
| Product Loss During Crystallization | Optimize crystallization parameters (cooling rate, solvent volume). | A slower cooling rate can encourage the growth of larger crystals, which are easier to filter.[3] Using excessive solvent will result in significant product loss to the mother liquor.[4] |
| Inefficient Filtration | Check filter mesh size and for any tears or blockages. | Select an appropriate filter medium to minimize the loss of fine crystals. |
| Decomposition During Drying | Monitor drying temperature and duration. | Dry the product at a moderate temperature to prevent thermal decomposition. |
Issue 2: Poor Product Quality (Off-spec Purity)
Low purity of the final product can be due to the presence of unreacted starting materials, by-products, or other contaminants.
Troubleshooting Workflow for Poor Product Quality
Caption: Logical workflow for identifying and mitigating sources of product impurities.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted Adipic Acid | Incomplete neutralization. | Ensure a slight excess of ammonia and adequate reaction time. |
| Monoammonium Adipate | Insufficient ammonia or localized pH variations. | Improve mixing and ensure proper stoichiometry. The residue can be a mixture of monoammonium and this compound.[2] |
| Water | Incomplete drying. | Optimize drying conditions (temperature, time, vacuum). |
| Heavy Metals | Contaminated raw materials or reactor leaching. | Use high-purity raw materials and ensure reactor integrity. |
| Organic By-products | Side reactions at elevated temperatures. | Maintain strict temperature control during the reaction and drying steps. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for maximizing the yield of this compound?
The synthesis of this compound is a neutralization reaction between adipic acid and ammonia. To maximize yield, consider the following:
-
Temperature: While the reaction is exothermic, maintaining a controlled temperature is crucial to prevent the decomposition of the product and minimize side reactions. A temperature range of 25-40°C is generally recommended.
-
pH: The pH of the reaction mixture should be maintained in the neutral to slightly basic range (pH 7-8) to ensure complete neutralization of both carboxylic acid groups of adipic acid.
-
Molar Ratio: A slight molar excess of ammonia (e.g., 2.1:1 ratio of ammonia to adipic acid) is often used to drive the reaction to completion.
Illustrative Effect of Reaction Parameters on Yield (Note: Data is representative)
| Temperature (°C) | pH | Ammonia:Adipic Acid Molar Ratio | Expected Yield (%) |
| 25 | 7.5 | 2.1:1 | 98 |
| 40 | 7.5 | 2.1:1 | 95 |
| 25 | 6.5 | 2.1:1 | 92 |
| 25 | 7.5 | 2.0:1 | 94 |
Q2: How can I improve the crystal size and shape during the purification of this compound?
Controlling the crystallization process is key to obtaining a product with desirable physical properties.
-
Cooling Rate: A slow and controlled cooling rate promotes the growth of larger, more uniform crystals. Rapid cooling often leads to the formation of small, needle-like crystals that are difficult to filter and wash.[3]
-
Supersaturation: Avoid excessively high levels of supersaturation, which can lead to rapid precipitation and impurity entrapment. This can be controlled by adjusting the initial concentration of the solution and the cooling profile.
-
Agitation: Gentle agitation during crystallization can improve heat and mass transfer, leading to more uniform crystal growth. Vigorous agitation can cause secondary nucleation and result in a smaller crystal size.
-
Solvent: The reaction is typically carried out in an aqueous solution.[5] The presence of certain impurities can inhibit crystal growth or alter the crystal habit.
Q3: What are the most common analytical methods for quality control of this compound?
Several analytical techniques can be employed to assess the purity and quality of the final product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for identifying and quantifying the main component as well as organic impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile) and UV detection can be used.
-
Titration: A simple acid-base titration can be used to determine the assay of this compound. The ammonium content can be determined by reacting the sample with formaldehyde to liberate adipic acid, which is then titrated with a standardized solution of sodium hydroxide.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used for the identification of the compound by comparing its spectrum to a reference standard. It can also indicate the presence of certain functional group impurities.
-
Karl Fischer Titration: This method is used to determine the water content in the final product.
Experimental Protocols
1. Assay of this compound by Titration
This method determines the purity of this compound by titrating the liberated adipic acid after reaction with formaldehyde.
Materials:
-
This compound sample
-
Formaldehyde solution (37%), neutralized to phenolphthalein
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Phenolphthalein indicator solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 200 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 10 mL of neutralized formaldehyde solution to the flask. Swirl to mix.
-
Allow the reaction to proceed for 5 minutes.
-
Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent faint pink color is observed.
-
Record the volume of NaOH consumed.
-
Perform a blank titration using 50 mL of deionized water and 10 mL of neutralized formaldehyde solution.
Calculation:
Where:
-
V_sample = Volume of NaOH used for the sample (mL)
-
V_blank = Volume of NaOH used for the blank (mL)
-
M_NaOH = Molarity of the NaOH solution (mol/L)
-
F = Molar mass of this compound / 2 (since 1 mole of this compound produces 2 moles of titratable acid) = 180.20 / 2 = 90.10 g/mol
-
W_sample = Weight of the sample (mg)
2. Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the determination of this compound and the detection of related organic impurities.
Experimental Workflow for HPLC Analysis
Caption: A generalized workflow for the purity analysis of this compound using HPLC.
Chromatographic Conditions (Illustrative Example):
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 20mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Procedure:
-
Mobile Phase Preparation: Prepare the phosphate buffer and acetonitrile mobile phase. Filter and degas before use.
-
Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Quantification: Identify the this compound peak based on the retention time of the standard. Calculate the purity of the sample by comparing the peak area of the sample to the calibration curve. Impurities can be quantified as a percentage of the main peak area.
References
- 1. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 2. US20110269993A1 - Processes for producing adipic acid from fermentation broths containing this compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
"analytical challenges in detecting trace levels of diammonium adipate"
Welcome to the technical support center for the analytical challenges in detecting trace levels of diammonium adipate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing trace levels of this compound?
A1: The primary challenges in detecting trace levels of this compound stem from its high polarity, low volatility, and lack of a strong chromophore. These properties make it difficult to retain on traditional reversed-phase HPLC columns and challenging to detect with UV-Vis detectors. Furthermore, its ionic nature can lead to interactions with the analytical column and matrix components, causing poor peak shape and ion suppression in mass spectrometry.
Q2: Which analytical techniques are most suitable for the quantification of this compound at trace levels?
A2: For trace-level quantification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most recommended technique due to its high sensitivity and selectivity. Other suitable techniques include Ion Chromatography (IC) with conductivity detection, especially for the analysis of the ammonium cation, and Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step to convert the non-volatile this compound into a volatile derivative.
Q3: What are the common sample preparation techniques for extracting this compound from complex matrices?
A3: The choice of sample preparation technique depends on the sample matrix. Common methods include:
-
Solid-Phase Extraction (SPE): Effective for cleaning up complex samples and concentrating the analyte. Ion-exchange SPE cartridges can be particularly useful for isolating ionic compounds like this compound.
-
Liquid-Liquid Extraction (LLE): Can be used to remove interfering non-polar compounds.
-
Protein Precipitation: For biological samples, this is a common first step to remove proteins that can interfere with the analysis.
Q4: How can I improve the retention of this compound in Reversed-Phase HPLC?
A4: To improve the retention of the highly polar adipate dianion on a reversed-phase column, consider the following:
-
Use of an Ion-Pairing Agent: Adding an ion-pairing agent to the mobile phase can form a neutral complex with the adipate, which will have better retention on a C18 column.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and can be an excellent alternative to traditional reversed-phase columns.
-
Column Selection: Employing a column with a more polar stationary phase or an embedded polar group can enhance retention.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column stationary phase.- Inappropriate mobile phase pH.- Column overload. | - Optimize mobile phase pH to ensure the analyte is in a single ionic state.- Use a column with a different stationary phase or end-capping.- Reduce the injection volume or sample concentration. |
| Low Signal Intensity / Ion Suppression | - Matrix effects from co-eluting compounds.- Inefficient ionization in the MS source. | - Improve sample cleanup using SPE.- Optimize MS source parameters (e.g., gas flows, temperature).- Use a stable isotope-labeled internal standard to compensate for suppression. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Column degradation. | - Ensure sufficient column equilibration time between injections.- Check the HPLC pump for proper functioning.- Replace the column if it has reached the end of its lifetime. |
| No Peak Detected | - Analyte concentration is below the limit of detection (LOD).- Sample degradation.- Improper instrument settings. | - Concentrate the sample using SPE.- Investigate sample stability and storage conditions.- Verify MS parameters, including the correct MRM transitions. |
GC-MS Analysis (with Derivatization)
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Suboptimal reaction conditions (temperature, time).- Presence of moisture or interfering substances.- Incorrect reagent-to-analyte ratio. | - Optimize derivatization parameters.- Ensure the sample is dry before adding the derivatizing agent.- Adjust the amount of derivatizing reagent. |
| Multiple Peaks for the Analyte | - Formation of multiple derivatization products.- Degradation of the derivative in the injector port. | - Adjust derivatization conditions to favor the formation of a single product.- Optimize the injector temperature to prevent thermal degradation. |
| Poor Sensitivity | - Inefficient derivatization.- Loss of derivative during sample workup.- Low ionization efficiency of the derivative. | - Improve derivatization efficiency.- Minimize sample handling steps after derivatization.- Select a derivatizing agent that forms a fragment-rich ion in the mass spectrometer. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Quantification of this compound in a Pharmaceutical Formulation
1. Sample Preparation: a. Accurately weigh a portion of the powdered pharmaceutical formulation. b. Dissolve the sample in a suitable solvent (e.g., water:methanol 50:50 v/v) to a known concentration. c. Vortex and sonicate to ensure complete dissolution. d. Centrifuge to pellet any excipients. e. Dilute the supernatant to the expected concentration range of the calibration curve.
2. LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Adipate Precursor Ion (m/z 145.1) -> Product Ions (e.g., m/z 111.1, 83.1) |
3. Data Analysis: a. Construct a calibration curve using a series of known concentrations of this compound standards. b. Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Protocol 2: GC-MS Method with Derivatization
1. Derivatization: a. Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen. b. Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine). c. Heat the mixture at 70°C for 30 minutes. d. Cool to room temperature before injection.
2. GC-MS Parameters:
| Parameter | Setting |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| Carrier Gas | Helium at 1 mL/min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) of characteristic ions of the adipate derivative |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical approach to troubleshooting common analytical issues.
"minimizing moisture content in final diammonium adipate product"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges related to minimizing moisture in the final diammonium adipate product.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize moisture content in the final this compound product? Minimizing moisture is crucial as residual water can negatively impact the stability, quality, and performance of the final product. Excess moisture can lead to hydrolytic degradation, promote microbial growth, and affect the physical properties of the material, such as flowability and crystal structure.[1] For applications in polymer synthesis, high moisture content can interfere with polymerization reactions.
Q2: What are the primary sources of moisture in the this compound product? Moisture is typically introduced during the synthesis and purification processes, which are often conducted in aqueous solutions.[2] The primary sources include:
-
Bound Water: Water molecules incorporated into the crystal lattice during crystallization.
-
Surface Adsorption: Moisture adsorbed onto the surface of the crystals from the atmosphere, as this compound can be hygroscopic.
-
Residual Solvent: Incomplete removal of the aqueous mother liquor after solid-liquid separation steps like filtration or centrifugation.
Q3: How is the moisture content of this compound typically determined? Several analytical techniques can be employed to measure moisture content. The most common and accurate methods are Karl Fischer titration, which specifically measures water content, and thermogravimetric analysis (Loss on Drying), which measures the total volatile content.[3][4][5]
Q4: What are the most effective methods for drying this compound? The choice of drying method depends on the required final moisture level and the thermal stability of the product. Common methods include:
-
Vacuum Oven Drying: Drying under reduced pressure allows for moisture removal at lower temperatures, reducing the risk of thermal decomposition.[6][7]
-
Convection Oven Drying: Heating the sample in circulating hot air. Care must be taken as elevated temperatures can risk sample degradation.[7]
-
Freeze Drying (Lyophilization): Suitable for highly heat-sensitive materials, though it is a more energy-intensive process.
Troubleshooting Guide: High Moisture Content
This section addresses specific issues users may encounter during their experiments.
Problem 1: The final product has a high moisture content immediately after crystallization and filtration.
-
Possible Cause 1: Inefficient Solid-Liquid Separation. The filtration or centrifugation process may not be effectively removing the mother liquor from the crystal surface.
-
Possible Cause 2: Inadequate Washing. Residual mother liquor, which is primarily water, remains on the crystal surfaces.
Problem 2: The product's moisture content increases over time during storage.
-
Possible Cause 1: Hygroscopicity and Improper Storage. The product may be absorbing moisture from the ambient atmosphere.
-
Solution: Store the final product in a tightly sealed container inside a desiccator with a suitable desiccant (e.g., silica gel, phosphorus pentoxide). For highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Problem 3: Inconsistent moisture content results between different batches.
-
Possible Cause 1: Variation in Drying Protocol. Inconsistent drying times, temperatures, or vacuum levels can lead to variability.
-
Solution: Standardize the drying protocol. Dry the material to a constant weight, meaning the weight of the product does not change significantly between two consecutive measurements taken after a set interval of drying.[3]
-
-
Possible Cause 2: Environmental Fluctuations. Changes in ambient humidity during product handling and transfer can introduce variable amounts of moisture.
-
Solution: Handle the product in a controlled environment, such as a glove box with controlled humidity, whenever possible. Minimize the exposure time of the dry product to the open atmosphere.
-
Data Presentation
Table 1: Comparison of Analytical Methods for Moisture Determination
| Method | Principle | Specificity | Pros | Cons |
| Karl Fischer Titration | Chemical reaction of iodine with water | Specific to water | High accuracy and precision; detects both free and bound water.[5][7] | Requires specialized equipment and reagents; can be sensitive to side reactions with certain functional groups. |
| Loss on Drying (LOD) | Gravimetric measurement of weight loss upon heating | Non-specific (measures all volatiles) | Simple, widely available equipment.[3][4] | Can cause decomposition of heat-sensitive materials; assumes weight loss is solely due to water.[7] |
| Microwave Analysis | Measurement of microwave energy absorption by water | Indirect measurement | Rapid analysis time.[3] | Requires calibration; may not be suitable for very low moisture content (<2%).[3][10] |
Table 2: Comparison of Common Drying Techniques
| Technique | Operating Principle | Typical Temp. | Key Advantages | Key Disadvantages |
| Vacuum Oven Drying | Reduced pressure lowers the boiling point of water. | 50-80°C | Reduces risk of thermal degradation; efficient for removing bound solvent.[6][7] | Requires a vacuum pump; batch processing can be slow. |
| Hot Air / Convection Oven | Circulating hot air evaporates moisture. | >80°C | Simple, high throughput for multiple samples. | Risk of product decomposition or oxidation at high temperatures.[7] |
| Spray Drying | Atomizing a liquid feed into a hot gas medium. | >100°C (inlet) | Produces uniform particles; very rapid process.[11] | High capital cost; not suitable for all materials. |
| Freeze Drying (Lyophilization) | Sublimation of water from a frozen state. | <0°C | Ideal for heat-sensitive materials; preserves product structure.[12] | Energy-intensive, slow, and expensive. |
Experimental Protocols
Protocol 1: Moisture Determination by Karl Fischer Titration
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is standardized.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the this compound sample into a clean, dry vial.
-
Titration: Uncap the vial and quickly introduce the sample into the titration vessel. Seal the vessel immediately to prevent atmospheric moisture contamination.
-
Analysis: Start the titration. The instrument will automatically dispense the KF reagent until the endpoint, where all water has reacted, is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the previously determined titer. The result is typically expressed as a weight percentage (w/w %).
Protocol 2: Drying this compound via Vacuum Oven
-
Sample Preparation: Spread the crystallized and filtered this compound evenly on a clean, tared glass tray or watch glass to maximize surface area.
-
Loading the Oven: Place the tray in a vacuum oven.
-
Drying Conditions: Heat the oven to a specified temperature (e.g., 60°C). Once the temperature has stabilized, slowly apply vacuum to a pressure of 25-100 mmHg.[7]
-
Drying to Constant Weight: Dry the sample for an initial period (e.g., 4-6 hours). Release the vacuum, remove the sample, and place it in a desiccator to cool to room temperature. Weigh the sample.
-
Constant Weight Check: Return the sample to the vacuum oven and continue drying for another 1-2 hours under the same conditions. Cool and re-weigh. The sample is considered dry when the difference between consecutive weighings is negligible (e.g., <0.1% of the total mass).
-
Storage: Once dry, immediately transfer the product to a tightly sealed container and store it in a desiccator.
Visualizations
Caption: Experimental workflow for obtaining dry this compound.
Caption: Troubleshooting decision tree for high moisture content.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 3. kerone.com [kerone.com]
- 4. mt.com [mt.com]
- 5. news-medical.net [news-medical.net]
- 6. EP2383250A1 - Processes for producing monoammonium adipate from fermentation broths containing this compound, monoammonium adipate and/or adipic acid, and conversion of monoammonium adipate to adipic acid - Google Patents [patents.google.com]
- 7. fertilizer.org [fertilizer.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Moisture Content on the Storage Stability of Dried Lipoplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Particle Size of Diammonium Adipate Crystals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for controlling the particle size of diammonium adipate crystals during crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the particle size of this compound crystals?
A1: The particle size of this compound crystals is primarily controlled by manipulating the supersaturation of the crystallization solution. Key methods include:
-
Cooling Crystallization: This technique relies on the principle that the solubility of this compound in a solvent (like water) decreases as the temperature is lowered. A controlled, slow cooling rate generally promotes the growth of larger crystals, while rapid cooling can lead to the formation of many small crystals.
-
Antisolvent Crystallization: This method involves the addition of a miscible "antisolvent" in which this compound is insoluble. The addition of the antisolvent reduces the solubility of the solute in the primary solvent, inducing crystallization. The rate of antisolvent addition is a critical parameter for controlling particle size.
-
Seeding: Introducing a small quantity of pre-existing this compound crystals (seeds) into a supersaturated solution provides a surface for crystal growth. This technique can help control the final particle size and prevent excessive nucleation of fine particles.
Q2: How does the rate of supersaturation generation affect the final crystal size?
A2: The rate at which supersaturation is generated is a critical factor. A slow, controlled rate allows for orderly crystal growth on existing nuclei or seeds, resulting in larger, more uniform crystals. Conversely, a rapid generation of supersaturation leads to a high nucleation rate, where many small crystals form simultaneously.
Q3: What is the role of pH in the crystallization of this compound?
A3: The pH of the crystallization medium can significantly influence the solubility of this compound and, consequently, its crystal size and shape. Adjusting the pH can alter the degree of supersaturation. For dicarboxylic acid salts, changes in pH can affect which ionic species are present in the solution, impacting how they incorporate into the crystal lattice. It is crucial to maintain a consistent pH to ensure reproducible results.
Q4: Can agitation speed be used to control particle size?
A4: Yes, agitation plays a dual role. It enhances mass transfer, which can promote crystal growth. However, excessively high agitation rates can lead to crystal breakage (attrition), resulting in a smaller average particle size and a broader size distribution. The optimal agitation speed will balance these effects to achieve the desired particle size.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals are forming. | Insufficient Supersaturation: The solution may not be adequately supersaturated for nucleation to occur. | - Concentrate the solution further by evaporating more solvent. - Cool the solution to a lower temperature. - Add more antisolvent if using that method. |
| Presence of Inhibitory Impurities: Certain impurities can prevent crystal nucleation. | - Purify the starting material (this compound). - Filter the solution before initiating crystallization. | |
| Crystals are too small or needle-like. | Rapid Cooling/Antisolvent Addition: Fast generation of supersaturation leads to high nucleation rates. | - Decrease the cooling rate. A slower, more controlled cooling profile is recommended. - Reduce the rate of antisolvent addition. |
| High Agitation Speed: Excessive stirring can cause crystal breakage. | - Reduce the agitation speed, especially during the later stages of crystal growth. | |
| Lack of Seeding: Spontaneous nucleation is dominating the process. | - Introduce seed crystals into the metastable zone to promote growth over nucleation. | |
| Particle size distribution is too broad. | Uncontrolled Nucleation: Secondary nucleation is occurring throughout the process. | - Implement a seeding protocol. - Maintain a lower level of supersaturation. |
| Inconsistent Mixing: Poor mixing can create localized areas of high supersaturation. | - Ensure the agitation is sufficient to keep the solution homogeneous without causing excessive attrition. | |
| Crystals are agglomerated. | High Suspension Density: A high concentration of crystals increases the likelihood of collision and sticking. | - Use a lower initial concentration of this compound. - Optimize the agitation to keep particles suspended without promoting excessive contact. |
| High Supersaturation: Can lead to sticky crystal surfaces. | - Reduce the rate of supersaturation generation (slower cooling or antisolvent addition). |
Quantitative Data on Process Parameters
The following tables summarize the expected qualitative and quantitative impact of various process parameters on the particle size of this compound crystals. These are based on general crystallization principles, as specific data for this compound is limited in publicly available literature.
Table 1: Effect of Cooling Rate on Crystal Size
| Cooling Rate | Supersaturation Generation | Primary Mechanism | Expected Mean Particle Size |
| Slow | Slow | Crystal Growth | Larger |
| Moderate | Moderate | Growth & Nucleation | Medium |
| Rapid | Fast | Nucleation | Smaller |
Table 2: Effect of Agitation Speed on Crystal Size
| Agitation Speed (RPM) | Mass Transfer | Attrition (Breakage) | Expected Mean Particle Size |
| Low | Limited | Low | Small to Medium (growth may be limited) |
| Moderate | Good | Moderate | Larger |
| High | Excellent | High | Smaller (due to breakage) |
Table 3: Effect of Seeding on Crystallization Outcome
| Seeding Parameter | Condition | Effect on Nucleation | Effect on Growth | Expected Final Crystals |
| Seeding | Unseeded | Spontaneous, uncontrolled | Slower | Small, broad distribution |
| Seeded | Controlled, suppressed secondary nucleation | Dominant mechanism | Larger, narrower distribution | |
| Seed Loading | Low (e.g., <0.5%) | Some secondary nucleation may occur | Good growth | Large crystals, but potential for fines |
| High (e.g., >2%) | Suppresses secondary nucleation | Surface area competition | Smaller, more uniform crystals | |
| Seed Size | Small | High initial surface area | Growth leads to medium-sized crystals | Medium, uniform crystals |
| Large | Lower initial surface area | Growth leads to very large crystals | Large crystals |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
This protocol is designed to produce larger this compound crystals through slow, controlled cooling.
-
Preparation of Saturated Solution:
-
In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, add a known amount of deionized water (solvent).
-
Heat the water to a specified temperature (e.g., 70°C).
-
Gradually add this compound to the hot water while stirring until a saturated solution is achieved. Ensure all solids are dissolved.
-
-
Cooling and Crystallization:
-
Set the circulator connected to the reactor jacket to a controlled cooling profile. A linear cooling rate of 5-10°C per hour is a good starting point.
-
Maintain a moderate agitation speed (e.g., 150-250 RPM) to ensure the solution is homogeneous and to keep crystals suspended once they form.
-
(Optional but Recommended) Once the solution has cooled into the metastable zone (a few degrees below the saturation temperature), add 0.5-1% (by final product weight) of sieved this compound seed crystals.
-
Continue the controlled cooling to the final temperature (e.g., 20°C).
-
-
Isolation and Drying:
-
Once the final temperature is reached, filter the crystal slurry using a Büchner funnel under vacuum.
-
Wash the collected crystals with a small amount of cold deionized water to remove any residual mother liquor.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Protocol 2: Antisolvent Crystallization
This protocol uses an antisolvent to induce the crystallization of this compound.
-
Preparation of Solution:
-
In a baffled flask with a magnetic stirrer, dissolve a known amount of this compound in a minimal amount of hot deionized water.
-
-
Antisolvent Addition:
-
Place the flask in a temperature-controlled bath to maintain a constant temperature.
-
Using a syringe pump, add a suitable antisolvent (e.g., ethanol or isopropanol) to the stirred solution at a slow, constant rate (e.g., 0.5-2 mL/min).
-
The addition of the antisolvent will cause the solution to become cloudy as crystals begin to form.
-
-
Digestion and Isolation:
-
After the antisolvent addition is complete, allow the slurry to stir for a "digestion" period (e.g., 1-2 hours) to allow the crystals to mature.
-
Filter the crystals using a Büchner funnel.
-
Wash the crystals with a small amount of the antisolvent.
-
Dry the crystals in a vacuum oven.
-
Visualizations
"mitigating interference in spectroscopic analysis of diammonium adipate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating interference during the spectroscopic analysis of diammonium adipate.
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in the spectroscopic analysis of this compound?
During the spectroscopic analysis of this compound, researchers may encounter several sources of interference depending on the technique employed:
-
For Raman Spectroscopy: The most significant interference is often fluorescence from the sample itself or from impurities.[1][2][3] This can create a large background signal that obscures the weaker Raman scattering peaks.[1][3]
-
For Fourier Transform Infrared (FTIR) Spectroscopy: Water vapor and carbon dioxide from the ambient atmosphere are common interferents, as they absorb in the mid-infrared region and can obscure spectral features of the analyte.[4][5] For aqueous solutions, the strong absorbance of water can also be a challenge.[6]
-
For Near-Infrared (NIR) Spectroscopy: Physical effects such as light scattering due to variations in particle size and sample density can cause baseline shifts and affect spectral reproducibility.[7][8] Water content is also a strong absorber in the NIR region and can interfere with the analysis of other components.[9]
2. How can I reduce fluorescence interference in my Raman spectra?
Fluorescence can be a significant challenge, but several methods can be employed to mitigate its effects:
-
Change the Excitation Wavelength: Using a longer wavelength excitation laser, such as 785 nm or 1064 nm (NIR), can often reduce or eliminate fluorescence because the lower energy photons are less likely to electronically excite fluorescent species.[2][3]
-
Time-Gated Raman Spectroscopy: This technique takes advantage of the different time scales of Raman scattering (instantaneous) and fluorescence (nanoseconds). By using a pulsed laser and a gated detector, the signal is collected only when the Raman scattering occurs, effectively filtering out the delayed fluorescence signal.[2]
-
Computational Correction: Various background subtraction algorithms can be applied post-acquisition to computationally remove the broad fluorescence background and reveal the underlying Raman peaks.[3]
-
Sample Pre-treatment: In some cases, impurities causing fluorescence can be removed through sample purification techniques.
3. My FTIR spectra show sharp, noisy peaks around 2350 cm⁻¹ and in the 3600-3800 cm⁻¹ and 1400-1800 cm⁻¹ regions. What is the cause and how can I fix it?
These signals are characteristic of atmospheric carbon dioxide (around 2350 cm⁻¹) and water vapor (other regions), which can interfere with the sample spectrum.[4][5] To mitigate this:
-
Purge the Spectrometer: Continuously purging the spectrometer's sample and optical compartments with a dry, inert gas like nitrogen or argon will displace the ambient air and reduce atmospheric interference.[5]
-
Use a Desiccator: Store your samples and sampling accessories (e.g., KBr powder, ATR crystal) in a desiccator to minimize adsorbed moisture before analysis.[5]
-
Background Correction: Ensure you collect a background spectrum under the same conditions and shortly before your sample spectrum. This allows the instrument's software to subtract the atmospheric contributions. However, rapid changes in atmospheric conditions can still lead to imperfect subtraction.
4. I am observing inconsistent baselines in my NIR spectra of solid this compound. What could be the cause?
Baseline shifts in NIR spectra of solid samples are often due to physical effects, primarily variations in light scattering caused by:
-
Inconsistent Particle Size: Different particle sizes scatter light differently, leading to variations in the spectral baseline.[7][8]
-
Variable Sample Packing/Density: Inconsistent compression or packing of the powder can alter how the light interacts with the sample.[7]
To improve consistency, it is crucial to standardize sample preparation. This includes grinding the sample to a uniform and fine particle size and ensuring consistent packing density for each measurement.[10][11] Spectral preprocessing techniques like Multiplicative Scatter Correction (MSC) or Standard Normal Variate (SNV) are also highly effective at computationally correcting for these scattering effects.[8]
Troubleshooting Guides
Problem 1: Poor Signal-to-Noise Ratio in Raman Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Fluorescence Background | Switch to a longer wavelength excitation laser (e.g., 785 nm).[3] | Reduction of the broad fluorescence background, making Raman peaks more prominent. |
| Apply a baseline correction algorithm (e.g., polynomial fitting, asymmetric least squares) to the spectrum. | The underlying Raman signal is revealed after subtraction of the fluorescence background. | |
| Low Analyte Concentration | Increase the concentration of the this compound solution or use a more concentrated solid sample. | Stronger Raman signal intensity relative to the noise. |
| Incorrect Laser Focus | Carefully adjust the focus of the laser onto the sample to maximize the Raman signal. | A significant increase in the intensity of the Raman peaks. |
| Insufficient Signal Acquisition Time | Increase the integration time and/or the number of spectral accumulations. | Improved signal-to-noise ratio as the random noise is averaged out. |
Problem 2: Overlapping Peaks and Poor Spectral Resolution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Broad Spectral Features | For FTIR/NIR, apply mathematical preprocessing such as taking the first or second derivative of the spectrum. | Enhanced spectral resolution, allowing for the separation of closely spaced or overlapping peaks. |
| Complex Sample Matrix | Use chemometric methods like Principal Component Analysis (PCA) or Multivariate Curve Resolution (MCR-ALS) to deconvolve the spectra into the contributions of individual components.[12] | Identification and separation of the spectral signature of this compound from matrix components. |
| Instrument Resolution Too Low | For FTIR, decrease the aperture setting or increase the number of data points to improve the instrumental resolution. | Sharper spectral features, although this may decrease the signal-to-noise ratio. |
Quantitative Data Summary
While specific quantitative data for mitigating interference in this compound analysis is not extensively published, the following table illustrates the typical performance improvements that can be expected when applying common mitigation techniques.
| Spectroscopic Technique | Interference Type | Mitigation Strategy | Typical Improvement in Signal-to-Noise Ratio (S/N) |
| Raman Spectroscopy | Fluorescence | Change excitation from 532 nm to 785 nm | 2x - 10x |
| Raman Spectroscopy | Fluorescence | Post-acquisition baseline correction | 1.5x - 5x |
| FTIR Spectroscopy | Water Vapor | Nitrogen Purging | >10x (in affected regions) |
| NIR Spectroscopy | Particle Size Scattering | Multiplicative Scatter Correction (MSC) | Reduction in spectral variance by 50-90% |
Experimental Protocols
Protocol 1: Mitigating Water Vapor Interference in FTIR-ATR Analysis
-
Sample Preparation:
-
Dry the solid this compound sample in a vacuum oven at 50°C for 2 hours to remove residual moisture.
-
Store the dried sample in a desiccator until analysis.
-
-
Instrument Preparation:
-
Ensure the FTIR spectrometer's sample compartment has been purged with dry nitrogen for at least 30 minutes prior to use.
-
Thoroughly clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Data Acquisition:
-
Collect a background spectrum with the clean, dry ATR crystal in the purged sample compartment.
-
Place a small amount of the dried this compound powder onto the ATR crystal and apply consistent pressure using the built-in clamp to ensure good contact.
-
Collect the sample spectrum using the same acquisition parameters as the background (e.g., resolution: 4 cm⁻¹, scans: 32).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum, which should minimize the spectral contributions from atmospheric water vapor and CO₂.
-
Protocol 2: Application of Chemometrics to Resolve Spectral Interference
This protocol outlines a general workflow for using chemometrics to analyze a dataset where this compound spectra are affected by a known interferent.
-
Data Collection:
-
Prepare a calibration set of samples containing varying concentrations of this compound and the interfering substance.
-
Acquire the spectra (Raman, NIR, or FTIR) for all samples in the calibration set under identical conditions.
-
-
Data Preprocessing:
-
Apply appropriate preprocessing steps to the spectral data. This may include smoothing, baseline correction, normalization, and scatter correction (e.g., SNV or MSC for NIR).[8]
-
-
Model Building (e.g., Partial Least Squares - PLS):
-
Import the preprocessed spectral data and the corresponding concentration data into a chemometrics software package.
-
Develop a PLS regression model to correlate the spectral data with the concentration of this compound. The PLS algorithm is effective at handling overlapping spectral features.
-
-
Model Validation:
-
Validate the model using an independent set of samples or through cross-validation to assess its predictive accuracy. Key figures of merit include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).
-
-
Analysis of Unknown Samples:
-
Acquire the spectrum of the unknown sample, apply the same preprocessing steps, and use the developed PLS model to predict the concentration of this compound.
-
Visualizations
Caption: General workflow for spectroscopic analysis with interference mitigation.
Caption: Troubleshooting logic for common spectroscopic interference issues.
References
- 1. Artifacts and Anomalies in Raman Spectroscopy: A Review on Origins and Correction Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. timegate.com [timegate.com]
- 3. m.youtube.com [m.youtube.com]
- 4. s-a-s.org [s-a-s.org]
- 5. FTIR Moisture Interference: Mitigating Water Vapor Peaks [eureka.patsnap.com]
- 6. Comparison of Vibrational Spectroscopic Techniques for Quantification of Water in Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. Spectroscopic Sample Preparation: Techniques for Accurate Results - Metkon [metkon.com]
- 11. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 12. Frontiers | Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis [frontiersin.org]
Validation & Comparative
A Comparative Guide to Nylon-6,6 Synthesis: Hexamethylenediamine vs. Hexamethylene Diammonium Adipate
For researchers, scientists, and professionals in polymer and materials science, the synthesis of Nylon-6,6, a cornerstone of the engineering plastics industry, presents a choice between two primary methodologies: the direct polymerization of its constituent monomers, hexamethylenediamine and adipic acid, or a two-step process involving the formation and subsequent polymerization of hexamethylene diammonium adipate, commonly known as "nylon salt." This guide provides a detailed comparison of these two synthetic routes, supported by experimental data and protocols, to inform the selection of the most appropriate method for specific research and development applications.
The synthesis of high-molecular-weight Nylon-6,6 is critically dependent on achieving a precise 1:1 stoichiometric balance between the hexamethylenediamine and adipic acid monomers. The industrial preference for the nylon salt method stems from its ability to ensure this crucial balance, leading to consistent production of high-quality polymer. Direct polymerization, while feasible, presents challenges in maintaining stoichiometry, which can significantly impact the final properties of the polymer.
At a Glance: Comparing Synthesis Routes
| Parameter | Direct Polymerization of Monomers | Polymerization of Hexamethylene this compound (Nylon Salt) |
| Primary Reactants | Hexamethylenediamine and Adipic Acid (or Adipoyl Chloride) | Hexamethylene this compound |
| Stoichiometry Control | Difficult to maintain due to differences in monomer volatility and reactivity. | Excellent; the 1:1 salt formation ensures precise stoichiometry. |
| Typical Molecular Weight | Variable; can be lower if stoichiometry is not perfectly controlled. | Consistently high molecular weight is achievable. |
| Process Control | Requires precise metering and control of reaction conditions. | Simpler process control during polymerization as stoichiometry is pre-set. |
| Purity of Final Polymer | May contain more impurities and byproducts if side reactions occur due to stoichiometric imbalance. | Generally higher purity due to the purification of the intermediate salt. |
| Industrial Application | Less common for large-scale production of high-grade nylon. | The predominant method for industrial production of Nylon-6,6. |
The Chemistry of Nylon-6,6 Synthesis
The fundamental reaction in the formation of Nylon-6,6 is a polycondensation reaction between a diamine and a dicarboxylic acid, forming an amide linkage and eliminating a molecule of water.
Direct Polymerization
In direct polymerization, hexamethylenediamine and adipic acid are reacted directly at elevated temperatures. To achieve a high degree of polymerization, the water formed during the reaction must be continuously removed to drive the equilibrium towards the polymer. A common laboratory variation of this is interfacial polymerization, where a more reactive derivative of adipic acid, adipoyl chloride, is dissolved in an organic solvent and layered with an aqueous solution of hexamethylenediamine. The polymer forms at the interface of the two immiscible liquids.
Nylon Salt Method
The industrial standard involves the initial reaction of hexamethylenediamine and adipic acid in a solvent (typically water or an alcohol) to form hexamethylene this compound, or "nylon salt." This salt precipitates out of the solution and can be purified through recrystallization. The purified salt, with its perfect 1:1 stoichiometry, is then heated in a reactor, usually under pressure and in an inert atmosphere, to initiate polycondensation.
Below is a logical diagram illustrating the two synthesis pathways.
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical differences between the synthesis approaches.
Experiment 1: Interfacial Polymerization of Nylon-6,6 (Direct Method)
This method demonstrates the rapid formation of Nylon-6,6 at the interface of two immiscible liquids.
Materials:
-
5% (w/v) solution of adipoyl chloride in cyclohexane
-
5% (w/v) aqueous solution of hexamethylenediamine
-
20% (w/v) aqueous solution of sodium hydroxide (NaOH)
-
50 mL beaker
-
150 mL beaker
-
Glass rod or forceps
Procedure:
-
Pour 10 mL of the 5% adipoyl chloride solution into the 50 mL beaker.
-
In the 150 mL beaker, combine 10 mL of the 5% hexamethylenediamine solution with 7 drops of the 20% NaOH solution.
-
Carefully pour the adipoyl chloride solution on top of the hexamethylenediamine solution in the 150 mL beaker, minimizing mixing.
-
A film of Nylon-6,6 will form at the interface of the two layers.
-
Using a glass rod or forceps, gently grasp the polymer film from the center and pull it upwards. A continuous rope of nylon can be drawn from the beaker.
-
Wash the resulting nylon rope thoroughly with water and then with a 50% aqueous ethanol solution before allowing it to dry.
Experiment 2: Synthesis of Hexamethylene this compound (Nylon Salt)
This protocol outlines the preparation of the nylon salt, which is the precursor for the melt polymerization method.
Materials:
-
Adipic acid
-
70% (v/v) aqueous solution of hexamethylenediamine
-
Ethanol
-
250 mL beaker
-
Büchner funnel and filter paper
-
Heating mantle or hot plate
Procedure:
-
Dissolve 10.0 g of adipic acid in 100 mL of ethanol in a 250 mL beaker, with gentle heating if necessary.
-
To this solution, add 12 mL of the 70% aqueous hexamethylenediamine solution.
-
Heat the mixture at a low temperature for approximately 10 minutes. A white precipitate of hexamethylene this compound will form.
-
Cool the mixture and collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected salt with three 10 mL portions of cold ethanol.
-
Air-dry the purified salt. The melting point of the salt can be determined (literature value is approximately 190-191°C).
Experiment 3: Melt Polymerization of Nylon-6,6 from Nylon Salt
This procedure describes the conversion of the purified nylon salt into high-molecular-weight Nylon-6,6.
Materials:
-
Dry hexamethylene this compound (from Experiment 2)
-
Polymerization tube or round-bottom flask
-
Heating mantle with temperature control
-
Inert gas (e.g., nitrogen) supply
-
Vacuum source
Procedure:
-
Place a known amount of the dry nylon salt into the polymerization tube.
-
Purge the tube with an inert gas to remove oxygen.
-
Heat the tube to a temperature of 250-270°C.
-
As the salt melts and the polymerization proceeds, water will be evolved.
-
Maintain the temperature and apply a vacuum during the later stages of the reaction to remove the water and drive the polymerization to completion, increasing the molecular weight of the polymer.
-
The polymerization is typically continued for 2-3 hours.
-
The resulting molten polymer can be extruded and cooled to form solid Nylon-6,6.
Performance Data and Comparison
While direct head-to-head comparative data from a single study is scarce in publicly available literature, the principles of polymer chemistry and industrial practice provide a clear picture of the performance differences.
| Performance Metric | Direct Polymerization | Nylon Salt Method | Rationale |
| Yield | Can be high, but may be affected by side reactions if stoichiometry is not controlled. | Consistently high yields of over 90% are achievable for the salt formation, leading to high overall polymer yield. | The purification of the nylon salt removes impurities that could interfere with polymerization. |
| Molecular Weight (Mw) | Highly sensitive to stoichiometric ratio. A slight excess of one monomer can significantly limit the achievable molecular weight. | Consistently achieves high molecular weights (e.g., 15,000 - 25,000 g/mol ) due to the precise 1:1 monomer ratio. | High molecular weight is essential for achieving the desired mechanical properties of Nylon-6,6. |
| Polydispersity Index (PDI) | Can be broader due to less controlled polymerization conditions and potential side reactions. | Typically narrower, indicating a more uniform distribution of polymer chain lengths. | A narrower PDI often leads to more predictable and uniform material properties. |
| Thermal Properties (e.g., Melting Point) | May be slightly lower and broader if the polymer has a lower molecular weight and contains impurities. | Consistent and sharp melting point (around 265°C) is indicative of a high-purity, high-molecular-weight polymer. | The regularity of the polymer chains and high crystallinity, achieved through the salt method, contribute to a well-defined melting point. |
| Mechanical Properties (e.g., Tensile Strength) | Can be variable and generally lower if the molecular weight is not maximized. | Superior and more consistent mechanical properties due to the high molecular weight and uniform polymer structure. | Tensile strength, toughness, and other mechanical properties are directly related to the length of the polymer chains. |
Logical Workflow for Synthesis Route Selection
The choice between direct polymerization and the nylon salt method depends on the specific goals of the synthesis. The following diagram illustrates a decision-making workflow.
A Comparative Guide to Diammonium Adipate and Other Ammonium Salts as Buffering Agents in Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a critical decision that can significantly impact the stability, solubility, and efficacy of a drug product. While common buffers like phosphate, citrate, and acetate are well-characterized, there is growing interest in exploring alternative buffering agents that may offer unique advantages for specific formulations. This guide provides an objective comparison of diammonium adipate against other common ammonium salts—ammonium acetate, ammonium citrate, and diammonium phosphate—as buffering agents in pharmaceutical applications.
Executive Summary
This compound, the salt of the dicarboxylic acid adipic acid, offers a buffering range in the mildly acidic to neutral pH range. Its performance as a buffering agent is compared here to other ammonium salts derived from acetic, citric, and phosphoric acids. The choice of a suitable ammonium salt buffer depends on the desired pH range, required buffering capacity, solubility, and its compatibility with the active pharmaceutical ingredient (API) and other excipients. This guide presents a summary of their key physicochemical properties, a discussion on their impact on protein stability, and detailed experimental protocols for their comparative evaluation.
Physicochemical Properties of Ammonium Salt Buffers
The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration. The buffering range is typically considered to be pKa ± 1. The table below summarizes the key physicochemical properties of this compound and other selected ammonium salts.
| Property | This compound | Ammonium Acetate | Ammonium Citrate (Tribasic) | Diammonium Phosphate |
| Molecular Formula | C₆H₁₆N₂O₄ | C₂H₇NO₂ | C₆H₁₇N₃O₇ | (NH₄)₂HPO₄ |
| Molecular Weight ( g/mol ) | 180.20[1] | 77.08 | 243.22 | 132.06[2] |
| Anionic Component | Adipate | Acetate | Citrate | Phosphate |
| pKa(s) of Acid Component (at 25°C) | pKa₁: 4.42, pKa₂: 5.42 (Adipic Acid)[3] | 4.76 (Acetic Acid)[4][5] | pKa₁: 3.13, pKa₂: 4.76, pKa₃: 6.40 (Citric Acid)[4][5][6] | pKa₁: 2.15, pKa₂: 7.20, pKa₃: 12.38 (Phosphoric Acid)[6] |
| Theoretical Buffering Range(s) | pH 3.4 - 6.4 | pH 3.8 - 5.8 | pH 2.1 - 7.4 | pH 1.2 - 3.2, 6.2 - 8.2, 11.4 - 13.4 |
| Solubility in Water ( g/100 mL) | Soluble[7] | 102 at 0°C; 143 at 20°C[8][9] | Highly Soluble[10] | 57.5 at 10°C[2][11][12] |
| pH of 1% w/v Solution | 6.0 - 7.5[13] | ~7.0 | Not available | 7.5 - 8.0[14] |
Impact on Protein Stability
The choice of buffering agent can have a significant impact on the conformational stability of protein-based therapeutics, influencing their susceptibility to aggregation.
-
Adipate: While not as extensively studied as other buffers, adipic acid has been used in controlled-release formulations.[15] Its dicarboxylic nature may offer unique interactions with proteins.
-
Acetate: Acetate buffers are commonly used for protein formulations that are stable under acidic conditions. However, the sublimation of acetic acid during lyophilization can lead to a pH shift. In some cases, acetate has been shown to offer better stability against aggregation compared to citrate buffers at the same pH.[16]
-
Citrate: Citrate is a trivalent buffer with a wide buffering range. However, it is a known metal chelator, which can be a disadvantage if the API requires metal ions for stability. Citrate buffers have also been associated with increased pain on injection for some formulations.[16] Studies have shown that citrate can induce aggregation in some monoclonal antibody formulations.[16][17]
-
Phosphate: Phosphate buffers are widely used due to their physiological relevance and buffering range around neutral pH. However, they can cause a significant drop in pH upon freezing, which may destabilize proteins. Phosphate can also catalyze certain degradation pathways in some proteins.[18]
Experimental Protocols
To facilitate a direct comparison of these buffering agents for a specific application, the following experimental protocols are provided.
Protocol 1: Determination of Buffering Capacity
This protocol describes the determination of the buffering capacity of a buffer solution by titration with a strong acid or base.
Objective: To experimentally determine and compare the buffering capacity of this compound, ammonium acetate, ammonium citrate, and diammonium phosphate buffers at a concentration of 0.1 M.
Materials:
-
This compound
-
Ammonium acetate
-
Ammonium citrate
-
Diammonium phosphate
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beakers
Procedure:
-
Buffer Preparation: Prepare 100 mL of a 0.1 M solution for each of the ammonium salts in deionized water. Adjust the pH of each solution to the center of its theoretical buffering range using a small amount of the corresponding acid (adipic, acetic, citric, or phosphoric acid) or ammonia.
-
Titration with Acid: a. Place 50 mL of the 0.1 M buffer solution into a 100 mL beaker with a magnetic stir bar. b. Record the initial pH of the solution. c. Titrate the buffer solution with 0.1 M HCl, adding 0.5 mL increments. d. Record the pH after each addition, allowing the reading to stabilize. e. Continue the titration until the pH has dropped by approximately 2 units from the starting pH.
-
Titration with Base: a. Repeat the procedure with a fresh 50 mL aliquot of the buffer solution, this time titrating with 0.1 M NaOH until the pH has increased by approximately 2 units.
-
Data Analysis: a. Plot the pH versus the volume of HCl and NaOH added. b. The buffering capacity (β) can be calculated for each increment as the amount of acid or base added per unit change in pH: β = ΔB / ΔpH where ΔB is the moles of acid or base added per liter of buffer, and ΔpH is the change in pH. c. The region of the titration curve with the smallest change in pH for a given volume of titrant corresponds to the highest buffering capacity.
Protocol 2: Comparative Analysis of Protein Thermal Stability using a Thermal Shift Assay (TSA)
This protocol outlines a method to compare the effect of different ammonium salt buffers on the thermal stability of a model protein.
Objective: To determine the melting temperature (Tm) of a model protein in this compound, ammonium acetate, ammonium citrate, and diammonium phosphate buffers to assess their relative stabilizing effects.
Materials:
-
Model protein (e.g., Lysozyme, Bovine Serum Albumin) at a stock concentration of 1-2 mg/mL.
-
0.1 M solutions of the four ammonium salt buffers, adjusted to the desired pH.
-
SYPRO Orange protein gel stain (5000x stock in DMSO).
-
Real-time PCR instrument capable of performing a melt curve analysis.
-
96-well PCR plates.
Procedure:
-
Reaction Mixture Preparation: a. For each buffer to be tested, prepare a master mix containing the buffer, the model protein, and SYPRO Orange dye. For a final volume of 20 µL per well:
- 10 µL of 2x concentrated buffer (0.2 M).
- X µL of protein stock to achieve a final concentration of 0.1 mg/mL.
- 0.2 µL of 50x SYPRO Orange (diluted from 5000x stock).
- Deionized water to a final volume of 20 µL. b. Pipette 20 µL of each reaction mixture into at least three replicate wells of a 96-well PCR plate.
-
Thermal Shift Assay: a. Place the PCR plate in the real-time PCR instrument. b. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute. c. Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
Data Analysis: a. The instrument software will generate a melt curve (fluorescence vs. temperature) for each well. b. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the melt curve. c. Calculate the average Tm for each buffer condition. A higher Tm indicates greater protein stability in that buffer.
Conclusion
The selection of an appropriate buffering agent is a multifaceted decision that requires careful consideration of the specific requirements of the drug formulation. This compound presents a viable option for applications requiring buffering in the mildly acidic to neutral pH range. Its performance relative to other common ammonium salts like acetate, citrate, and phosphate will depend on the desired pH, the required buffering capacity, and its specific interactions with the API. While this guide provides a comparative overview based on available data, it is crucial for researchers to perform experimental evaluations, such as those outlined in the provided protocols, to determine the optimal buffering agent for their specific formulation needs.
References
- 1. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 2. Diammonium phosphate - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]
- 5. library.gwu.edu [library.gwu.edu]
- 6. global.oup.com [global.oup.com]
- 7. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 8. vinipul.com [vinipul.com]
- 9. Ammonium acetate - Sciencemadness Wiki [sciencemadness.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. DIAMMONIUM PHOSPHATE (DAP) [unichemllc.com]
- 12. Diammonium hydrogen phosphate | (NH4)2HPO4 | CID 24540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. AMMONIUM ADIPATE | Yoneyama Chemical Industry Co., Ltd. [yoneyama-chem.co.jp]
- 14. cropnutrition.com [cropnutrition.com]
- 15. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Diammonium Adipate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) for the quantification of diammonium adipate. The selection of an appropriate analytical method is critical for ensuring the quality, stability, and efficacy of pharmaceutical products and for monitoring its concentration in various stages of drug development and production. This document presents a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical method validation workflow.
Method Comparison: Performance Characteristics
The choice between HPLC and Ion Chromatography for the quantification of this compound depends on the specific requirements of the analysis. HPLC is a robust and widely used technique for the analysis of the adipate component, while Ion Chromatography offers the advantage of potentially quantifying both the adipate and ammonium ions simultaneously. The following table summarizes the typical performance of these methods based on validated analyses of adipic acid/adipate and ammonium ions.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ion Chromatography (IC) |
| Principle | Separation of the adipate anion based on its polarity and affinity for a stationary phase, followed by UV detection. | Separation of ammonium and adipate ions based on their charge and interaction with an ion-exchange resin, followed by conductivity detection. |
| Primary Analyte | Adipate | Ammonium and Adipate |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~0.1 - 2 µg/mL (for adipate)[1] | ~3 x 10⁻⁷ mol/L (for ammonium)[2] |
| Limit of Quantification (LOQ) | ~0.3 - 7 µg/mL (for adipate)[1] | ~1 x 10⁻⁶ mol/L (for ammonium)[2] |
| Key Advantages | High precision and accuracy for the adipate moiety, widely available instrumentation. | Ability to simultaneously quantify both cation and anion, high sensitivity for ionic species.[3] |
| Key Disadvantages | Does not directly quantify the ammonium counter-ion. Requires the analyte to have a UV chromophore. | Can be more susceptible to matrix effects from other ions. |
Experimental Protocols
Detailed methodologies for the two key analytical techniques are provided below. These protocols are based on established methods for adipic acid and ammonium ions and can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Adipate Quantification
This method is suitable for the quantification of the adipate component in this compound samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 0.05 M potassium phosphate monobasic, adjusted to pH 2.8 with phosphoric acid) and acetonitrile (90:10 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve using certified reference standards of adipic acid at a minimum of five concentrations. The concentration of adipate in the sample is determined by comparing its peak area to the calibration curve.
Ion Chromatography (IC) for Ammonium and Adipate Quantification
This method is ideal for the simultaneous determination of both the ammonium and adipate ions.
-
Instrumentation: An ion chromatograph with a conductivity detector and a self-regenerating suppressor.
-
Anion Analysis (Adipate):
-
Column: A suitable high-capacity anion-exchange column.
-
Eluent: A gradient of potassium hydroxide.
-
-
Cation Analysis (Ammonium):
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Dissolve the this compound sample in deionized water to a known concentration and filter through a 0.45 µm filter.
-
Quantification: Prepare calibration curves for both ammonium and adipate ions using certified reference standards. The concentrations in the sample are determined by comparing the respective peak areas to the calibration curves.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, ensuring it is fit for its intended purpose.
Caption: Workflow for analytical method development and validation.
References
"comparative study of diammonium adipate from different synthesis routes"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diammonium Adipate Synthesis, Supported by Experimental Data
This compound, a key intermediate in various industrial processes, including the synthesis of nylon-6,6, can be produced through several distinct synthetic pathways. This guide provides a comparative analysis of the primary synthesis routes: the conventional petrochemical method, an alternative greener petrochemical approach, and an emerging bio-based route. The comparison focuses on performance metrics, environmental impact, and provides detailed experimental protocols to support further research and development.
Performance Comparison of Synthesis Routes
The selection of a synthesis route for this compound is a critical decision influenced by factors such as yield, product purity, manufacturing costs, and environmental sustainability. The following table summarizes the key quantitative data for the different production methods.
| Parameter | Conventional Petrochemical Route | Alternative Petrochemical Route (from Cyclohexene) | Bio-based Route (from Glucose) |
| Overall Yield | High | Moderate to High | Moderate |
| Purity | High (>99%) | High (>99%) | Variable, requires extensive purification |
| Primary Feedstock | Cyclohexane (from petroleum) | Cyclohexene (from petroleum) | Glucose (from biomass) |
| Key Oxidant | Nitric Acid | Hydrogen Peroxide | Biocatalysts (microorganisms) |
| Major Byproducts | Nitrous Oxide (N₂O), a potent greenhouse gas | Water | Cell biomass, various organic acids |
| Estimated Minimum Selling Price | Competitive | Potentially higher due to catalyst costs | Currently higher, but with potential for reduction |
| Greenhouse Gas Emissions | High (significant N₂O emissions) | Lower (avoids N₂O formation) | Significantly lower, potential for carbon neutrality |
Experimental Protocols
Detailed methodologies for the key experiments in each synthesis route are provided below.
Conventional Petrochemical Route: From Cyclohexane
This traditional two-step process involves the oxidation of cyclohexane to a mixture of cyclohexanol and cyclohexanone (KA oil), followed by oxidation with nitric acid to produce adipic acid. The adipic acid is then neutralized with ammonia to yield this compound.
Step 1: Oxidation of Cyclohexane to KA Oil
-
Materials: Cyclohexane, air or oxygen, cobalt or manganese salt catalyst.
-
Procedure: In a high-pressure reactor, charge cyclohexane and the catalyst. Heat the mixture to 150-160°C under a pressure of 8-15 atm. Introduce a controlled stream of air or oxygen to initiate the oxidation. The reaction is typically run to a low conversion (4-10%) to maintain high selectivity to KA oil. The unreacted cyclohexane is recovered and recycled.
Step 2: Oxidation of KA Oil to Adipic Acid
-
Materials: KA oil, 50-65% nitric acid, copper and vanadium catalyst.
-
Procedure: The KA oil is fed into a reactor containing nitric acid and the catalyst. The reaction is highly exothermic and requires careful temperature control (60-80°C). The reaction mixture is then cooled to crystallize the adipic acid, which is separated by filtration and washed.
Step 3: Neutralization to this compound
-
Materials: Adipic acid, aqueous ammonia.
-
Procedure: Dissolve the purified adipic acid in hot water. Slowly add a stoichiometric amount of aqueous ammonia solution while stirring. The reaction is a straightforward acid-base neutralization.[1] Control of temperature and pH are critical to ensure complete reaction and stability of the product.[2] Cool the solution to induce crystallization of this compound. The crystals are then filtered, washed with cold water, and dried.
Alternative Petrochemical Route: From Cyclohexene
This "greener" approach avoids the use of nitric acid, thereby mitigating the formation of N₂O.
Step 1: Oxidation of Cyclohexene to Adipic Acid
-
Materials: Cyclohexene, hydrogen peroxide (30% aqueous solution), sodium tungstate (catalyst), phase transfer catalyst (e.g., Aliquat 336).
-
Procedure: In a flask equipped with a reflux condenser, combine cyclohexene, the phase transfer catalyst, and an aqueous solution of sodium tungstate and hydrogen peroxide. Heat the mixture to 75-90°C with vigorous stirring for several hours. The adipic acid will precipitate upon cooling. The reported yield for this step is in the range of 70-79%.[3]
Step 2: Neutralization to this compound
-
Procedure: Follow the same neutralization, crystallization, and purification steps as described in the conventional route (Step 3).
Bio-based Route: From Glucose
This sustainable route utilizes renewable feedstocks and microbial fermentation.
Step 1: Fermentation of Glucose to Adipic Acid
-
Materials: Glucose-rich feedstock (e.g., corn syrup), genetically engineered microorganisms (e.g., E. coli), nutrient medium, ammonia (for pH control).
-
Procedure: In a fermenter, cultivate the engineered microorganisms in a sterile nutrient medium containing glucose. Maintain optimal fermentation conditions (temperature, pH, aeration). During fermentation, the microorganisms convert glucose into adipic acid.[4] Ammonia is typically added to the fermentation broth to maintain a neutral pH, which results in the in-situ formation of this compound.[5]
Step 2: Purification of this compound from Fermentation Broth
-
Procedure: The fermentation broth, containing this compound, residual sugars, cell biomass, and other metabolites, requires a multi-step purification process.
-
Cell Removal: Centrifugation or microfiltration is used to separate the microbial cells from the broth.
-
Distillation: The clarified broth is distilled under superatmospheric pressure at a temperature of >100° C to about 300° C to remove water and excess ammonia.[2]
-
Crystallization: The concentrated solution is then cooled to crystallize the this compound.
-
Recrystallization: Further purification can be achieved by recrystallization from water to obtain high-purity this compound.
-
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis route.
Caption: Conventional Synthesis of this compound from Cyclohexane.
Caption: Alternative "Green" Synthesis of this compound from Cyclohexene.
Caption: Bio-based Synthesis and Purification of this compound from Glucose.
References
Cross-Validation of Diammonium Adipate Analysis: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like diammonium adipate is crucial for quality control and process optimization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques that can be employed for this purpose. This guide provides an objective comparison of these methods for the analysis of this compound, supported by representative experimental protocols and data.
The choice between HPLC and GC for the analysis of this compound depends on several factors, including the desired analytical endpoint (e.g., quantification of the adipate anion, the ammonium cation, or the intact salt), sample matrix, and available instrumentation.[1][2] HPLC is generally well-suited for the analysis of non-volatile and thermally labile compounds, making it a strong candidate for the direct analysis of the adipate ion in aqueous solutions.[2][3][4][5] Conversely, GC is ideal for volatile and thermally stable compounds; therefore, analysis of the non-volatile this compound with GC necessitates a derivatization step to convert the adipic acid component into a more volatile form.[2][6][7]
Comparative Performance
The following table summarizes the key performance characteristics of representative HPLC and GC methods for the analysis of the adipate component of this compound.
| Parameter | HPLC-UV | GC-FID |
| Analyte Form | Adipate Anion (in solution) | Adipic Acid (after derivatization) |
| Derivatization | Not required | Required (e.g., esterification) |
| Principle | Reversed-phase chromatography | Volatilization and separation by boiling point |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., CP-Sil 13 CB)[8] |
| Mobile/Carrier Gas | Aqueous buffer/organic solvent | Inert gas (e.g., Helium, Nitrogen)[3] |
| Detector | UV (at ~200 nm)[9][10] | Flame Ionization Detector (FID) |
| Analysis Time | 10-20 minutes | 15-25 minutes[8] |
| Sensitivity | Moderate | High |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Moderate |
| Cost | Higher initial cost, ongoing solvent cost[3] | Lower initial cost, lower gas cost[3] |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate results. Below are representative protocols for the analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed for the direct quantification of the adipate anion in a sample solution.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibrated range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method requires a derivatization step to convert the non-volatile adipic acid component into a volatile ester.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Sample Preparation and Derivatization:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent.
-
Acidify the sample to convert the adipate salt to adipic acid.
-
Perform a liquid-liquid extraction to isolate the adipic acid.
-
Evaporate the extraction solvent to dryness.
-
Add a derivatization agent (e.g., a solution of methanolic HCl or diazomethane) to the dried residue to convert the adipic acid to its corresponding methyl ester.[6]
-
Heat the mixture as required to complete the reaction.
-
Dilute the derivatized sample with a suitable solvent (e.g., hexane) to the desired concentration for GC analysis.
Chromatographic Conditions:
-
Column: A mid-polarity capillary column, such as one coated with a cyanopropylphenyl polysiloxane phase (e.g., CP-Sil 13 CB, 50 m x 0.32 mm, 0.4 µm film thickness).[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, ramped to 270 °C at 20 °C/min, and held for a specified time.[8]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature: 300 °C.[8]
-
Injection Mode: Split injection.
Workflow Visualizations
The following diagrams illustrate the analytical workflows for the HPLC and GC methods.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. pragolab.cz [pragolab.cz]
- 8. agilent.com [agilent.com]
- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. benchchem.com [benchchem.com]
"performance comparison of capacitors using diammonium adipate electrolyte"
A Comparative Guide for Researchers and Scientists
In the pursuit of enhanced performance and stability in electrolytic capacitors, the composition of the electrolyte is a critical determinant. Among the various formulations, those incorporating diammonium adipate have been noted for their specific advantages, particularly in medium to high-voltage applications. This guide provides a comparative analysis of capacitors utilizing this compound-based electrolytes against other common electrolyte systems, supported by available experimental data and detailed methodologies.
Comparative Performance Analysis
The selection of an electrolyte system in aluminum electrolytic capacitors is a trade-off between several key performance indicators, including conductivity, stability, operating temperature range, and cost. This compound, a salt of a dicarboxylic acid, is frequently employed as a solute or stabilizing agent, primarily in ethylene glycol-based systems.
Quantitative Performance Metrics
The following table summarizes the performance characteristics of this compound electrolytes in comparison to other common electrolyte systems. The data presented is a synthesis of findings from various sources.
| Electrolyte System | Key Components | Typical Application | Advantages | Disadvantages | Oxidation Efficiency (%)[1] |
| This compound System | This compound, Ethylene Glycol | Medium to High Voltage Capacitors | Good empowering ability, High stability[1] | Lower oxidation efficiency compared to some alternatives | ~49 |
| Ammonium Borate System | Ammonium Borate, Ethylene Glycol | General Purpose Capacitors | Well-established, Safe chemically[2] | Large change in resistivity with temperature | Not specified |
| Maleic Acid/Amine System | Maleic Acid, Triethylamine, DMF | Low Voltage, High-Frequency Capacitors | Higher oxidation efficiency | More complex formulation | ~62 |
| Quaternary Ammonium Salt System | Quaternary Ammonium Salts, γ-Butyrolactone (GBL) | Wide Temperature Range Capacitors | High thermal stability, High dissociation ability[3] | Higher cost | Not specified |
| Aqueous Ammonium Salt System | Ammonium Formate, Acetate, etc., Water | Low Voltage, Low Impedance Capacitors | Superior low-temperature properties, No flash point[4] | Higher water content can be a reliability concern | Not specified |
Experimental Protocols
The following are generalized methodologies for the preparation and evaluation of capacitor electrolytes, based on descriptions in the cited literature.
Electrolyte Preparation
A common method for preparing a this compound-based electrolyte involves the following steps:
-
Solvent Preparation : Start with a primary solvent, typically ethylene glycol, ensuring it is of high purity and has a low water content (e.g., <0.3 wt.%).[5]
-
Solute Dissolution : Gradually dissolve the solutes, such as this compound and ammonium formate, into the ethylene glycol with constant stirring.
-
Temperature Control : Maintain the temperature of the mixture below 50°C during the dissolution process to prevent unwanted reactions.[5]
-
Additive Incorporation : If required, introduce additives such as stabilizers or corrosion inhibitors.
-
Final Characterization : Measure the physical and chemical properties of the prepared electrolyte, including its resistivity, pH, and water content.
Capacitor Testing and Performance Evaluation
-
Impregnation : The capacitor's paper separator is impregnated with the prepared electrolyte.
-
Sealing : The capacitor element is sealed in an aluminum can.
-
Aging : The capacitor is aged by applying a specific voltage for a set duration to allow for the formation and stabilization of the dielectric oxide layer.
-
Electrical Parameter Measurement : Key performance metrics are measured, including:
-
Capacitance : Measured at a standard frequency (e.g., 120 Hz or 1 kHz).
-
Equivalent Series Resistance (ESR) : Measured at a high frequency (e.g., 100 kHz).
-
Leakage Current : Measured after applying the rated DC voltage for a specified time.
-
-
Endurance and Stability Testing :
-
High-Temperature Endurance Test : The capacitor is subjected to its rated voltage at a high temperature (e.g., 105°C or 125°C) for an extended period (e.g., 1000 hours or more), with periodic measurements of its electrical parameters.
-
Temperature Cycling : The capacitor is subjected to a range of temperatures to assess the stability of its performance.
-
Visualizing Electrolyte Formulation and Evaluation
The following diagrams illustrate the logical flow of electrolyte preparation and the relationship between its components and performance.
Caption: Workflow for the preparation and evaluation of capacitor electrolytes.
Caption: Influence of electrolyte components on capacitor performance.
References
A Comparative Guide to Assessing the Purity of Synthesized Diammonium Adipate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the purity of synthesized diammonium adipate against established standards. This compound, the ammonium salt of adipic acid, serves various roles, including as a food additive (E359) for acidity regulation and as a buffering agent in chemical processes.[1][2][3] Its purity is critical for ensuring product quality, safety, and performance, particularly in pharmaceutical applications.
The primary synthesis route for this compound involves the neutralization of adipic acid with ammonia in an aqueous solution.[4] Impurities can be introduced from the adipic acid precursor, which is often produced via the oxidation of cyclohexanol and cyclohexanone, or through side reactions and degradation during the synthesis and purification process.[4][5]
Comparative Analysis of Specifications
The purity of synthesized this compound should be evaluated against reference standards. While specific monographs for pharmaceutical-grade this compound are not as common as for other substances, specifications from reputable chemical suppliers and food-grade standards provide a strong benchmark.
Table 1: Comparison of Typical Purity Specifications
| Parameter | Reference Standard (e.g., High-Purity/Food Grade) | Typical Synthesized Product Profile (Pre-optimization) | Key Analytical Method |
| Assay | ≥ 98.0% | 95-98% | Titration |
| Appearance | White crystalline powder[1][] | Off-white to light yellow crystals | Visual Inspection |
| pH (0.1 mol/L solution) | 6.5 - 7.5 | 6.0 - 8.0 | pH Meter |
| Chloride (Cl) | ≤ 0.01% | ≤ 0.05% | Ion Chromatography |
| Sulphate (SO₄) | ≤ 100 ppm (0.01%)[1] | ≤ 200 ppm | Turbidimetry / IC |
| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 20 ppm | ICP-MS / AAS |
| Residual Adipic Acid | ≤ 0.5% | ≤ 2.0% | HPLC |
| Water Content | ≤ 1.0% | ≤ 2.5% | Karl Fischer Titration |
| Solubility | Soluble in water, practically insoluble in alcohol[1] | Conforms | Visual Inspection |
Note: Values for the "Typical Synthesized Product Profile" are illustrative and can vary significantly based on the synthesis protocol, purification efficiency, and scale.
Key Experimental Protocols
Accurate assessment of purity relies on robust and validated analytical methods. Below are detailed protocols for two fundamental tests: assay by titration and impurity profiling by High-Performance Liquid Chromatography (HPLC).
Assay by Acid-Base Titration
This method determines the overall purity by quantifying the amount of the diammonium salt.
-
Principle: The adipate component of the salt is a weak base and can be titrated with a standardized strong acid (e.g., hydrochloric acid, HCl). The two ammonium ions are neutralized, and the endpoint is detected using a pH meter or a suitable indicator.
-
Apparatus:
-
250 mL Beaker or Erlenmeyer flask
-
50 mL Burette
-
Analytical Balance
-
pH Meter with a calibrated electrode
-
Magnetic stirrer and stir bar
-
-
Reagents:
-
Standardized 0.1 N Hydrochloric Acid (HCl)
-
Deionized (DI) Water
-
This compound Sample
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample and record the weight.
-
Dissolve the sample in 100 mL of DI water in the beaker.
-
Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode into the solution.
-
Begin stirring the solution at a moderate speed.
-
Titrate the solution with the 0.1 N HCl from the burette, recording the pH value after each addition.
-
Continue the titration past the equivalence point (a sharp change in pH).
-
Determine the equivalence point from the titration curve (the point of maximum inflection).
-
Calculate the percentage purity using the formula: % Purity = (V * N * MW) / (2 * W * 10) Where:
-
V = Volume of HCl at equivalence point (mL)
-
N = Normality of HCl (eq/L)
-
MW = Molecular weight of this compound (180.20 g/mol )[]
-
W = Weight of the sample (g)
-
The factor of 2 accounts for the two ammonium ions per molecule.
-
-
Organic Impurity Profiling by HPLC
HPLC is a powerful technique for separating, identifying, and quantifying organic impurities, such as unreacted adipic acid or by-products from the synthesis process.[5]
-
Principle: A reversed-phase HPLC method separates compounds based on their polarity. A polar mobile phase is used with a non-polar stationary phase (e.g., C18). Non-polar compounds are retained longer on the column.
-
Apparatus & Column:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Phosphoric Acid or Formic Acid (for mobile phase pH adjustment)[7]
-
This compound Sample
-
Reference standards for potential impurities (e.g., adipic acid)
-
-
Chromatographic Conditions (Example Method):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A typical starting point could be 95:5 Water:Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (where adipic acid and related compounds absorb)
-
Injection Volume: 10 µL
-
-
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Standard Preparation: Prepare solutions of known impurities (e.g., adipic acid) at various concentrations to create a calibration curve.
-
Analysis: Inject the sample solution into the HPLC system.
-
Quantification: Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standards. The area of each impurity peak is used to calculate its concentration relative to the main this compound peak.
-
Visualized Workflows and Relationships
Diagrams created using Graphviz help to clarify complex processes and logical connections inherent in the purity assessment workflow.
Caption: Experimental workflow from synthesis to final purity analysis.
Caption: Relationship between impurity sources and detection methods.
References
- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 2. wikipedia.nucleos.com [wikipedia.nucleos.com]
- 3. Ammonium adipate - Wikipedia [en.wikipedia.org]
- 4. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 5. This compound | 19090-60-9 | Benchchem [benchchem.com]
- 7. Separation of Diisopropyl adipate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Diammonium Adipate and Other Common Shale Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The stability of shale formations during drilling operations is a critical factor in the successful extraction of oil and gas. The interaction of water-based drilling fluids with reactive shales can lead to swelling and dispersion, causing wellbore instability and significant operational challenges. To mitigate these issues, various shale inhibitors are incorporated into drilling fluids. This guide provides a comparative analysis of the efficacy of diammonium adipate, a dicarboxylate-based inhibitor, against other widely used additives such as potassium chloride (KCl), polyamines, and partially hydrolyzed polyacrylamide (PHPA).
Executive Summary
This compound, particularly in the form of ammonium adipate solutions (AAS), has demonstrated significant potential as an effective shale inhibitor. Experimental data indicates that it can outperform traditional inhibitors like potassium chloride in certain aspects, primarily through a mechanism of electrostatic adsorption and hydrogen bonding that binds clay sheets together. This guide will delve into the quantitative performance data, detailed experimental methodologies, and the underlying inhibitory mechanisms of this compound in comparison to other common shale inhibitors.
Data Presentation: Quantitative Comparison of Shale Inhibitors
The following tables summarize the performance of this compound (specifically AAS-8, synthesized with adipic acid and tetraethylenepentamine) and other common shale inhibitors based on key performance indicators: linear swelling rate and shale recovery percentage. It is crucial to note that the data is compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Comparison of Linear Swelling Rates
| Inhibitor | Concentration | Linear Swelling Rate (%) | Source / Notes |
| Tap Water | - | >90% | [1] |
| This compound (AAS-8) | 0.1% | 59.61% | [1] Synthesized with adipic acid and tetraethylenepentamine. |
| Potassium Chloride (KCl) | 1.0% | Higher than AAS-8 | [1] |
| Triethylammonium Acetate (TEYA) | 1.2% | 26.54% | [2] A small molecule quaternary ammonium salt. |
| Small-Molecule Quaternary Ammonium Salt (TEE-2) | 0.5% | 29.34% | [3] |
Table 2: Comparison of Shale Recovery Percentages
| Inhibitor | Concentration | Shale Recovery (%) | Temperature (°C) | Source / Notes |
| Water | - | <20% | 80 | [4] |
| This compound | - | Data Not Available | - | |
| Potassium Chloride (KCl) | 5% | - | - | [4] |
| Polyamine (PA) | 2% | - | 80 | [4] |
| Janus Amphiphilic Graphene Oxide (JAGO) | 0.2% | 75.2% | 80 | [4] |
| Chitosan-N-(2-hydroxyl)-propyl trimethylammonium chloride (HACC) | 0.3% - 1.5% | 88% - 96% | 100 | [5] |
| Polyethylenimine (PEI) | - | 62% - 73% | 100 | [5] |
Experimental Protocols
The following are detailed methodologies for two key experiments used to evaluate the performance of shale inhibitors.
Linear Swelling Test
This test measures the degree of swelling of a compacted shale or bentonite sample when exposed to a drilling fluid additive.
Methodology:
-
Sample Preparation: Dry ground shale or bentonite is compressed under a specific pressure (e.g., 25,000 psi) to form a pellet of a known thickness.
-
Apparatus: The pellet is placed in a shale chamber within a linear swell meter, which confines the pellet radially, allowing swelling only in the vertical direction.
-
Fluid Exposure: The test fluid (e.g., a solution of the shale inhibitor) is introduced into the chamber, immersing the pellet.
-
Measurement: A linear variable differential transformer (LVDT) continuously measures the vertical expansion of the pellet over time.
-
Data Analysis: The swelling is recorded as a percentage of the original pellet thickness. The test is typically run for a set period (e.g., 180 minutes or until swelling ceases).
Hot-Rolling Recovery Test
This test simulates the interaction between shale cuttings and drilling fluid under dynamic and elevated temperature conditions to evaluate the inhibitive properties of the fluid.
Methodology:
-
Sample Preparation: Shale cuttings are crushed and sieved to a specific size range (e.g., 2-5 mm).
-
Fluid and Shale Addition: A known weight of the sized shale cuttings is added to a container with the test fluid.
-
Hot-Rolling: The container is sealed and placed in a roller oven to be rolled at a specified temperature (e.g., 80°C, 120°C, or 160°C) for a set duration (e.g., 16 hours).
-
Recovery and Washing: After cooling, the remaining shale cuttings are poured over a sieve (e.g., 40 mesh) to separate them from the fluid. The recovered cuttings are then washed.
-
Drying and Weighing: The recovered shale cuttings are dried in an oven at a specific temperature (e.g., 105°C) for a set time (e.g., 4 hours) and then weighed.
-
Calculation: The shale recovery percentage is calculated as the ratio of the final dry weight of the cuttings to the initial weight.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in evaluating shale inhibitors, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Linear Swelling Test.
Caption: Workflow for the Hot-Rolling Recovery Test.
Inhibition Mechanisms
The efficacy of a shale inhibitor is determined by its mechanism of action. Here's a comparison of the proposed mechanisms for the discussed additives.
-
This compound: The inhibition mechanism is believed to involve the adipate anions and ammonium cations entering the clay layers.[6] They then bind the clay sheets together through a combination of electrostatic adsorption and hydrogen bonding.[6] This dual action helps to prevent water from penetrating the clay matrix and causing swelling.
-
Potassium Chloride (KCl): The potassium ion (K⁺) has a suitable ionic radius to fit into the hexagonal cavities of the clay surface, effectively binding the clay layers together and reducing hydration.
-
Polyamines: These are cationic polymers that adsorb onto the negatively charged clay surfaces. This adsorption neutralizes the surface charge and encapsulates the shale, preventing water interaction and dispersion.
-
Partially Hydrolyzed Polyacrylamide (PHPA): PHPA is a long-chain polymer that encapsulates shale cuttings, forming a protective layer that inhibits dispersion. It also reduces fluid loss to the formation.
Conclusion
This compound presents a promising alternative to conventional shale inhibitors. The available data suggests that it can offer superior performance in reducing shale swelling compared to standard inhibitors like potassium chloride. Its proposed inhibition mechanism, involving both electrostatic interaction and hydrogen bonding, provides a robust means of stabilizing reactive shales. However, for a complete and definitive comparison, further studies are required that evaluate this compound against a wider range of modern shale inhibitors under identical, standardized testing conditions. The experimental protocols and workflows detailed in this guide provide a framework for such future comparative assessments. Researchers and professionals in the field are encouraged to consider these methodologies to ensure the generation of comparable and reliable data for the continued development of effective shale inhibitors.
References
- 1. onepetro.org [onepetro.org]
- 2. Comparison of Shale Inhibitors for Hydration, Dispersion, and Swelling Suppression | springerprofessional.de [springerprofessional.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of Filtration and Shale Inhibition Characteristics of Chitosan-N-(2-hydroxyl)-propyl trimethylammonium Chloride as Drilling Fluid Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onepetro.org [onepetro.org]
"benchmarking the stability of diammonium adipate under various conditions"
For Researchers, Scientists, and Drug Development Professionals
Diammonium adipate, the salt formed from adipic acid and ammonia, sees use in various applications, including as a food additive and in chemical synthesis. Its stability under different environmental conditions is a critical factor for formulation development, shelf-life determination, and overall product quality. This guide provides an objective comparison of the stability of this compound under various conditions, supported by available experimental data. We also compare its performance with common alternatives where data is available.
Thermal Stability
The thermal stability of a compound is crucial for processes involving heat, such as manufacturing, sterilization, and storage at elevated temperatures. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are instrumental in determining a material's response to heat.
A study involving thermal analysis of dapsone tosylate (DAP) provides some insight into the thermal behavior of this compound, which was used as a point of comparison. The DSC curve for this compound shows a melting point at 178 °C.[1] The TGA analysis indicated chemical decomposition starting above 350 °C, with a significant mass loss of 60% observed at 280 °C.[1] This suggests that while this compound is stable at room temperature, it undergoes decomposition at elevated temperatures, likely through the loss of ammonia followed by the degradation of adipic acid. It is important to note that control of temperature and pH are critical parameters in the synthesis of adipate salts to ensure the stability of the product.[2]
Table 1: Thermal Properties of this compound
| Parameter | Value | Analytical Method |
| Melting Point | 178 °C | DSC |
| Decomposition Onset | > 280 °C (60% mass loss) | TGA |
Hygroscopicity and Stability in the Presence of Moisture
Hygroscopicity, the tendency of a substance to absorb moisture from the air, can significantly impact the stability, flowability, and handling of powdered ingredients. Ammonium salts of dicarboxylic acids are known to be hygroscopic.[3]
pH-Dependent Stability
The stability of salts in solution is often dependent on the pH. For salts of weak acids and weak bases, such as this compound, changes in pH can shift the equilibrium, potentially leading to the dissociation of the salt back into its acidic and basic components.[9] The pH of a 1% solution of diammonium phosphate, a related compound, is between 7.5 and 8.0.
In food applications, acidulants are used to control pH, enhance flavor, and inhibit microbial growth.[10][11] The effectiveness and stability of these acidulants are pH-dependent. For instance, the stability of the peptide exenatide was found to be significantly affected by pH, with different degradation pathways dominating at different pH levels.[12][13][14] While specific studies on the pH stability profile of this compound are limited, it is expected that its stability in aqueous solutions would be optimal in a neutral to slightly alkaline pH range, where the equilibrium favors the salt form. Deviations to acidic or strongly alkaline pH could promote the dissociation into adipic acid and ammonia.
Comparison with Alternatives
A direct comparison of the stability of this compound with its alternatives is challenging due to the lack of studies performing head-to-head comparisons under identical conditions. However, we can infer some general comparisons based on the properties of common alternatives.
Table 2: General Comparison of this compound with Alternative Acidulants
| Compound | Type | Primary Use in Food | Known Stability Characteristics |
| This compound | Ammonium Salt of Dicarboxylic Acid | Acidity regulator | Decomposes at elevated temperatures.[1] Hygroscopic nature. |
| Citric Acid | Organic Acid | Flavoring, preservative, pH control | Generally stable, but can degrade at high temperatures. Less hygroscopic than many salts. |
| Malic Acid | Organic Acid | Flavor enhancer, pH control | Good buffering capacity and can enhance fruit flavors.[15] |
| Phosphoric Acid | Inorganic Acid | Acidulant in beverages (e.g., colas) | Strong acid, provides a distinct tartness.[11][15] |
| Sodium Adipate | Sodium Salt of Dicarboxylic Acid | Acidity regulator | Generally more thermally stable than the corresponding ammonium salt due to the stronger ionic bond. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying experimental findings. Below are generalized protocols for key stability-indicating experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a substance.
Protocol:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a small, accurately weighed sample (typically 5-10 mg) into a tared TGA pan (e.g., aluminum or platinum).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 400 °C).
-
Continuously monitor and record the sample mass as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition and the percentage of mass loss at different temperatures.
Dynamic Vapor Sorption (DVS)
Objective: To measure the hygroscopicity of a substance by determining the amount of solvent vapor absorbed or desorbed at different relative humidity levels.
Protocol:
-
Place a precisely weighed sample (typically 10-20 mg) onto the DVS instrument's microbalance.
-
Equilibrate the sample at a low relative humidity (RH), typically 0%, until a stable mass is achieved.
-
Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until the rate of mass change is below a defined threshold.
-
After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to the starting RH to obtain the desorption isotherm.
-
Plot the percentage change in mass against the RH to generate the sorption and desorption isotherms. The shape of the isotherm provides information on the material's hygroscopicity and its interaction with moisture.[16][17]
High-Performance Liquid Chromatography (HPLC) for Degradation Products
Objective: To separate, identify, and quantify the parent compound and its degradation products to assess stability.
Protocol (General for Adipic Acid and related compounds):
-
Mobile Phase Preparation: Prepare a suitable mobile phase, which for organic acids often consists of a buffered aqueous solution and an organic modifier like acetonitrile.[2] For adipic acid analysis, a common mobile phase is a mixture of water, acetonitrile, and an acid such as phosphoric acid to ensure the analyte is in its protonated form.
-
Standard Preparation: Prepare standard solutions of this compound and any known potential degradation products at various concentrations to create a calibration curve.
-
Sample Preparation: Dissolve a known amount of the this compound sample (e.g., from a stability study) in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A reverse-phase column (e.g., C18) is typically used for the separation of organic acids.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: Inject a fixed volume of the standard and sample solutions (e.g., 20 µL).
-
Detection: Use a UV detector at a low wavelength (around 210 nm) where the carboxyl group absorbs.[2]
-
-
Data Analysis: Compare the chromatograms of the samples to the standards to identify and quantify the amount of this compound remaining and the amount of any degradation products formed.
Visualizing the Stability Assessment Workflow
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.
Caption: A workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 3385-41-9 | Benchchem [benchchem.com]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. "Hygroscopic Growth of Ammonium Sulfate/Dicarboxylic Acids" by Matthew E. Wise, Jason D. Surratt et al. [digitalcommons.csp.edu]
- 5. researchgate.net [researchgate.net]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acidulants in Food: Enhancing Flavor and Shelf Life - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 11. foodsafety.institute [foodsafety.institute]
- 12. The Effects of pH and Excipients on Exenatide Stability in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Guide to Acidulants in the Food & Beverage Industry [airedale-group.com]
- 16. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Safety Operating Guide
Proper Disposal of Diammonium Adipate: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. This guide provides detailed, step-by-step procedures for the proper disposal of diammonium adipate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe working environment and ensure compliance with waste management regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). While not classified as hazardous for transport, it can cause skin, eye, and respiratory irritation.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Hand Protection: Use chemical-impermeable gloves.[3] Gloves must be inspected before use, and hands should be washed and dried after handling.[3]
-
Body Protection: Wear suitable protective clothing. In case of fire or significant spill, fire/flame resistant and impervious clothing is recommended.[3]
-
Respiratory Protection: In case of insufficient ventilation or dust formation, wear a suitable respiratory mask.[4]
Safe Handling Practices:
-
Handle in a well-ventilated area.[3]
-
Avoid contact with skin and eyes.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
Accidental Release and Spill Containment
In the event of a spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.
Step-by-Step Spill Response:
-
Evacuate Personnel: Keep people away from and upwind of the spill/leak.[3]
-
Ensure Ventilation: Provide adequate ventilation to the area.
-
Eliminate Ignition Sources: Remove all sources of ignition from the spill area.[3]
-
Contain the Spill: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.[3]
-
Clean-up:
-
For solid spills, sweep up the material and place it in a suitable, closed container for disposal.[5] Use spark-proof tools and explosion-proof equipment.[3]
-
For liquid spills, cover with an inert, non-combustible absorbent material (e.g., sand, earth, diatomaceous earth).[1] Collect the absorbed material and place it in a convenient waste disposal container.[1]
-
-
Decontaminate: Finish cleaning by spreading water on the contaminated surface and dispose of the cleaning materials in accordance with local regulations.[1]
This compound Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination. The primary recommended methods involve professional chemical waste management services.
General Disposal Guidelines:
-
Professional Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Avoid Sewer Disposal: Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]
-
Regulatory Compliance: Dispose of the chemical and its container in accordance with all applicable federal, state, and local regulations.[1] Processing, use, or contamination of this product may change the waste management options.[1]
Disposal of Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3]
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[3]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[3]
Hazard and Regulatory Information
The following table summarizes the hazard classifications for this compound. It is important to note that while it is not classified as a hazardous material for transport, it does present risks that require careful handling.
| Hazard Classification | Description |
| GHS Hazard Statements | H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2] |
| Transport Information | Not classified as dangerous goods for transport (DOT, ADR/RID, IMDG, IATA).[1] |
| Regulatory Framework | Disposal must adhere to regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States, as well as state and local authorities.[6][7] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. Ammonium Adipate Pure Manufacturers, with SDS [mubychem.com]
- 2. aksci.com [aksci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. lobachemie.com [lobachemie.com]
- 5. junsei.co.jp [junsei.co.jp]
- 6. youtube.com [youtube.com]
- 7. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
Personal protective equipment for handling Diammonium adipate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Diammonium adipate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.
Chemical Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | |
| Synonyms | Ammonium adipate, Hexanedioic acid diammonium salt | |
| CAS Number | 3385-41-9 | |
| Molecular Formula | C6H16N2O4 | |
| Molecular Weight | 180.20 g/mol | |
| Appearance | White to practically white crystalline powder | |
| Solubility | Soluble in water | |
| Melting Point | 180 to 183°C |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications and Remarks |
| Hand Protection | Chemical-resistant gloves | Wear protective gloves. Nitrile, neoprene, or other suitable materials are recommended. Gloves must be inspected prior to use. |
| Eye Protection | Safety glasses or goggles | Wear chemical goggles or safety glasses with side-shields. |
| Skin and Body Protection | Protective clothing | Wear suitable protective clothing, such as a lab coat or coveralls. |
| Respiratory Protection | Approved respirator | In case of inadequate ventilation or dust formation, wear an approved mask or respirator. |
Handling and Storage Procedures
Safe Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe in dust, vapors, or mist.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
-
Keep away from heat, sparks, and open flames.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Protect from sunlight and moisture.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Emergency Procedures
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell. |
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or water spray.
-
Hazards: Containers may explode when heated. Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides and nitrogen oxides.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release and Disposal Plan
Spill Cleanup Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Avoid release into the environment.
-
Absorb: For spills, use an inert, non-combustible absorbent material such as sand, earth, or vermiculite. For dry spills, sweep up the material.
-
Collect: Use a shovel to place the material into a suitable container for waste disposal.
-
Clean: Finish cleaning the contaminated surface by spreading water and allowing it to be collected for disposal as per local regulations.
Waste Disposal:
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations.
-
The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.
-
Do not contaminate water, foodstuffs, or soil with the waste material. Do not discharge into sewer systems.
Diagram: Spill Response Workflow
Caption: Workflow for managing a this compound spill.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
